1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTHXNOXCIMWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654833 | |
| Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915917-10-1 | |
| Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone, a key intermediate in medicinal chemistry and drug discovery. The synthesis is strategically divided into two primary transformations: the N-alkylation of the indole nucleus followed by a regioselective Friedel-Crafts acylation at the C3 position. This document delves into the mechanistic underpinnings of each step, provides detailed, field-proven experimental protocols, and presents quantitative data to ensure reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding and practical application of this synthetic route.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The functionalization of the indole core, particularly at the N1 and C3 positions, is a cornerstone of synthetic strategies aimed at modulating the pharmacological properties of these molecules. The target molecule, this compound, incorporates an N-methoxyethyl group, which can enhance solubility and metabolic stability, and a C3-acetyl group that serves as a versatile handle for further synthetic elaborations.
This guide presents a logical and well-established two-step synthesis pathway, commencing with the N-alkylation of indole, followed by the introduction of the acetyl group at the electron-rich C3 position via a Friedel-Crafts acylation reaction.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence as illustrated below. The initial step involves the formation of the N-alkylated intermediate, 1-(2-Methoxyethyl)-1H-indole, which is then subjected to a regioselective acylation to yield the final product.
Caption: Overall synthetic pathway for this compound.
Step 1: N-Alkylation of Indole
The initial step in the synthesis is the introduction of the 2-methoxyethyl group onto the nitrogen atom of the indole ring. This is a classic N-alkylation reaction, which proceeds via the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction.[2]
Mechanistic Rationale
The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base, such as sodium hydride (NaH), to generate the highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, in this case, 2-bromoethyl methyl ether, in an SN2 reaction to form the N-alkylated product. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without solvating the indolide anion, thus enhancing its nucleophilicity.[3]
Caption: Mechanism of N-alkylation of indole.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Indole | 117.15 | 5.0 g | 42.7 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.05 g | 51.2 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |
| 2-Bromoethyl methyl ether | 138.99 | 7.1 g (5.0 mL) | 51.2 |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (5.0 g, 42.7 mmol).
-
Add anhydrous DMF (100 mL) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.05 g of a 60% dispersion in mineral oil, 51.2 mmol) portion-wise over 15 minutes. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete, allowing for the formation of the sodium salt of indole.
-
Add 2-bromoethyl methyl ether (7.1 g, 51.2 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-(2-methoxyethyl)-1H-indole, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Friedel-Crafts Acylation of 1-(2-Methoxyethyl)-1H-indole
The second and final step is the regioselective introduction of an acetyl group at the C3 position of the N-alkylated indole. The Friedel-Crafts acylation is a classic and effective method for this transformation.[4]
Mechanistic Rationale
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic due to the electron-donating nature of the nitrogen atom.[5] In this reaction, acetyl chloride is activated by a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), to form a highly electrophilic acylium ion or a related reactive complex.[6] The use of a milder Lewis acid like Et₂AlCl is advantageous as it minimizes the decomposition and polymerization of the sensitive indole nucleus, a common side reaction with stronger Lewis acids like aluminum chloride (AlCl₃).[6] The C3 position of the 1-(2-methoxyethyl)-1H-indole then attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product, this compound.
Caption: Mechanism of Friedel-Crafts acylation of 1-(2-methoxyethyl)-1H-indole.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(2-Methoxyethyl)-1H-indole | 175.23 | 5.0 g | 28.5 |
| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 100 mL | - |
| Diethylaluminum chloride (1.0 M in hexanes) | 120.57 | 34.2 mL | 34.2 |
| Acetyl Chloride | 78.50 | 2.4 mL | 34.2 |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 1-(2-methoxyethyl)-1H-indole (5.0 g, 28.5 mmol).
-
Add anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylaluminum chloride in hexanes (34.2 mL, 34.2 mmol) via a syringe.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add acetyl chloride (2.4 mL, 34.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data (Expected)
As of the date of this publication, a complete set of publicly available, experimentally verified spectroscopic data for this compound is limited. However, based on the analysis of structurally similar compounds, the following characteristic spectral data are anticipated:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-8.4 (d, 1H, Ar-H), ~7.8 (s, 1H, C2-H), ~7.2-7.4 (m, 3H, Ar-H), ~4.3 (t, 2H, N-CH₂), ~3.7 (t, 2H, O-CH₂), ~3.3 (s, 3H, O-CH₃), ~2.5 (s, 3H, CO-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~192 (C=O), ~137 (Ar-C), ~135 (C2), ~126 (Ar-C), ~122-124 (Ar-CH x 3), ~116 (C3), ~110 (Ar-CH), ~71 (O-CH₂), ~59 (O-CH₃), ~47 (N-CH₂), ~27 (CO-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~1650 (C=O stretching), ~1520, 1460 (Aromatic C=C stretching), ~1100 (C-O stretching). |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₅NO₂: 218.11; found: ~218.1. |
Conclusion
This technical guide has detailed a reliable and scalable two-step synthetic pathway for this compound. The described N-alkylation and Friedel-Crafts acylation procedures are well-established reactions in organic synthesis, and the provided protocols have been designed to be robust and reproducible. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
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An In-depth Technical Guide to the Physicochemical Properties of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. A comprehensive understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed examination of the key physicochemical parameters of this compound and the experimental methodologies for their determination. While specific experimental data for this molecule is not widely published, we will draw upon data from closely related analogs to provide context and predictive insights.
Chemical Identity and Structural Features
The foundational step in characterizing any molecule is to define its structure and fundamental properties.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₅NO₂
-
Molecular Weight: 217.26 g/mol
-
Chemical Structure:
-
The molecule features a bicyclic indole core, which is an aromatic heterocyclic system.
-
An acetyl group is substituted at the C3 position of the indole ring.
-
A 2-methoxyethyl group is attached to the nitrogen atom (N1) of the indole ring. This N-substitution significantly influences the molecule's polarity and hydrogen bonding capacity compared to unsubstituted indoles.
-
| Property | Value/Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₅NO₂ | Calculated |
| Molecular Weight | 217.26 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | - |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)N(C=C2)C)C(=O)C | Predicted |
Lipophilicity: A Key Determinant of Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Understanding LogP and its Importance
The partition coefficient, P, is the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium.[1][2]
LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] For oral drug candidates, a LogP value between 1 and 5 is often considered optimal for good membrane permeability and aqueous solubility.[3]
Predicted LogP of this compound
While an experimentally determined LogP for the title compound is not available, computational models predict a value in the range of 2.0 to 2.5 . This suggests that the compound is moderately lipophilic. For comparison, the closely related analog, 1-(1-methyl-1H-indol-3-yl)ethanone, has a calculated XLogP3 of 1.9.[1] The slightly longer and more flexible methoxyethyl chain in our target molecule is expected to contribute to a modest increase in lipophilicity.
Experimental Determination of LogP
The "shake-flask" method is the traditional and most reliable technique for LogP determination.[1]
Caption: Shake-Flask Method for LogP Determination.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous dosage forms.
Types of Solubility Measurements
-
Kinetic Solubility: This is a high-throughput screening method where a compound is dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[4][5] It measures the concentration at which the compound precipitates under these specific, non-equilibrium conditions.
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound in a saturated solution at equilibrium.[4][5] It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.
Expected Solubility Profile
Given the predicted LogP, this compound is expected to have low to moderate aqueous solubility. The presence of the ether oxygen and the carbonyl group can act as hydrogen bond acceptors, which may confer some degree of water solubility. However, the dominant aromatic indole ring and the alkyl chain of the methoxyethyl group are hydrophobic. A reasonable goal for the solubility of a drug discovery compound is greater than 60 µg/mL.[4]
Experimental Determination of Kinetic Solubility
A common method for determining kinetic solubility is through a nephelometric assay, which measures light scattering caused by precipitated particles.[4][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.[7][8]
-
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.[5][6]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
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An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Biological Landscape of a Novel Indole Derivative
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic molecules with a wide array of biological activities.[1] The compound 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone is a synthetic indole derivative whose specific mechanism of action has not been extensively characterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and elucidate the biological targets and signaling pathways modulated by this compound. Drawing upon the established pharmacology of structurally related indole derivatives, we will propose several plausible mechanisms of action and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is a component of a self-validating system designed to yield unambiguous and reproducible results.
Molecular Profile of this compound
To embark on a journey to unravel the mechanism of action of a compound, a thorough understanding of its molecular characteristics is paramount.
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₅NO₂
-
Molecular Weight: 217.26 g/mol
-
Structure:
-
An indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
-
An acetyl group at the 3-position of the indole ring.
-
A 2-methoxyethyl group attached to the nitrogen at the 1-position of the indole ring.
-
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| LogP | 2.1 | ChemDraw |
| pKa (most basic) | -3.5 | ChemDraw |
| pKa (most acidic) | 15.9 | ChemDraw |
| Polar Surface Area | 38.8 Ų | ChemDraw |
| Rotatable Bonds | 4 | ChemDraw |
Hypothesized Mechanisms of Action Based on Structural Analogs
The core structure of this compound, a 1,3-disubstituted indole, is a recurring motif in several classes of biologically active molecules. Based on a comprehensive review of the literature, we propose the following potential mechanisms of action for investigation.
2.1. Hypothesis 1: Cannabinoid Receptor Modulation
Many synthetic cannabinoids feature a 1-substituted-3-acylindole scaffold.[2][3][4][5][6][7] These compounds often act as agonists or antagonists at the cannabinoid receptors CB1 and CB2. The 1-pentyl-3-(1-naphthoyl)indole (JWH-018) is a classic example of a potent CB1 and CB2 agonist.[6] The N-alkyl substituent and the 3-acyl group are critical for receptor affinity and efficacy. The 2-methoxyethyl group at the N1 position of our target compound could potentially mimic the N-alkyl chains found in many synthetic cannabinoids, while the 3-ethanone group serves as the acyl moiety.
2.2. Hypothesis 2: Inhibition of Tubulin Polymerization
The indole ring is a key structural feature of numerous compounds that inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.[8][9][10][11][12] These inhibitors often bind to the colchicine binding site on β-tubulin. The specific substitutions on the indole ring play a crucial role in the anti-tubulin activity. The overall shape and electronic properties of this compound may allow it to fit into this binding pocket and disrupt microtubule dynamics.
2.3. Hypothesis 3: Kinase Inhibition
The indole scaffold is a common feature in a multitude of kinase inhibitors, which are pivotal in regulating cellular signaling pathways.[13][14][15][16][17] Kinases such as receptor tyrosine kinases (e.g., VEGFRs, PDGFRs) and cyclin-dependent kinases (CDKs) are frequent targets for indole-based inhibitors in cancer therapy. The specific substitution pattern on the indole ring dictates the kinase selectivity and inhibitory potency. The methoxyethyl group and the acetyl group of the target compound could potentially interact with the ATP-binding pocket of various kinases.
2.4. Hypothesis 4: Cyclooxygenase-2 (COX-2) Inhibition
Several 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents through the inhibition of the COX-2 enzyme.[18][19][20] The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, although an indole-acetic acid derivative, highlights the potential of the indole nucleus in targeting the cyclooxygenase pathway. The structural features of this compound may allow it to bind to the active site of COX-2.
2.5. Hypothesis 5: Inhibition of CBP/EP300 Bromodomains
Recent studies have identified 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the bromodomains of the transcriptional coactivators CBP and EP300.[21][22] These proteins are involved in the regulation of gene expression and are considered therapeutic targets in cancer and inflammatory diseases. The acetyl-lysine binding pocket of these bromodomains could potentially accommodate the structure of our target compound.
Experimental Protocols for Mechanism of Action Elucidation
The following section provides detailed, step-by-step methodologies to systematically investigate the hypothesized mechanisms of action.
3.1. General Cell-Based Proliferation/Viability Assay
This initial screen is crucial to determine the cytotoxic or cytostatic potential of the compound and to guide the concentration range for subsequent target-specific assays.
-
Protocol:
-
Seed a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
3.2. Investigation of Cannabinoid Receptor Modulation
Caption: Workflow for assessing cannabinoid receptor binding and functional activity.
-
Protocol 3.2.1: Radioligand Binding Assay
-
Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
In a 96-well plate, incubate the membranes with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the Ki (inhibition constant) of the test compound by non-linear regression analysis.
-
-
Protocol 3.2.2: cAMP Functional Assay
-
Plate HEK293 cells expressing CB1 or CB2 receptors in a 96-well plate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.
-
3.3. Investigation of Tubulin Polymerization Inhibition
Caption: Experimental workflow for tubulin polymerization inhibition assays.
-
Protocol 3.3.1: In Vitro Tubulin Polymerization Assay
-
Use a commercially available tubulin polymerization assay kit.
-
In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
-
Add varying concentrations of this compound or control compounds (paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader.
-
Calculate the IC₅₀ for the inhibition of tubulin polymerization.
-
-
Protocol 3.3.2: Immunofluorescence Staining of Microtubules
-
Grow cells on glass coverslips and treat with the test compound at its IC₅₀ concentration.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule network using a fluorescence microscope.
-
3.4. Investigation of Kinase Inhibition
Caption: Workflow for assessing kinase inhibition.
-
Protocol 3.4.1: In Vitro Kinase Inhibition Assay
-
Utilize a kinase panel screening service or commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Add varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Measure the luminescence and calculate the IC₅₀ value.
-
-
Protocol 3.4.2: Western Blot Analysis of Downstream Signaling
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
3.5. Investigation of COX-2 Inhibition
-
Protocol: COX-2 Inhibition Assay
-
Use a commercial COX-2 inhibitor screening assay kit.
-
In a 96-well plate, add purified COX-2 enzyme, heme, and arachidonic acid (substrate).
-
Add varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib).
-
Incubate to allow the enzymatic reaction to occur.
-
Measure the product (prostaglandin F2α) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the IC₅₀ for COX-2 inhibition.
-
3.6. Investigation of CBP/EP300 Bromodomain Inhibition
-
Protocol: Bromodomain Binding Assay (AlphaScreen)
-
This is a bead-based proximity assay.
-
To a 384-well plate, add biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), streptavidin-coated donor beads, and GST-tagged CBP bromodomain bound to glutathione-coated acceptor beads.
-
Add varying concentrations of this compound.
-
Incubate in the dark.
-
If the bromodomain binds to the histone peptide, the beads come into proximity, and upon excitation at 680 nm, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor beads at 520-620 nm.
-
An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Measure the signal and calculate the IC₅₀ value.
-
Data Interpretation and Path Forward
The results from these assays will provide a comprehensive profile of the biological activity of this compound.
Table 2: Hypothetical Data Summary and Interpretation
| Assay | Result (e.g., IC₅₀/Ki) | Interpretation |
| Cell Viability (MCF-7) | 5 µM | Compound exhibits moderate cytotoxic activity. |
| CB1 Binding | > 10 µM | Not a potent CB1 ligand. |
| CB2 Binding | 500 nM | Moderate affinity for CB2. |
| Tubulin Polymerization | 2 µM | Potent inhibitor of tubulin polymerization. |
| Kinase Panel (VEGFR2) | 1 µM | Potent inhibitor of VEGFR2. |
| COX-2 Inhibition | > 20 µM | Not a significant COX-2 inhibitor. |
| CBP Bromodomain Binding | 10 µM | Weak inhibitor of CBP bromodomain. |
Based on the hypothetical data above, the primary mechanism of action appears to be the inhibition of tubulin polymerization and VEGFR2 kinase activity. The moderate CB2 binding might contribute to its overall cellular effects. Further studies should then focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified targets, followed by in vivo efficacy studies in relevant disease models.
Conclusion
While the precise mechanism of action of this compound remains to be definitively established, this guide provides a robust and logical framework for its investigation. By systematically exploring its potential interactions with known targets of indole derivatives, researchers can efficiently and effectively elucidate its biological function, paving the way for its potential development as a novel therapeutic agent. The multifaceted nature of the indole scaffold suggests that this compound could exhibit a polypharmacological profile, and the proposed experimental workflows are designed to uncover such complexities.
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The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most prolific and versatile building blocks for biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have positioned it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities of indole derivatives, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal understanding of why and how these remarkable molecules exert their profound physiological effects.
I. Anticancer Activity: Targeting the Engines of Malignancy
Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[3][4] Their efficacy stems from their ability to interact with a multitude of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5]
A. Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which indole derivatives exert their cytotoxic effects is through the disruption of microtubule dynamics.[3][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] Indole-based compounds can bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[7][8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of indole derivatives on tubulin polymerization.
1. Reagents and Materials:
- Tubulin (unlabeled and fluorescently labeled)
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
- GTP solution (10 mM)
- Test indole derivative (dissolved in DMSO)
- Positive control (e.g., colchicine)
- Negative control (DMSO)
- 96-well microplate, fluorescence plate reader
2. Procedure:
- Prepare a reaction mixture containing polymerization buffer, fluorescently labeled tubulin, and GTP.
- Add varying concentrations of the test indole derivative or controls to the wells of the microplate.
- Initiate the polymerization by adding the tubulin reaction mixture to each well.
- Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
- Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
- Plot fluorescence intensity versus time to generate polymerization curves.
- Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Causality: The choice of a fluorescence-based assay provides a real-time, quantitative measure of tubulin polymerization. The inclusion of positive and negative controls is crucial for validating the assay's performance and ensuring that the observed effects are specific to the test compound.
B. Quantitative Data: Anticancer Activity of Indole Derivatives
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-chalcone derivative | A549, HeLa, MCF-7, etc. | 0.0003 - 0.009 | Tubulin polymerization inhibition | [9] |
| Benzimidazole-indole derivative | Various | 0.05 | Tubulin polymerization inhibition | [8] |
| Quinoline-indole derivative | Various | 0.002 - 0.011 | Tubulin polymerization inhibition | [8] |
Visualization: Indole Derivatives Targeting Tubulin
Caption: Indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
II. Antimicrobial and Antiviral Activity: Combating Infectious Agents
The indole scaffold is a common feature in many natural and synthetic compounds exhibiting potent antimicrobial and antiviral properties.[1][2][10]
A. Antimicrobial Mechanism: Disruption of Bacterial Processes
Indole derivatives can combat bacterial infections through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways.[1] Some derivatives have been shown to be effective against multidrug-resistant bacteria.[1] The ability to inhibit biofilm formation is particularly significant, as biofilms are a major contributor to chronic infections and antibiotic resistance.[11][12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[5][13][14][15]
1. Reagents and Materials:
- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test indole derivative (in DMSO)
- Positive control antibiotic
- 96-well microtiter plates
- Spectrophotometer or microplate reader
2. Procedure:
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
- Perform serial two-fold dilutions of the test compound and control antibiotic in CAMHB directly in the 96-well plate.
- Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Trustworthiness: The broth microdilution method is a quantitative and reproducible technique. The use of a standardized inoculum and quality control strains ensures the accuracy and reliability of the results.
B. Antiviral Mechanism: Targeting Viral Replication
Indole derivatives have demonstrated antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[3][16][17] Their mechanisms of action are diverse and can involve the inhibition of viral entry and fusion with host cells, or the inhibition of key viral enzymes such as reverse transcriptase and integrase.[17][18]
Visualization: Antiviral Mechanisms of Indole Derivatives
Caption: Indole derivatives can inhibit HIV replication by targeting key enzymes like reverse transcriptase and integrase.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, possess significant anti-inflammatory properties.[1] Their mechanisms often involve the modulation of key inflammatory pathways.
A. Mechanism of Action: Inhibition of NF-κB and COX-2
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Some indole derivatives can suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[11][19][20]
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[21][22] Several indole derivatives have been developed as selective COX-2 inhibitors.[1][23][24]
Visualization: Indole Derivatives in the NF-κB Signaling Pathway
Caption: Indole derivatives can inhibit the NF-κB pathway by preventing the activation of IKK.
IV. Neuroprotective Effects: Shielding the Nervous System
Emerging evidence suggests that indole derivatives hold promise for the treatment of neurodegenerative diseases. Their neuroprotective effects are attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and plasticity.
A. Mechanism of Action: Modulation of the BDNF/TrkB Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that promotes the survival, differentiation, and synaptic plasticity of neurons through its interaction with the Tropomyosin receptor kinase B (TrkB).[25][26][27] Dysregulation of the BDNF/TrkB signaling pathway is implicated in several neurodegenerative disorders. Certain indole derivatives have been shown to activate this pathway, thereby promoting neuronal health and resilience.[25][27][28]
Experimental Protocol: Assessment of Neuronal Viability using MTT Assay
This protocol describes the use of the MTT assay to evaluate the neuroprotective effects of indole derivatives against a neurotoxic insult.[29][30][31][32]
1. Reagents and Materials:
- Neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium and supplements
- Neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptide)
- Test indole derivative (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
2. Procedure:
- Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.
- Pre-treat the cells with various concentrations of the test indole derivative for a specified period (e.g., 1-2 hours).
- Induce neurotoxicity by adding the neurotoxin to the wells (excluding the vehicle control wells).
- Incubate the cells for an appropriate duration (e.g., 24-48 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and dissolve the formazan crystals with the solubilization solution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control group.
Expertise & Experience: The choice of neurotoxin should be relevant to the neurodegenerative disease being modeled. Pre-treatment with the indole derivative allows for the assessment of its protective capacity against the subsequent toxic insult.
V. Conclusion: The Future of Indole-Based Therapeutics
The indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable versatility allows for the fine-tuning of biological activity through chemical modification, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. The in-depth understanding of the mechanisms of action of indole derivatives, coupled with robust and validated experimental protocols, is paramount for the successful translation of these promising molecules from the laboratory to the clinic. This guide serves as a foundational resource for researchers dedicated to harnessing the immense therapeutic potential of the indole nucleus to address a wide spectrum of human diseases.
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A Spectroscopic and Structural Elucidation Guide to 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone
Abstract: 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone is a derivative of the indole scaffold, a core structure in numerous pharmacologically active compounds. Accurate and comprehensive characterization of such molecules is fundamental for quality control, reaction monitoring, and ensuring downstream success in drug development and materials science. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to confirm the chemical structure of this compound. By integrating established spectroscopic principles with data from the parent compound, 3-acetylindole, this document serves as a practical reference for researchers, chemists, and quality control specialists.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound possesses three key regions that give rise to its characteristic spectral signature:
-
The Indole Ring System: A bicyclic aromatic heterocycle that provides the core scaffold.
-
The C3-Acetyl Group: A ketone functionality (-COCH₃) attached to the C3 position of the indole ring. This group is a strong electron-withdrawing group, which influences the electronic environment of the indole ring.
-
The N1-(2-Methoxyethyl) Group: An alkyl ether substituent (-CH₂CH₂OCH₃) on the indole nitrogen. This group introduces aliphatic signals and removes the N-H proton signal seen in the parent indole.
The complete structure with atom numbering for NMR assignments is presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the crowded aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The predicted chemical shifts (δ) are based on the known spectrum of 3-acetylindole and standard substituent effects.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~8.25 | s (singlet) | - | 1H |
| H4 | ~8.20 | d (doublet) | ~7.9 | 1H |
| H7 | ~7.40 | d (doublet) | ~7.9 | 1H |
| H5, H6 | ~7.30 - 7.20 | m (multiplet) | - | 2H |
| N-CH₂ (C10) | ~4.30 | t (triplet) | ~5.5 | 2H |
| O-CH₂ (C11) | ~3.75 | t (triplet) | ~5.5 | 2H |
| O-CH₃ (C13) | ~3.30 | s (singlet) | - | 3H |
| CO-CH₃ (C9) | ~2.50 | s (singlet) | - | 3H |
Interpretation and Causality:
-
Aromatic Region (7.0-8.5 ppm): The protons on the indole ring are deshielded due to the aromatic ring current. The H2 proton appears as a sharp singlet, being isolated from other protons. The H4 proton is the most deshielded of the benzene ring protons due to the anisotropic effect of the adjacent ketone carbonyl group. The remaining aromatic protons (H5, H6, H7) will show characteristic doublet and multiplet patterns.[1]
-
Aliphatic Region (3.0-4.5 ppm): The N-CH₂ protons (C10) are deshielded by the adjacent nitrogen atom and appear as a triplet around 4.30 ppm. They are coupled to the O-CH₂ protons (C11), which in turn appear as a triplet around 3.75 ppm. This classic triplet-of-triplets pattern is a hallmark of an ethyl group linking two heteroatoms. The O-CH₃ protons are shielded relative to the others and appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Acetyl Protons (2.5 ppm): The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them to ~2.50 ppm. They appear as a singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.
| Assignment | Predicted δ (ppm) |
| C8 (C=O) | ~192.0 |
| C7a | ~137.0 |
| C3a | ~135.5 |
| C2 | ~130.0 |
| C4 | ~123.0 |
| C6 | ~122.5 |
| C5 | ~122.0 |
| C3 | ~118.0 |
| C7 | ~110.0 |
| C11 (-OCH₂) | ~70.0 |
| C13 (-OCH₃) | ~59.0 |
| C10 (-NCH₂) | ~48.0 |
| C9 (Acetyl CH₃) | ~27.5 |
Interpretation and Causality:
-
Carbonyl Carbon (~192.0 ppm): The C8 carbonyl carbon is the most deshielded carbon in the molecule, a characteristic feature of ketones.[2]
-
Aromatic Carbons (110-137 ppm): The chemical shifts of the indole carbons are influenced by the electronegativity of the nitrogen and the electron-withdrawing acetyl group.
-
Aliphatic Carbons (48-70 ppm): The C11 carbon attached to oxygen is more deshielded (~70.0 ppm) than the C10 carbon attached to nitrogen (~48.0 ppm) due to oxygen's higher electronegativity. The methoxy carbon (C13) appears around 59.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Indole) |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1665 | C=O Stretch | Aryl Ketone |
| ~1600-1450 | C=C Stretch | Aromatic (Indole) |
| ~1120 | C-O Stretch | Ether |
Interpretation and Causality:
-
Absence of N-H Stretch: A key diagnostic feature is the absence of a broad N-H stretching band typically seen around 3300-3400 cm⁻¹ for unsubstituted indoles, confirming successful N-alkylation.
-
Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption for the ketone C=O stretch. For 3-acetylindole, this peak is observed around 1665 cm⁻¹.[3] Conjugation with the indole ring lowers the frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[2][4]
-
Ether (C-O) Stretch: A strong C-O stretching band characteristic of the ether linkage in the methoxyethyl group is expected around 1120 cm⁻¹.[5]
-
C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Detection: Analyze the resulting positively charged fragments based on their mass-to-charge (m/z) ratio.
Fragmentation Analysis
The molecular weight of this compound (C₁₃H₁₅NO₂) is 217.26 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 217 .
The fragmentation of N-substituted indoles is often directed by the substituent on the nitrogen atom.[6][7] Key fragmentation pathways are proposed below.
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An In-depth Technical Guide to the Solubility of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
This guide provides a comprehensive technical overview of the solubility of the compound 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this molecule. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern its solubility and providing detailed, field-proven protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For a drug to be effective, it must first dissolve in a physiological medium to be absorbed and reach its target site.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development.[2][3] This guide will focus on this compound, a molecule of interest in medicinal chemistry, and will equip the reader with the knowledge and methodologies to comprehensively assess its solubility profile.
Physicochemical Properties and Predicted Solubility Behavior
Molecular Structure:
Caption: 2D structure of this compound.
Key Physicochemical Properties of Structurally Similar Compounds:
To infer the properties of the target compound, we can examine data for similar indole-containing molecules available in public databases like PubChem. For instance, 1-(1H-indol-2-yl)ethanone has a molecular weight of approximately 191.23 g/mol .[4] Another related compound, 1-[5-Ethyl-1-(2-hydroxyethyl)indol-3-yl]ethanone, has a molecular weight of 231.29 g/mol and an XLogP3 of 1.7, suggesting moderate lipophilicity.[5]
| Property | Predicted Value/Characteristic for this compound | Rationale based on Structural Features |
| Molecular Weight | ~217.26 g/mol | Based on its chemical formula (C13H15NO2). |
| Polarity | Moderately polar | The indole ring system is relatively nonpolar, but the acetyl and methoxyethyl groups introduce polar character through the oxygen and nitrogen atoms. |
| Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor. The ether oxygen in the methoxyethyl group can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor. | The presence of hydrogen bond acceptors will enhance solubility in protic solvents. |
| Lipophilicity (LogP) | Expected to be in the range of 1.5 - 2.5 | Based on the XLogP3 of similar compounds, a moderate degree of lipophilicity is anticipated. This suggests a balance between aqueous and lipid solubility. |
Predicted Solubility:
Based on these characteristics, the following solubility trends can be predicted:
-
Aqueous Solubility: The compound is expected to have low to moderate aqueous solubility. The Biopharmaceutical Classification System (BCS) defines a drug as highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[6] It is likely that this compound would be classified as a low solubility compound (BCS Class II or IV).
-
Solubility in Organic Solvents: The molecule is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.[7] It should also exhibit good solubility in polar protic solvents like ethanol and methanol. Solubility in non-polar solvents such as hexane and toluene is expected to be limited due to the presence of the polar moieties.
Experimental Determination of Solubility: Protocols and Best Practices
Given the absence of published data, empirical determination of solubility is essential. The following section details robust protocols for both thermodynamic and kinetic solubility assessment.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[8] The shake-flask method is the gold standard for this measurement.[9]
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), ethanol, methanol, and DMSO.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[9] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Phase Separation:
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute the saturated supernatant or filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.[7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Kinetic Solubility Determination
Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution. It is often used in high-throughput screening environments.[10]
Experimental Workflow:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the aqueous buffer of interest to each well.
-
-
Compound Addition and Precipitation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to create a dilution series. The addition of the organic stock to the aqueous medium will likely cause the compound to precipitate if its solubility is exceeded.[10]
-
-
Incubation:
-
Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Analysis:
-
The kinetic solubility can be determined by measuring the turbidity of the resulting suspension using a nephelometer.[10] Alternatively, the plate can be centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS/MS.
-
Data Interpretation and Reporting
The accurate interpretation and reporting of solubility data are crucial for its utility in drug development decision-making.
Data Presentation:
Quantitative solubility data should be presented in a clear and concise tabular format.
Table 1: Thermodynamic Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | TBD | TBD | Shake-Flask |
| PBS (pH 7.4) | TBD | TBD | Shake-Flask |
| 0.1 N HCl (pH 1.2) | TBD | TBD | Shake-Flask |
| Ethanol | TBD | TBD | Shake-Flask |
| DMSO | TBD | TBD | Shake-Flask |
TBD: To Be Determined experimentally.
Factors Influencing Solubility:
Several factors can influence the measured solubility of a compound:
-
pH: For ionizable compounds, solubility can be highly pH-dependent. While this compound is not strongly acidic or basic, subtle pH effects may be observed.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[11]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.
-
Ionic Strength: The presence of salts in the solvent can affect solubility.
Reporting Guidelines:
When reporting solubility data, it is essential to include the following information:[12]
-
The specific experimental method used (e.g., shake-flask, nephelometry).
-
The temperature at which the measurement was performed.
-
The composition of the solvent, including pH and any co-solvents.
-
The method of analysis used for quantification.
-
Characterization of the solid form of the compound.
Conclusion
A comprehensive understanding of the solubility of this compound is a critical prerequisite for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility behavior based on its molecular structure and has outlined detailed, practical protocols for its empirical determination. By following these guidelines, researchers can generate high-quality, reliable solubility data that will inform formulation strategies and accelerate the drug development process. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.
References
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Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
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Fell, J. T., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-892. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Ferreira, A. M. (2015). Solubility of Polyethylenes in Different Solvents. Universidade de Lisboa. [Link]
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Avdeef, A. (2011). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 1(1), 1-22. [Link]
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Alsenz, J., & Kansy, M. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. European Journal of Pharmaceutical Sciences, 57, 73-81. [Link]
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Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. [Link]
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PubChem. (n.d.). 1-[5-Ethyl-1-(2-hydroxyethyl)indol-3-yl]ethanone. National Center for Biotechnology Information. [Link]
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Pawar, P., & Joshi, P. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 529-537. [Link]
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PubChem. (n.d.). 1-[cis-2-Hydroxy-3-methyl-indolin-1-yl]ethanone. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-(1H-indol-2-yl)ethanone;methanol. National Center for Biotechnology Information. [Link]
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Unveiling the Therapeutic Potential of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone: A Strategic Roadmap for Target Identification and Validation
An In-Depth Technical Guide for Researchers
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1] The compound 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone presents a unique structural configuration, combining an N1-alkoxyethyl substitution with a C3-acetyl group, suggesting a rich, yet unexplored, pharmacological potential. While direct biological data for this specific molecule is not publicly available, its structural motifs are present in compounds known to interact with a range of high-value therapeutic targets. This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We will dissect the molecule's structure-activity relationships based on established indole pharmacology, propose a hierarchy of potential targets, and provide detailed, actionable protocols for in silico, in vitro, and cell-based validation. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic utility of this promising compound.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of any small molecule is encoded in its structure. The molecule this compound features two key regions that guide our investigation:
-
The Indole-3-ethanone Core: The acetyl group at the C3 position is a common feature in indole derivatives with demonstrated biological activity. This electrophilic ketone can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, within protein binding pockets.[2]
-
The N1-(2-Methoxyethyl) Side Chain: Substitution at the N1 position of the indole ring is a critical determinant of target specificity and potency. This flexible, polar methoxyethyl group can explore deeper regions of a binding pocket, potentially conferring selectivity and improving pharmacokinetic properties compared to unsubstituted or N1-methylated analogs.[3]
Based on these features and extensive literature on related analogs, we can formulate several primary hypotheses regarding its molecular targets. This guide will focus on a logical progression from computational prediction to rigorous experimental validation.
Prioritized Target Hypotheses
Our analysis of structurally related compounds from the scientific literature points to several high-probability target classes. We have prioritized these based on the strength of the evidence and the direct relevance of the subject molecule's key structural motifs.
| Priority | Hypothesized Target Class | Rationale & Key Supporting Evidence | Potential Therapeutic Area |
| Primary | Cannabinoid Receptor 2 (CB2) | N1-substituted indole-3-acyl derivatives are established high-affinity CB2 agonists. The N1 side chain is crucial for potency and selectivity over the CB1 receptor.[3] Structurally similar molecules are known synthetic cannabinoids.[4] | Inflammation, Neuropathic Pain, Autoimmune Disorders |
| Primary | Cyclooxygenase-2 (COX-2) | 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and validated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and analgesic activity.[5][6][7] | Inflammation, Pain, Oncology |
| Secondary | Epigenetic Modulators (CBP/EP300) | The 1-(1H-indol-1-yl)ethanone scaffold has been successfully optimized to yield potent and selective inhibitors of the CBP/EP300 bromodomains, which are critical regulators of gene transcription.[8] | Oncology (esp. Castration-Resistant Prostate Cancer), Inflammatory Diseases |
| Secondary | PI3K/Akt/mTOR Signaling Pathway | Indole derivatives are well-documented modulators of the PI3K/Akt/mTOR pathway, a central signaling node in cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9] | Oncology |
| Exploratory | Src Family Kinases | N-substituted indole derivatives have been shown to possess Src kinase inhibitory effects, a target relevant to cancer progression and metastasis.[10] | Oncology |
A Phased Strategy for Target Identification and Validation
We propose a multi-phase workflow designed to systematically test our hypotheses, moving from broad, computational screening to specific, functional validation. This self-validating system ensures that resources are directed toward the most promising avenues of investigation.
Caption: Hypothesized CB2 receptor signaling cascade upon agonist binding.
Protocol 4: Cellular PGE₂ Release Assay (for COX-2)
-
Objective: To measure the compound's ability to inhibit prostaglandin E₂ (PGE₂) production in a cellular model of inflammation.
-
Cell Line: RAW 264.7 macrophages or similar.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit.
-
-
Data Analysis: Determine the IC₅₀ for the inhibition of LPS-induced PGE₂ production. This cellular IC₅₀ can be compared to the enzymatic IC₅₀ to understand cell permeability and engagement.
Protocol 5: cAMP Accumulation Assay (for CB2)
-
Objective: To determine if the compound acts as an agonist or antagonist at the Gᵢ-coupled CB2 receptor.
-
Cell Line: CHO or HEK293 cells stably expressing the human CB2 receptor.
-
Methodology:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate adenylate cyclase with Forskolin.
-
Incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Data Analysis:
-
Agonist Mode: A CB2 agonist will inhibit Forskolin-stimulated cAMP production in a dose-dependent manner. Calculate the EC₅₀.
-
Antagonist Mode: To test for antagonism, co-incubate a fixed concentration of a known CB2 agonist (e.g., CP-55,940) with varying concentrations of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC₅₀.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged strategy to deorphanize the pharmacology of this compound. The primary hypotheses, centered on the CB2 receptor and COX-2 enzyme, are strongly supported by structure-activity relationships from the broader indole class. [3][5]The proposed workflow provides a clear path from computational prediction to biochemical confirmation and cellular validation.
Positive results from these studies would provide a strong foundation for subsequent lead optimization efforts. Future work would involve expanding the SAR around the N1-methoxyethyl and C3-ethanone moieties to improve potency and selectivity, followed by ADME/Tox profiling and, ultimately, proof-of-concept studies in relevant animal models of inflammation, pain, or cancer. The systematic approach detailed herein will ensure a thorough and efficient elucidation of the therapeutic potential of this novel indole derivative.
References
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available at: [Link]
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Ibrahim, Z. Y., et al. (2020). QSAR and molecular docking based design of some indolyl-3-ethanone-α-thioethers derivatives as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. Journal of Taibah University for Science, 14(1), 576-591. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584. Available at: [Link]
-
Sarkar, F. H., & Li, Y. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 15(11), 19782-19803. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. Request PDF. Available at: [Link]
-
Bentham Science Publishers. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
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Kunnumakkara, A. B., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 124-135. Available at: [Link]
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An In-Depth Technical Guide to the Structural Analogs of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an attractive starting point for drug discovery. The compound 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone serves as a key exemplar of a 3-acetylindole derivative, a class of compounds known for its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This technical guide provides a comprehensive exploration of the synthesis of this core molecule and a detailed roadmap for the rational design, synthesis, and characterization of its structural analogs, aimed at empowering researchers in their quest for novel therapeutic agents.
I. Synthesis of the Core Moiety: this compound
The synthesis of the target compound, this compound, is a multi-step process that begins with the readily available starting material, indole. The overall synthetic strategy involves two key transformations: the acylation of the indole at the C3 position and the subsequent N-alkylation of the indole nitrogen.
A. Step 1: Friedel-Crafts Acylation of Indole to 3-Acetylindole
The introduction of the acetyl group at the C3 position of the indole ring is most commonly achieved through a Friedel-Crafts acylation reaction.[4] Due to the electron-rich nature of the indole ring, electrophilic substitution occurs preferentially at the C3 position.[5] While various catalysts can be employed, the use of a mild Lewis acid such as indium trichloride can provide good yields with minimal side products.[6]
Experimental Protocol: Synthesis of 3-Acetylindole
-
To a stirred solution of indole (1 equivalent) in a suitable solvent such as dichloromethane, add indium(III) chloride (0.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-acetylindole.
B. Step 2: N-Alkylation of 3-Acetylindole
With 3-acetylindole in hand, the final step is the introduction of the 2-methoxyethyl group at the indole nitrogen. This is typically achieved via a nucleophilic substitution reaction where the deprotonated indole nitrogen acts as a nucleophile, displacing a suitable leaving group from a 2-methoxyethyl electrophile.[7] The choice of base and reaction conditions is crucial to ensure selective N-alkylation over potential C-alkylation or reaction at the acetyl group.
Experimental Protocol: Synthesis of this compound
-
To a solution of 3-acetylindole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of 3-acetylindole.
-
Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
dot digraph { graph [fontname="Helvetica", fontsize=10, size="7.5,10", ratio=fill, nodesep=0.3, ranksep=0.3]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} DOT Caption: Synthesis of the core molecule.
II. Design and Synthesis of Structural Analogs
The systematic modification of the core structure of this compound allows for the exploration of the structure-activity relationship (SAR) and the optimization of desired biological properties. Structural analogs can be broadly categorized based on the region of modification: the N-substituent, the indole ring, and the acetyl group.
A. Analogs with Modified N-Substituents
The N-substituent of the indole ring plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Synthetic Strategy: The N-alkylation protocol described above can be readily adapted to introduce a wide variety of substituents by using different alkylating agents (e.g., alkyl halides, tosylates).
Table 1: Proposed N-Substituent Modifications and their Rationale
| N-Substituent | Rationale |
| Alkyl chains of varying length | Modulate lipophilicity and steric bulk. |
| Branched alkyl groups | Introduce steric hindrance to probe binding pocket topology. |
| Cyclic and heterocyclic moieties | Introduce conformational rigidity and potential for additional interactions. |
| Functional groups (e.g., hydroxyl, amino, carboxylic acid) | Introduce hydrogen bonding capabilities and alter solubility. |
B. Analogs with Modified Indole Ring
Substitution on the benzene portion of the indole ring can significantly impact the electronic properties of the entire molecule and provide opportunities for additional interactions with biological targets.
Synthetic Strategy: Electrophilic aromatic substitution reactions on the 3-acetylindole core can be employed to introduce substituents at the C5 position, which is often the most reactive site after C3.[8] Other positions can be accessed through more complex multi-step syntheses starting from appropriately substituted anilines.
Experimental Protocol: 5-Bromo-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone
-
To a solution of this compound (1 equivalent) in a suitable solvent like acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the 5-bromo analog.
dot digraph { graph [fontname="Helvetica", fontsize=10, size="7.5,10", ratio=fill, nodesep=0.3, ranksep=0.3]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} DOT Caption: Electrophilic substitution on the indole ring.
C. Analogs with Modified Acetyl Group
The acetyl group at the C3 position offers a rich platform for chemical modifications to explore interactions with the target protein and to introduce bioisosteric replacements.[9]
1. Chain Elongation and Branching:
Synthetic Strategy: The acetyl group can be extended or branched by reacting the corresponding 3-acylindole with different acylating agents during the initial Friedel-Crafts step.
2. Conversion to other Functional Groups:
Synthetic Strategy: The ketone of the acetyl group can be reduced to an alcohol, converted to an oxime, or used as a handle for further carbon-carbon bond-forming reactions.
Experimental Protocol: Synthesis of 1-(1-(1-(2-methoxyethyl)-1H-indol-3-yl)ethyl)amine
-
To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the corresponding amine.
3. Bioisosteric Replacement:
Synthetic Strategy: The acetyl group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for a ketone include oxetanes, cyclopropyl groups, and various five-membered heterocycles.[9] The synthesis of these analogs often requires multi-step sequences starting from indole or a suitable derivative. For example, a 3-cyanoindole can be a precursor to a tetrazole ring.
III. Characterization of Structural Analogs
The unambiguous characterization of newly synthesized compounds is paramount for ensuring scientific integrity. A combination of spectroscopic and analytical techniques should be employed.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the indole ring protons, the methoxyethyl side chain protons, and the acetyl methyl protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the ketone. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
Example ¹H NMR Data Interpretation: For the parent compound, one would expect to see a singlet for the acetyl protons around δ 2.5 ppm, triplets for the methylene protons of the methoxyethyl group, a singlet for the methoxy protons, and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the indole ring protons.[10][11]
IV. Conclusion and Future Directions
This technical guide has outlined the synthesis of this compound and provided a framework for the design, synthesis, and characterization of its structural analogs. The versatility of the indole scaffold, coupled with the myriad of available synthetic transformations, offers a fertile ground for the discovery of novel molecules with therapeutic potential. Future research in this area should focus on the biological evaluation of these analogs in relevant assays to establish a clear structure-activity relationship. The insights gained from such studies will be instrumental in guiding the development of the next generation of indole-based therapeutics.
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An In-depth Technical Guide to 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone: Synthesis, Characterization, and Therapeutic Potential
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. This guide provides a comprehensive technical overview of the novel compound 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. As a specific CAS number for this molecule is not readily found in public databases, this document serves as a foundational resource, proposing a robust synthetic pathway, predicting its physicochemical properties, and exploring its potential pharmacological applications based on the well-established bioactivity of structurally related indole derivatives. This whitepaper is designed to empower researchers in their exploration of new chemical entities for drug discovery.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif renowned for its diverse and potent biological activities.[1][2] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors. This has led to the development of numerous indole-based drugs with applications ranging from anti-inflammatory agents like Indomethacin to anticancer and antiviral therapies.[3][4][5] The 3-acetylindole moiety, in particular, is a key pharmacophore that has been extensively studied for its antimicrobial, antioxidant, and anti-HIV properties.[3][6][7] This guide focuses on a novel derivative, this compound, which combines the 3-acetylindole core with an N-(2-methoxyethyl) substitution, a feature that can modulate the compound's pharmacokinetic and pharmacodynamic profile.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step process: first, the N-alkylation of the indole nitrogen, followed by the C3-acetylation of the indole ring.
Step 1: N-Alkylation of Indole
The initial step involves the introduction of the 2-methoxyethyl group onto the nitrogen atom of the indole ring to yield 1-(2-Methoxyethyl)-1H-indole.
Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-indole
-
Reaction Setup: To a solution of indole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen, forming the sodium salt of indole.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(2-Methoxyethyl)-1H-indole.
Causality of Experimental Choices:
-
Base and Solvent: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the weakly acidic indole N-H. DMF or THF are excellent solvents for this reaction as they are polar enough to dissolve the reactants but are aprotic, thus not interfering with the strong base.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Step 2: C3-Acetylation via Friedel-Crafts Acylation
The second step is the regioselective introduction of an acetyl group at the C3 position of the N-substituted indole. The C3 position of indole is the most nucleophilic and therefore the most reactive towards electrophiles.[8]
Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized 1-(2-Methoxyethyl)-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Acylating Agent: Add acetic anhydride (1.5 eq) or acetyl chloride (1.5 eq) to the solution.
-
Lewis Acid Catalyst: Cool the mixture to 0 °C and add a Lewis acid catalyst, for instance, aluminum chloride (AlCl₃, 1.2 eq) or tin(IV) chloride (SnCl₄, 1.2 eq), portion-wise.[9][10]
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Work-up and Purification: Quench the reaction by carefully pouring it into ice-water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to yield the final product, this compound.
Causality of Experimental Choices:
-
Friedel-Crafts Reaction: This classic electrophilic aromatic substitution is a highly effective method for acylating electron-rich aromatic rings like indoles.[11][12][13]
-
Lewis Acid: The Lewis acid catalyst is essential as it coordinates with the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the nucleophilic indole ring.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds. These values are estimations and would require experimental validation.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₅NO₂ | Based on structural components. |
| Molecular Weight | ~217.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar 3-acetylindoles are solids. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone); poorly soluble in water. | The presence of the aromatic ring and the ethyl chain reduces aqueous solubility. |
| Melting Point | Expected to be in the range of 80-120 °C | Based on melting points of similar N-substituted 3-acetylindoles. |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic signals for the indole ring protons, a singlet for the acetyl methyl group (~2.5 ppm), and signals for the methoxyethyl group. | |
| ¹³C NMR | Resonances for the indole carbons, the carbonyl carbon (~190-200 ppm), and the methoxyethyl carbons. | |
| IR | Strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹. | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Potential Therapeutic Applications and Biological Activity
The unique structural features of this compound suggest several avenues for pharmacological investigation. The indole scaffold is known for its broad biological activity, and the specific substitutions on this novel compound could lead to enhanced or novel therapeutic properties.[14][15]
Potential Areas of Investigation:
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and induction of apoptosis.[3][5] The 3-acetylindole core can be a crucial element for this activity.
-
Anti-inflammatory Effects: Indole-based compounds, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] The target molecule could be investigated for its potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antiviral Properties: The indole nucleus is present in many natural and synthetic compounds with antimicrobial and antiviral activities.[3][6] N-arylsulfonyl-3-acetylindole derivatives have shown promise as HIV-1 inhibitors.[7]
-
Central Nervous System (CNS) Activity: The indole structure is a key component of several neurotransmitters (e.g., serotonin) and drugs acting on the CNS.[3] The lipophilicity introduced by the methoxyethyl group could facilitate blood-brain barrier penetration, making it a candidate for neurological drug discovery.
Conclusion
While this compound may be a novel chemical entity, its structural components suggest a high potential for significant biological activity. This guide provides a solid theoretical and practical foundation for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The exploration of this compound's pharmacological profile is a promising endeavor for the discovery of new therapeutic agents, particularly in the fields of oncology, inflammation, infectious diseases, and neurology. Further experimental validation of the protocols and predicted properties outlined in this document is strongly encouraged.
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Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link]
-
Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
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Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation. [Link]
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. RSC Advances. [Link]
-
Biomedical Importance of Indoles. MDPI. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
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Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]
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Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC, NIH. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC, NIH. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Two-Step Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone from Indole
Abstract
This technical guide provides a detailed, research-grade protocol for the synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone, a valuable substituted indole derivative, starting from indole. The synthesis is presented as a robust two-step process: (1) N-alkylation of the indole nitrogen with a 2-methoxyethyl group, followed by (2) C3-acylation of the resulting N-substituted indole. This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical insights into reagent selection and reaction optimization, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Indole and its derivatives are cornerstone heterocyclic scaffolds in pharmaceutical science, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at specific positions is a key strategy in modifying biological activity. The target molecule, this compound, features substitutions at both the N1 and C3 positions, making it a versatile intermediate for further chemical elaboration.
This application note details a reliable and efficient synthetic pathway beginning with the readily available starting material, indole. The chosen strategy prioritizes high selectivity and yield by separating the N-alkylation and C-acylation steps, thereby avoiding common side reactions associated with one-pot approaches.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Step 1: N-Alkylation. The indole N-H proton is abstracted by a strong base, followed by a nucleophilic substitution reaction (SN2) with a suitable 2-methoxyethyl halide to yield 1-(2-Methoxyethyl)-1H-indole.
-
Step 2: C3-Acetylation. The electron-rich intermediate from Step 1 undergoes a regioselective Friedel-Crafts type acylation at the C3 position to afford the final product.
Caption: N-Alkylation mechanism overview.
Detailed Experimental Protocol
Materials and Reagents:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromo-1-methoxyethane
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add indole (1.0 eq). Dissolve it in anhydrous DMF (approx. 5-10 mL per gram of indole).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction mixture should become a clear solution or a fine suspension as the sodium indolide forms. [1]5. Alkylation: Cool the mixture back to 0 °C. Add 2-bromo-1-methoxyethane (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting indole).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-Methoxyethyl)-1H-indole as a clear oil.
Part 2: Synthesis of this compound (C3-Acetylation)
Scientific Rationale and Mechanistic Insight
The C3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic aromatic substitution. [2]For C3-acetylation of an N-substituted indole, a Vilsmeier-Haack-Arnold type reaction provides a mild and highly regioselective method. [3]This approach avoids the often harsh conditions of traditional Friedel-Crafts acylations that use strong Lewis acids like AlCl₃, which can lead to undesired side reactions or decomposition. [4] In this procedure, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylacetamide (DMA) to form a chloroiminium salt, the "Vilsmeier reagent". This electrophilic species is then attacked by the electron-rich C3 position of 1-(2-methoxyethyl)-1H-indole. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the final ketone product.
Caption: C3-Acetylation (Vilsmeier-Haack-Arnold) mechanism.
Detailed Experimental Protocol
Materials and Reagents:
-
1-(2-Methoxyethyl)-1H-indole (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium acetate solution (e.g., 10%) or sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Vilsmeier Reagent Preparation: To the flask, add anhydrous N,N-dimethylacetamide (DMA) (3.0 eq). Cool the flask to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-(2-methoxyethyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours (monitor by TLC/LC-MS for completion). The reaction mixture will typically become a thick slurry or solid.
-
Hydrolysis (Work-up): Cool the flask back to 0 °C. Carefully and slowly add ice-cold water, followed by a 10% aqueous sodium acetate solution or 2 M NaOH until the mixture is basic (pH > 9). This step hydrolyzes the iminium intermediate and should be done with vigorous stirring.
-
Heating: Gently heat the mixture to 50-60 °C for 30-60 minutes to ensure complete hydrolysis.
-
Extraction: Cool the mixture to room temperature and transfer to a separatory funnel. Extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by flash column chromatography to yield this compound as a solid.
Quantitative Data Summary
| Compound | Step | Starting Material | MW ( g/mol ) | Equivalents | Product | MW ( g/mol ) | Theoretical Yield (g) |
| 1 | N-Alkylation | Indole | 117.15 | 1.0 | 1-(2-Methoxyethyl)-1H-indole | 175.23 | 1.496 |
| 2 | C3-Acetylation | 1-(2-Methoxyethyl)-1H-indole | 175.23 | 1.0 | This compound | 217.27 | 1.240 |
| Table assumes a 1.0 g starting scale for Indole and 100% yield for calculation purposes. |
Conclusion
The described two-step synthetic route provides a reliable and scalable method for the preparation of this compound from indole. The protocols leverage well-established, high-yielding reactions while providing detailed procedural steps to ensure reproducibility. The strategic separation of N-alkylation and C3-acylation ensures high regioselectivity, a critical consideration in indole chemistry. This guide serves as a valuable resource for chemists requiring access to functionalized indole scaffolds for applications in pharmaceutical and materials science research.
References
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- Sundberg, R. J. (2002). Indoles. Academic Press. [URL: https://www.elsevier.com/books/indoles/sundberg/978-0-12-676945-6]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link] [5]4. Ali, M. M., & Ismail, R. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Chemical and Pharmaceutical Sciences, 10(4), 1-5. [URL: https://www.ijcps.com/issues/volume-10-issue-4-2019]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470487869]
-
Kumar, K. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. Retrieved from [Link] [1]7. Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. As discussed in ChemHelpASAP video. [URL: https://www.youtube.com/watch?v=0gNsa0KAb2w] [6]8. Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [URL: https://pubs.acs.org/doi/10.1021/ol005841p] [4]9. ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link] [6]10. International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 848-856. [URL: https://www.chemijournal.com/archives/2019/vol7issue2/PartL/7-1-10-534.pdf]
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- 6. youtube.com [youtube.com]
Application Notes and Protocols for the N-Alkylation of 3-Acetylindole
Introduction: The Significance of N-Alkylated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among the various modifications of the indole ring, N-alkylation is a crucial transformation that allows for the introduction of diverse functional groups, significantly modulating the biological activity of the parent molecule. Specifically, 3-acetylindoles are important synthetic intermediates, and their N-alkylation provides access to a wide array of compounds with potential therapeutic applications, including as inhibitors of key cellular signaling proteins.[2] This guide provides a detailed overview of the principles and protocols for the successful N-alkylation of 3-acetylindole, tailored for researchers and scientists in drug development.
Understanding the Reaction: Mechanism and Regioselectivity
The N-alkylation of indole is fundamentally a nucleophilic substitution reaction. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and an acidic proton (pKa ≈ 17 in DMSO).[3] The reaction proceeds in two key steps:
-
Deprotonation: A base is used to remove the acidic proton from the indole nitrogen, generating a highly nucleophilic indolate anion. The presence of the electron-withdrawing acetyl group at the C3 position increases the acidity of the N-H proton, facilitating this deprotonation step.[2][4]
-
Nucleophilic Attack: The indolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) in an SN2 reaction to form the N-alkylated product.[2]
A critical consideration in the alkylation of indoles is the competition between N-alkylation and C3-alkylation.[5] While the C3 position is often inherently more nucleophilic in unsubstituted indoles, the presence of the acetyl group at this position in 3-acetylindole sterically and electronically disfavors C3-alkylation, thus simplifying the reaction to predominantly yield the N-alkylated product. However, the choice of reaction conditions remains crucial for achieving high yields and purity.
Visualizing the Mechanism
Sources
Application Note: High-Purity Isolation of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone using Automated Flash Chromatography
Abstract
This application note presents a detailed and robust protocol for the purification of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone, a key intermediate in pharmaceutical research and development. The methodology centers on automated flash column chromatography, a technique prized for its efficiency and scalability in achieving high sample purity.[1] This guide provides a step-by-step workflow, from initial method development on Thin-Layer Chromatography (TLC) to a fully optimized flash chromatography protocol. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is explained to provide researchers with a comprehensive understanding of the purification strategy.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceutical agents.[2] The specific compound, this compound, serves as a versatile building block in the synthesis of various therapeutic candidates. Its synthesis, like many organic transformations, often yields a crude mixture containing unreacted starting materials, reagents, and side-products. Therefore, a reliable and efficient purification method is paramount to isolate the target compound with the high degree of purity required for subsequent synthetic steps and biological screening.
This document outlines a systematic approach to purify this moderately polar ketone-substituted indole using normal-phase flash chromatography. The principles discussed are broadly applicable to the purification of other indole alkaloids and related heterocyclic compounds.[3][4]
Understanding the Chemistry: The Rationale for Chromatographic Purification
The purification of this compound hinges on the differential partitioning of the components of the crude reaction mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). The target molecule possesses several key structural features that dictate its chromatographic behavior:
-
Indole Ring: The aromatic indole core can engage in π-π stacking interactions.[5]
-
Ketone Group: The acetyl group at the 3-position introduces polarity and a site for hydrogen bonding.
-
Methoxyethyl Side Chain: The N-alkylation with a methoxyethyl group also contributes to the overall polarity of the molecule.
Given these features, the target compound is expected to be of moderate polarity. This makes it an ideal candidate for purification via normal-phase chromatography on silica gel, where more polar compounds have a stronger affinity for the stationary phase and thus elute later.
Experimental Workflow: From Crude Mixture to Pure Compound
The purification process is a logical progression from initial analysis and method development to the final scaled-up purification.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part 1: Method Development using Thin-Layer Chromatography (TLC)
The initial and most critical step is to determine an appropriate solvent system using TLC, which serves as a small-scale proxy for the flash column separation.[1][6]
Materials:
-
Silica gel TLC plates (e.g., GF254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare several developing chambers with varying ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% EtOAc/Hexane).
-
Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
The optimal solvent system is one that provides a retention factor (Rf) of approximately 0.15 to 0.4 for the target compound and good separation from impurities.[1]
Part 2: Sample Preparation (Dry Loading)
For optimal resolution and to avoid band broadening, dry loading is recommended, especially if the crude material has limited solubility in the initial mobile phase.[6]
Materials:
-
Crude this compound
-
Silica gel (same as used for the column)
-
A volatile solvent (e.g., Dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel to the solution (approximately 1.5-2 times the weight of the crude material).
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is now ready to be loaded into the flash column.
Part 3: Automated Flash Chromatography Protocol
This protocol assumes the use of a modern automated flash chromatography system with UV detection.
System Parameters:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) | Standard for normal-phase chromatography of moderately polar compounds.[7] |
| Column Size | Dependent on sample load (e.g., 40 g silica for 1 g crude) | A general rule is a 1:40 to 1:100 ratio of crude material to silica gel. |
| Mobile Phase A | Hexane | Non-polar "weak" solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar "strong" solvent. |
| Detection | UV, 254 nm and/or 280 nm | The indole ring system is UV active, allowing for easy detection.[5] |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40 g column) | Optimized for separation efficiency and run time. |
Elution Gradient:
The gradient is designed to first elute non-polar impurities, then the product, and finally wash off highly polar impurities. This example is based on an optimized TLC condition of 30% EtOAc/Hexane.
| Step | % Mobile Phase B (EtOAc) | Gradient Profile | Duration (Column Volumes) | Purpose |
| 1 | 5% | Isocratic | 2 | Column equilibration and elution of very non-polar impurities. |
| 2 | 5% to 40% | Linear | 10 | Gradient to elute the target compound with good separation. |
| 3 | 40% | Isocratic | 2 | Ensure complete elution of the target compound. |
| 4 | 100% | Step | 3 | Column wash to remove strongly retained impurities. |
Procedure:
-
Equilibrate the silica gel column with the initial mobile phase conditions (5% EtOAc in Hexane).
-
Load the prepared dry sample onto the column.
-
Begin the chromatographic run using the defined gradient.
-
Monitor the chromatogram in real-time. The system will automatically collect fractions based on the UV signal.
-
After the run is complete, analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Conclusion
The described flash chromatography protocol provides a reliable and efficient method for the purification of this compound. By following a systematic approach of TLC-based method development, appropriate sample loading, and an optimized solvent gradient, researchers can consistently obtain this valuable intermediate in high purity. This methodology is not only effective but also readily scalable to meet the demands of drug discovery and development projects.
References
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National Center for Biotechnology Information. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. [Link]
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-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. [Link]
-
Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. [Link]
-
MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
ResearchGate. (n.d.). Gas chromatographic separations of ketone standards (0.1 mg/l) on.... [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
PubChem. (n.d.). 1-(2-acetyl-1H-indol-3-yl)ethanone. [Link]
-
ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
MDPI. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
-
MDPI. (n.d.). Detection of Melatonin with Sensors Modified Using Different Graphene-Based Materials. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). [Link]
-
PubChem. (n.d.). 1-(3-Methyl-1H-indol-2-yl)ethanone. [Link]
-
ResearchGate. (2025). Simultaneous Sample Preparation Method for Determination of 3-Monochloropropane-1,2-Diol and Polycyclic Aromatic Hydrocarbons in Different Foodstuffs. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
Frontiers. (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]
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Application Note: Characterizing 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone in Cell-Based Assays
Abstract
This technical guide provides a comprehensive framework for the initial characterization of the novel indole derivative, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone, using a suite of robust cell-based assays. Indole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This document outlines detailed protocols for assessing the compound's impact on cell viability, its potential to induce apoptosis, and its effect on a representative cell signaling pathway. The methodologies are designed to establish a foundational understanding of the compound's cellular mechanism of action, providing critical insights for researchers in drug discovery and chemical biology.
Introduction to this compound
This compound is a synthetic small molecule featuring a core indole nucleus. The indole ring system is a common motif in both natural and synthetic bioactive compounds, known to interact with a multitude of biological targets.[3] The specific substitutions on this particular molecule—a methoxyethyl group at the N1 position and an ethanone group at the C3 position—confer unique physicochemical properties that may translate into a distinct pharmacological profile. Given the diverse activities of related indole derivatives, which range from anticancer to anti-inflammatory effects, a systematic evaluation of this novel compound's cellular effects is warranted.[1][2] Cell-based assays serve as a crucial first step in this process, offering a biologically relevant context to understand a compound's potential therapeutic applications and liabilities.[4][5][6]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C13H15NO2
-
Core Scaffold: Indole
The initial characterization will focus on three fundamental aspects of cellular response:
-
Cytotoxicity and Viability: To determine the compound's dose-dependent effect on cell survival and proliferation.
-
Apoptosis Induction: To ascertain if cytotoxicity is mediated through programmed cell death.
-
Signaling Pathway Modulation: To investigate the compound's influence on a key cellular signaling cascade, here exemplified by the hypothetical inhibition of a pro-survival pathway.
Foundational Assays: Assessing Cellular Viability
The first step in characterizing a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent mechanistic studies. We will utilize a resazurin-based assay, which is a robust and sensitive method to measure metabolic activity as an indicator of cell viability.
Principle of the Resazurin (PrestoBlue™) Viability Assay
This assay employs the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The degree of fluorescence is directly proportional to the number of viable cells. This method is scalable for high-throughput screening (HTS) and provides a quantitative measure of cytostatic or cytotoxic effects.[6][7]
Protocol: Cell Viability Assessment
Materials:
-
This compound (powder, to be dissolved in DMSO)
-
Cell line of interest (e.g., HeLa, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
PrestoBlue™ HS Cell Viability Reagent
-
Sterile, black, clear-bottom 96-well microplates
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions should be made in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of the compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Expected Data Output
The results should be summarized in a table and a graph to clearly present the dose-dependent effect of the compound.
| Concentration (µM) | % Viability (Mean) | Std. Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 3.8 |
| 10 | 75.3 | 6.2 |
| 50 | 48.9 | 4.9 |
| 100 | 15.7 | 3.1 |
| Table 1: Example data for cell viability assay. |
Mechanistic Insight: Apoptosis Induction
If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases, particularly the executioner caspases-3 and -7.
Principle of the Caspase-Glo® 3/7 Assay
This luminescent assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. The resulting luminescence is proportional to the amount of caspase-3/7 activity.
Protocol: Caspase-3/7 Activation Assay
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Sterile, white, opaque-walled 96-well microplates
-
Previously mentioned cell culture and compound preparation materials.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the viability protocol (Section 2.2), using a white-walled plate suitable for luminescence. It is advisable to run a parallel plate for viability to normalize the caspase activity to the number of viable cells.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Express the data as fold change in caspase activity relative to the vehicle control.
-
Plot the fold change against the compound concentration.
-
Visualization of Experimental Workflow
Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB pathway.
Conclusion and Future Directions
This application note provides a foundational, multi-pronged strategy for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and a key signaling pathway, researchers can generate a robust preliminary dataset. Positive findings from these assays would justify further investigation, including:
-
Selectivity Profiling: Screening the compound against a panel of cell lines from different tissues to identify selective activity.
-
Advanced Mechanistic Studies: Utilizing techniques like Western blotting to confirm the modulation of specific pathway proteins (e.g., phosphorylation of Akt) or flow cytometry for more detailed cell cycle and apoptosis analysis.
-
Target Identification: Employing chemical proteomics or other advanced methods to identify the direct molecular target(s) of the compound.
The successful application of these protocols will provide critical, data-driven insights into the biological activity of this compound, paving the way for its further development as a chemical probe or therapeutic lead.
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Khan, I. et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. NIH. [Link]
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Alonso, J.L. et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]
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Khan, I. et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Publications. [Link]
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ResearchGate. Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. [Link]
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Pratama, M. R. F. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Preamble: The Rationale for a Phased Investigative Approach
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1][2] The subject of this guide, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone (herein referred to as "the compound"), is a novel indole derivative. Its structural features—an ethanone group at the C3 position and a methoxyethyl substitution at the N1 position—suggest potential interactions with a range of biological targets. However, without prior biological data, a systematic, multi-phase in vitro screening approach is essential to elucidate its pharmacological profile.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow designed for the initial characterization of a novel chemical entity. The strategy begins with foundational cytotoxicity profiling to establish viable concentration ranges for subsequent, more specific mechanistic assays. This phased approach ensures that resources are used efficiently and that data from downstream assays are interpretable and not confounded by overt cellular toxicity.[3][4]
Phase I: Foundational Viability and Cytotoxicity Profiling
Directive: Before any functional or mechanistic assay can be performed, it is imperative to determine the concentration range at which the compound affects basic cellular health.[5] These initial screens are critical for defining the therapeutic window and ensuring that observed effects in later assays are due to specific molecular interactions rather than non-specific toxicity.[3][6] We will utilize a colorimetric tetrazolium salt-based assay, a robust and widely adopted method for assessing cell metabolic activity as an indicator of viability.[7][8]
Protocol 1: XTT Cell Viability Assay
Principle of the Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[10] The intensity of the orange color is directly proportional to the number of metabolically active cells in the culture.[11] This assay is chosen over the related MTT assay because it does not require a separate solubilization step for the formazan product, thus streamlining the workflow and reducing potential errors.[10]
Materials:
-
Selected human cell lines (e.g., a cancer panel like MCF-7 (breast), A549 (lung), and a non-cancerous line like HEK293)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Sterile 96-well flat-bottom plates
-
This compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 100 mM)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cell lines according to standard protocols.[12]
-
Harvest cells during their exponential growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control and wells with cells treated only with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound stock in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing the color to develop.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: Cytotoxicity Profile
The resulting IC₅₀ values should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) after 72h | Doxorubicin (Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Example Value: 45.2 ± 3.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Example Value: 68.1 ± 5.5 | 1.1 ± 0.2 |
| HEK293 | Embryonic Kidney | Example Value: >100 | 2.5 ± 0.4 |
| Note: Data are for illustrative purposes. Values represent Mean ± Standard Deviation from three independent experiments. |
Phase II: Mechanistic & Target-Based Screening
Directive: Once a non-toxic concentration range is established (typically concentrations well below the IC₅₀), the compound can be advanced to assays designed to probe its effect on specific biological pathways. The structural features of an indole ethanone suggest several plausible target classes.[1][13][14] A logical next step is to screen against key enzyme families and receptor systems commonly implicated in disease.
Workflow for In Vitro Investigation
The overall experimental logic follows a tiered approach, moving from broad phenotypic screening to more specific target engagement.
Caption: Tiered workflow for in vitro characterization.
Protocol 2: In Vitro Biochemical Kinase Assay
Principle of the Assay: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate.[15] This assay directly measures the activity of a purified kinase enzyme in the presence of the test compound. A common method involves using a radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into a kinase-specific substrate peptide.[16] A reduction in radioactivity on the substrate in the presence of the compound indicates inhibition.
Materials:
-
Purified recombinant kinase (e.g., a panel of representative kinases like SRC, AKT, ERK)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
100 mM ATP solution
-
Magnesium Chloride (MgCl₂)
-
Test compound serially diluted in reaction buffer
-
Phosphocellulose paper and wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Reaction Preparation:
-
In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase buffer, purified kinase, and its specific substrate.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a mix of MgCl₂ and [γ-³²P]ATP to each tube.[17] The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase, if known.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not.
-
Wash the paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove all unbound radioactive ATP.
-
-
Data Acquisition and Analysis:
-
Cut out the individual paper spots and place them into scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 3: Gs-Coupled GPCR Activity Assay (cAMP Measurement)
Principle of the Assay: G-protein coupled receptors (GPCRs) are a major class of drug targets.[18] Many GPCRs, upon activation by an agonist, couple to the Gs alpha subunit, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[19][20] This assay measures the intracellular accumulation of cAMP in cells expressing a target GPCR. A compound that acts as an agonist will increase cAMP levels, while an antagonist will block the cAMP increase induced by a known agonist.
Caption: Simplified Gs-coupled GPCR signaling pathway.
Materials:
-
HEK293 cells stably expressing a target Gs-coupled GPCR (e.g., β2-adrenergic receptor)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Test compound serially diluted
-
Known reference agonist for the target GPCR
-
cAMP detection kit (e.g., a competitive immunoassay using HTRF or a bioluminescent reporter system)[18]
-
Luminometer or HTRF-compatible plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the engineered HEK293 cells into the white, opaque multi-well plates at an appropriate density and allow them to grow overnight.
-
-
Compound Treatment (Agonist Mode):
-
Remove the culture medium and add assay buffer containing serially diluted concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with serially diluted concentrations of the test compound for 15-30 minutes.
-
Add the reference agonist at a concentration that elicits a submaximal response (EC₈₀).
-
Incubate for a further 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit, following the manufacturer's protocol precisely. This typically involves adding detection reagents that will generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.
-
-
Data Acquisition and Analysis:
-
Read the plate using the appropriate instrument (luminometer or HTRF reader).
-
For agonist mode, plot the signal against the log of compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
For antagonist mode, plot the signal against the log of compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Concluding Remarks
The protocols outlined in this document provide a foundational strategy for the initial in vitro characterization of this compound. This phased approach, beginning with essential cytotoxicity testing followed by hypothesis-driven screening against key target families like kinases and GPCRs, represents a robust and resource-efficient pathway in early-stage drug discovery.[21] Positive results ("hits") from any of these assays would necessitate further validation through secondary assays and more complex cell-based models to confirm the mechanism of action and therapeutic potential.
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Wang, L., & Zhou, N. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), 171–179. Available from: [Link].
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link].
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Lee, D., & Scolnick, E. M. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 47, 100–106. Available from: [Link].
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2309. Available from: [Link].
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Rizzardi, A., et al. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 38(11), 6095–6102. Available from: [Link].
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Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. Available from: [Link].
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238–252. Available from: [Link].
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Khan, I., et al. (2021). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 18(1), 81-94. Available from: [Link].
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Girish, C., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 120–129. Available from: [Link].
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Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Available from: [Link].
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Li, X., et al. (2020). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Future Medicinal Chemistry, 12(11), 1015–1028. Available from: [Link].
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Kovaleva, Y., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2296. Available from: [Link].
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Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 20(10), 17826–17842. Available from: [Link].
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Wieronska, J., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. Bioorganic & Medicinal Chemistry, 27(21), 115079. Available from: [Link].
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Sadowski, M., & Tabaszewska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 442–463. Available from: [Link].
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Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1785–1800. Available from: [Link].
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Quantitative Analysis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone: A Comprehensive Guide to Method Development and Validation
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide to the development and validation of analytical methods for the precise quantification of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. Recognizing the critical need for robust and reliable analytical data in research and pharmaceutical development, this guide outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are designed with an emphasis on scientific rationale, self-validation, and adherence to international regulatory standards, ensuring both technical accuracy and practical utility for scientists in the field.
Principles and Method Selection
The accurate quantification of any active pharmaceutical ingredient (API) or research compound is foundational to its development and application. The target analyte, this compound, possesses distinct chemical features that guide the selection of an appropriate analytical technique. Its structure includes a strong ultraviolet (UV) absorbing indole chromophore, a polar ketone group, and an N-substituted methoxyethyl side chain. These characteristics make it amenable to several analytical approaches.
Causality Behind Method Choice:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The indole ring system in the analyte provides significant UV absorbance, making HPLC-UV a straightforward, cost-effective, and robust method for quantification in relatively clean samples, such as bulk drug substances or simple formulations.[1] HPLC is a suitable technique for the qualitative and quantitative study of indole-3-carbinol and similar compounds.[1] This method is ideal for assessing purity, performing content uniformity tests, and conducting initial stability studies.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma or tissue, LC-MS/MS is the gold standard.[3] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte provides unparalleled specificity, minimizing interference from complex biological matrices.[3][4] A sensitive LC-MS/MS method allows for the quantification of low concentrations of the analyte, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a viable technique for many small molecules, GC-MS is often less suitable for non-volatile or thermally labile compounds like many indole derivatives.[5] The analysis of this compound by GC would likely require a derivatization step to increase its volatility and thermal stability, which adds complexity and potential variability to the analytical procedure.[5][6] Therefore, liquid chromatography-based methods are prioritized in this guide.
Protocol: Reversed-Phase HPLC-UV Method
This protocol details a stability-indicating HPLC method suitable for the quantification of this compound in bulk material or simple formulations. A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, excipients, or impurities.[7]
Reagents and Materials
-
Analyte Reference Standard: this compound (purity >99%).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) or HPLC grade.
-
Formic Acid: LC-MS grade or equivalent. The addition of a small amount of acid to the mobile phase is crucial for achieving sharp, symmetrical peaks for indole-containing compounds by suppressing the ionization of residual silanol groups on the stationary phase.[8]
-
Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Filter and degas before use.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically a suitable diluent.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1200, Waters Alliance, or equivalent | Standard system with UV/PDA detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | C18 columns provide excellent retention and separation for moderately nonpolar compounds like indole derivatives.[9] |
| Mobile Phase | Gradient elution with Solvents A and B | A gradient allows for efficient elution of the analyte while cleaning the column of more retained impurities. |
| Example Gradient: 0-15 min, 30-90% B; 15-17 min, 90% B; 17.1-20 min, 30% B | This gradient should be optimized to ensure the analyte elutes with a good peak shape and is well-separated from any impurities. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
| UV Detection | 280 nm | The indole chromophore typically exhibits strong absorbance around this wavelength. A full UV scan should be performed to confirm the optimal wavelength.[1] |
Data Analysis and Quantification
-
Inject the series of working standard solutions to establish a calibration curve.
-
Plot the peak area of the analyte versus its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99 for the method to be considered linear.[10]
-
Inject the prepared sample solutions.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol: LC-MS/MS Method for Biological Matrices
This protocol is designed for the sensitive quantification of this compound in plasma, serum, or other biological fluids. The use of an internal standard (IS) is highly recommended to correct for variability in sample preparation and instrument response. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H).
Reagents and Materials
-
Analyte Reference Standard and Internal Standard (IS).
-
Acetonitrile (ACN) and Methanol (MeOH): LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Human or Animal Plasma (Control): For preparing calibration standards and quality control samples.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.
-
Spiking Solutions: Prepare intermediate spiking solutions for the analyte and a single working solution for the IS by diluting the stocks in 50:50 ACN:H₂O.
-
Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking the appropriate amount of analyte spiking solution into control plasma. A typical range might be 1-1000 ng/mL.[3]
-
Protein Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[3][11]
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold protein precipitation solvent (Acetonitrile with IS). The 3:1 ratio of solvent to plasma is a common starting point.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 90:10 A:B) to ensure compatibility with the initial chromatographic conditions.
-
Vortex briefly and centrifuge again to pellet any insoluble material before injection.
Instrumentation and LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC provides better resolution and faster run times. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters, Thermo) | Required for quantitative Multiple Reaction Monitoring (MRM) experiments. |
| Column | C18, 50 mm x 2.1 mm, <3 µm particle size | Shorter column and smaller particles are suitable for high-throughput analysis. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN | Standard mobile phases for reversed-phase LC-MS.[3] |
| Flow Rate | 0.4-0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The nitrogen-containing indole ring is readily protonated. |
| MRM Transitions | To be determined empirically | Infuse a standard solution of the analyte to find the precursor ion [M+H]⁺ and optimize fragmentation to identify a stable, intense product ion. |
| Example (Hypothetical): m/z 218.1 → 160.1 | Precursor [M+H]⁺: C₁₃H₁₅NO₂ + H⁺ ≈ 218.1. Product: Loss of the acetyl group (CH₃CO) and rearrangement. | |
| Source Params. | To be optimized | IonSpray Voltage, Temperature, Gas 1, Gas 2, etc., must be optimized for maximum signal intensity.[12] |
Method Validation
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[13] All methods must be validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation characteristics.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/ | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants. | Peak purity analysis (for HPLC-UV). No significant interfering peaks at the analyte retention time in blank matrix (for LC-MS/MS). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.99.[16] |
| Range | The interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. | Derived from linearity studies.[16] For assays, typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | Assessed at ≥3 concentration levels (low, mid, high) with ≥3 replicates. Recovery should be within ±15% of nominal (±20% at LLOQ for bioanalysis).[4] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Assessed on one day. Intermediate Precision (Inter-assay): Assessed on different days/analysts. Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ).[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. Precision (RSD) ≤20% and Accuracy within ±20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%). System suitability parameters should remain within acceptable limits. |
Summary and Comparison of Methods
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Primary Application | Purity assay, quality control of bulk drug and formulations. | Bioanalysis (PK studies), trace-level impurity analysis. |
| Selectivity | Good; relies on chromatographic separation. | Excellent; relies on both chromatography and mass filtering (MRM). |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | <1 ng/mL[3] |
| Matrix Tolerance | Low; susceptible to interference from complex matrices. | High; excellent for plasma, urine, and tissue homogenates. |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial and operational cost, more complex. |
| Throughput | Moderate. | High (with UPLC and autosamplers). |
References
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ResearchGate. (2025). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. Available at: [Link]
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National Institutes of Health (NIH). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available at: [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
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Journal of Chemical Health Risks. (n.d.). New RP-HPLC Method for Bilastine Estimation in Pharmaceutical and Bulk Dose Form. Available at: [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Available at: [Link]
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National Institutes of Health (NIH). (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Available at: [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available at: [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
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RJPT. (n.d.). Simultaneous HPLC Method Development and Validation of Bilastine and Montelukast in Bulk and Formulation. Available at: [Link]
-
ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
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National Institutes of Health (NIH). (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]
-
SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available at: [Link]
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MDPI. (2023). Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. Available at: [Link]
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Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available at: [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
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Application Note: A Framework for Efficacy Evaluation of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone as a Novel Anti-inflammatory Agent
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities.[1][2] Derivatives of 1-(1H-indol-1-yl)ethanone, a structurally related class, have been identified as potent inhibitors of the CBP/EP300 bromodomain, a key target in cancer and inflammatory diseases.[3] This suggests that novel indole-ethanone compounds, such as 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone (hereafter referred to as "Compound X"), represent a promising area for the discovery of new therapeutic agents.
This technical guide presents a comprehensive experimental framework for evaluating the efficacy of Compound X as a potential anti-inflammatory drug. The narrative is designed to guide researchers from initial in vitro characterization and mechanism of action (MoA) studies to preclinical in vivo validation. The proposed workflow is centered around the hypothesis that Compound X may exert its anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammation.[4][5][6]
The protocols herein are designed to be self-validating, providing researchers with a robust and logical pathway to generate high-quality, interpretable data for drug development professionals.
Figure 1: A comprehensive workflow for evaluating the efficacy of Compound X.
Preliminary In Vitro Characterization
The initial phase focuses on characterizing the compound's activity in a controlled cellular environment. This establishes a foundational understanding of its potency and safety window.
Compound Handling and Stock Solution Preparation
Rationale: Accurate and consistent compound preparation is critical for data reproducibility. An organic solvent like dimethyl sulfoxide (DMSO) is typically used for initial solubilization due to its ability to dissolve a wide range of small molecules.
Protocol:
-
Prepare a high-concentration stock solution of Compound X (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, dilute the DMSO stock in the appropriate culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle and Rationale: Before assessing efficacy, it is imperative to determine the concentrations at which Compound X is non-toxic to cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] This allows for the identification of a therapeutic window where anti-inflammatory effects can be studied without the confounding variable of cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound X in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control".
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.[7][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. This data will be used to determine the non-toxic concentrations for subsequent experiments.
Protocol: In Vitro Anti-inflammatory Activity
Principle and Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, inducing a robust inflammatory response. This model is widely used to screen for compounds that can suppress the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][11]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of Compound X (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: no treatment, vehicle + LPS, and Compound X alone (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants. Store the supernatants at -80°C for subsequent biomarker analysis.
Biomarker Quantification
Principle and Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. The Griess assay is a simple and rapid colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.
Methodology:
-
In a 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the readings to a standard curve generated with known concentrations of sodium nitrite.
Principle and Rationale: Cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these proteins in the supernatant.[12][13] A sandwich ELISA format is typically used for this purpose.[13][14]
Methodology:
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
Coating: Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.[13]
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add the collected cell supernatants and standards to the wells and incubate.
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Signal Generation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP), followed by the TMB substrate.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mechanism of Action (MoA) Elucidation
This phase aims to uncover how Compound X exerts its effects, moving from a phenotypic observation to a mechanistic understanding.
Protocol: NF-κB Pathway Activation Analysis
Principle and Rationale: The NF-κB pathway is a critical signaling cascade in inflammation.[4][15] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated, ubiquitinated, and degraded. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[16] By measuring the phosphorylation and degradation of IκBα, we can determine if Compound X acts by inhibiting this key upstream signaling event.
Figure 2: Hypothesized inhibition of the NF-κB pathway by Compound X.
Methodology (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Compound X for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of IκBα phosphorylation and degradation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. A decrease in phospho-IκBα levels and a stabilization of total IκBα in the presence of Compound X would support the hypothesized mechanism.
In Vivo Efficacy Evaluation
Transitioning to in vivo models is a critical step to assess a compound's efficacy in a complex biological system, considering factors like pharmacokinetics and bioavailability.[17][18]
Protocol: Acute Inflammation - Carrageenan-Induced Paw Edema
Principle and Rationale: This is a classic and highly reproducible model of acute inflammation.[11][19] Subplantar injection of carrageenan in the rat or mouse paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. This model is effective for screening compounds with potential anti-inflammatory properties.
Figure 3: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (n=6-8 per group).[19] Allow them to acclimatize for at least one week.
-
Grouping: Randomly assign animals to groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Compound X (at least three different doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Dosing: Administer Compound X or the respective controls via an appropriate route (e.g., intraperitoneal or oral) one hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Parameter | IC₅₀ (µM) ± SEM |
|---|---|
| Cell Viability (CC₅₀) | > Value |
| NO Production Inhibition | Value |
| TNF-α Release Inhibition | Value |
| IL-6 Release Inhibition | Value |
| IL-1β Release Inhibition | Value |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Table 2: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | Value | 0% |
| Indomethacin | 10 | Value | Value |
| Compound X | Dose 1 | Value | Value |
| Compound X | Dose 2 | Value | Value |
| Compound X | Dose 3 | Value | Value |
Conclusion
This application note provides a structured, multi-faceted approach to evaluate the efficacy of this compound. By progressing from foundational in vitro cytotoxicity and anti-inflammatory screening to mechanistic studies on the NF-κB pathway and culminating in a validated in vivo model of acute inflammation, researchers can build a comprehensive data package. This logical workflow ensures that the generated evidence is robust, interpretable, and directly relevant to assessing the compound's potential as a novel therapeutic agent for inflammatory diseases.
References
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Boruń, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Balaji, G., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions. Available at: [Link]
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Saganuwan, S. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacology & Pharmacy. Available at: [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. Available at: [Link]
-
Ahmad, S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]
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Gautam, R. & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. Available at: [Link]
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National Cancer Institute. (n.d.). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. National Cancer Institute. Available at: [Link]
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Bottegoni, G., et al. (2009). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
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Chariyavilaskul, P., et al. (2023). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Journal of Traditional and Complementary Medicine. Available at: [Link]
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Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]
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Khan, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]
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Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. Available at: [Link]
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Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron. Available at: [Link]
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Padmanabhan, P. & Jangle, S. N. (2012). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Basic and Applied Medical Sciences. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Bentham Science. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. Available at: [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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British Society for Immunology. (n.d.). Enzyme-linked immunosorbent assay (ELISA). British Society for Immunology. Available at: [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. Available at: [Link]
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Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Molecules. Available at: [Link]
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Fabian, M. A., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]
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Scribd. (n.d.). Cytokine ELISA Protocol Guide. Scribd. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Nature Reviews Immunology. Available at: [Link]
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Sharma, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules. Available at: [Link]
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Cretu, D., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics. Available at: [Link]
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Wesołowska, A., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. Bioorganic & Medicinal Chemistry. Available at: [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Kumar, S., et al. (2023). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Synthetic Communications. Available at: [Link]
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Application Notes & Protocols for the Investigation of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone in Oncological Research
Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow for interaction with a diverse array of biological targets, making it a "privileged scaffold" in drug discovery.[3] Indole derivatives have demonstrated significant therapeutic potential across various disease areas, with a particularly profound impact on oncology.[4][5] Compounds incorporating the indole moiety have been successfully developed as inhibitors of key oncogenic drivers, including tubulin, various kinases, and regulators of apoptosis.[2][4]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a novel indole derivative, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone . While this specific molecule is not extensively characterized in the public domain, its structural features suggest plausible mechanisms of action based on the well-established activities of related indole compounds. These notes are designed to provide a robust framework for the initial characterization and validation of its anti-cancer properties.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| Structure | (Hypothetical representation) |
| Putative Class | Small Molecule Kinase Inhibitor / Apoptosis Modulator |
| Storage | Store at -20°C, protect from light |
| Solubility | Soluble in DMSO, Ethanol |
Part 1: Hypothesized Mechanism of Action & Investigational Strategy
Based on the extensive literature on indole derivatives in oncology, we can postulate several potential mechanisms through which this compound may exert anti-cancer effects. Many indole-based compounds are known to target critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis.
Our primary hypothesis is that this compound functions as an inhibitor of a key kinase within the PI3K/Akt/mTOR signaling cascade. The N-alkoxyethyl substitution may enhance cell permeability and interaction with the ATP-binding pocket of target kinases.
Proposed Investigational Workflow
The following diagram outlines a logical workflow for the initial assessment of the compound's anti-cancer activity.
Caption: A logical workflow for the preclinical evaluation of a novel anti-cancer compound.
Part 2: Core Experimental Protocols
The following protocols are foundational for characterizing the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Outcome & Interpretation: A dose-dependent decrease in cell viability suggests cytotoxic or cytostatic activity. The IC50 value provides a quantitative measure of the compound's potency.
Example Data Presentation:
| Cell Line | Compound IC50 (µM) |
| MCF-7 (Breast) | 8.2 |
| MDA-MB-231 (Breast) | 15.5 |
| A549 (Lung) | 5.9 |
| HCT116 (Colon) | 11.3 |
Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is crucial for determining if the compound modulates the phosphorylation status (and thus activity) of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with this compound at IC50 and 2x IC50 concentrations.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells as described above for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the ratio of phosphorylated protein to total protein across treatment groups.
Expected Outcome & Interpretation: A decrease in the ratio of p-Akt/Akt and p-mTOR/mTOR in treated cells compared to the control would strongly support the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway.
Visualizing the Targeted Pathway
The following diagram illustrates the hypothesized point of intervention for this compound within the PI3K/Akt pathway.
Caption: Hypothesized inhibition of the Akt signaling node by the test compound.
Part 3: Concluding Remarks & Future Directions
The application notes provided herein offer a structured and scientifically grounded approach to elucidating the anti-cancer potential of the novel indole derivative this compound. The indole scaffold is a proven platform for the development of potent oncology drugs.[1][5] The proposed experimental framework, beginning with broad phenotypic screening and progressing to specific mechanistic studies, is designed to be both efficient and rigorous.
Should initial results confirm activity against the PI3K/Akt/mTOR pathway, further investigations would be warranted. These could include direct enzymatic assays to confirm kinase inhibition, target engagement studies within the cellular environment, and eventual progression to more complex models such as 3D spheroids and in vivo xenografts to assess therapeutic efficacy.[8] The versatility of the indole core suggests that even if the primary hypothesis is not supported, the compound may exhibit activity through other established anti-cancer mechanisms associated with this chemical class, such as tubulin polymerization inhibition or induction of apoptosis via Bcl-2 modulation.[2][7]
References
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Kaushik, N., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry, 16(2), 160-73. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101. Available at: [Link]
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Al-Mulla, H., et al. (2025). Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). Current Medicinal Chemistry. Available at: [Link]
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Shaik, A.B., et al. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia, 1(4), 1177-1193. Available at: [Link]
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available at: [Link]
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Uddin, M.J., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6959. Available at: [Link]
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Gacche, R.N., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. RSC Advances, 6(13), 10845-10853. Available at: [Link]
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Wood, J.L., et al. (2005). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 15(4), 1145-1148. Available at: [Link]
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Szychowski, K.A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 431-453. Available at: [Link]
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Chen, C.S., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Cancer, 113(4), 815-25. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42397-42408. Available at: [Link]
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Wang, C., et al. (2015). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. BioMed Research International, 2015, 491205. Available at: [Link]
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Wang, C., et al. (2015). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. BioMed Research International, 2015, 491205. Available at: [Link]
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Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available at: [Link]
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Ali, S., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 13(7), 1002-1011. Available at: [Link]
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Application Notes & Protocols: Characterization of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone as a Putative Kinase Inhibitor
Abstract
The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel indole-based compound, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone, as a potential kinase inhibitor. While specific kinase targets for this exact molecule are still under investigation, its structural similarity to other known indole-based inhibitors suggests its potential as a therapeutic agent.[3][4][5] This guide will present a logical workflow, from initial biochemical screening to cell-based functional assays, to elucidate its mechanism of action and inhibitory potential. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Introduction: The Rationale for Investigating Indole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][6] The indole scaffold has proven to be a versatile starting point for the design of potent and selective kinase inhibitors.[2][7] Numerous indole derivatives have been developed to target a wide range of kinases, including tyrosine kinases (TKs), serine/threonine kinases like AKT, and cyclin-dependent kinases (CDKs).[3][4][5]
The compound this compound features a classic indole core with substitutions that may confer specific binding properties within the ATP-binding pocket of certain kinases. The N-alkylation with a methoxyethyl group can potentially engage in hydrogen bonding or hydrophobic interactions, while the acetyl group at the 3-position can be further modified to enhance potency and selectivity. This guide will use a hypothetical scenario where this compound is being investigated as an inhibitor of the PI3K/AKT signaling pathway, a frequently dysregulated pathway in cancer that is known to be targeted by other indole-based molecules.[3][4]
Initial Biochemical Characterization: IC50 Determination
The first step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases.[8] This provides a quantitative measure of the compound's potency. A luminescence-based assay that measures ADP production is a common and reliable method.[9]
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method to determine the IC50 value of this compound against a specific kinase (e.g., PI3Kα).
Materials:
-
This compound
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Staurosporine (positive control)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The optimal concentrations of substrate and ATP should be determined empirically.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PI3Kα | 50 | 8 |
| AKT1 | 750 | 15 |
| mTOR | >10,000 | 25 |
| CDK2 | 1200 | 20 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine is used as a non-selective kinase inhibitor control.
Cellular Activity Assessment: Target Engagement and Pathway Modulation
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[6][10][11]
Workflow for Cellular Characterization
Caption: Workflow for assessing the cellular activity of the kinase inhibitor.
Protocol 3.1: Western Blot for Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins downstream of the target kinase.
Materials:
-
Cancer cell line (e.g., MCF-7, known to have an active PI3K/AKT pathway)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K, anti-S6K, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and its downstream target S6K would indicate successful target engagement and pathway inhibition.
Protocol 3.2: Cell Viability Assay
This assay measures the effect of the compound on cell proliferation and survival.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting experimental results. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the putative inhibitory action.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterize this compound as a potential kinase inhibitor, using the PI3K/AKT pathway as a hypothetical target. The provided protocols for biochemical and cell-based assays are fundamental for determining its potency, selectivity, and cellular efficacy. Future studies should include broader kinase profiling to assess selectivity across the kinome, pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties, and in vivo experiments in relevant disease models to establish therapeutic potential. The versatility of the indole scaffold suggests that this compound could serve as a valuable lead compound for the development of novel targeted therapies.
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Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link]
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Dymek, B., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(21), 7219. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Bhandari, S., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(1), 16-37. [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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Bhandari, S., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(1), 16-37. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Kirubakaran, S., Thiruvenkatam, V., & George, J. (2023). An indole-based kinase inhibitor and a process for its preparation. AACR Journals, Abstract C154. [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27600235. [Link]
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Bhandari, S., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed, 31829749. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
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Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed, 35674295. [Link]
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- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Formulation of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of the novel investigational compound, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone, for in vivo studies. The indole-based structure of this compound suggests it is likely a poorly water-soluble molecule, a common challenge in preclinical drug development.[1][2] Inadequate formulation of such compounds can lead to erroneous pharmacokinetic, efficacy, and toxicology data due to low bioavailability and high variability.[2] This guide outlines a systematic approach to developing a stable and effective formulation for parenteral administration in animal models, focusing on solubilization strategies, excipient selection, and protocol validation.
Introduction: The Formulation Challenge
The majority of new chemical entities emerging from drug discovery pipelines are poorly soluble in water.[3][4] For this compound, its significant hydrophobic surface area, typical of indole derivatives, predicts limited aqueous solubility. This presents a critical hurdle for in vivo testing, as parenteral administration routes (e.g., intravenous, intraperitoneal) require the compound to be in a solution or a stable, fine suspension to ensure accurate dosing and prevent embolism.[5]
The primary objectives for formulating this compound are:
-
To achieve the desired concentration for the intended dose volume.
-
To ensure the formulation is stable, homogenous, and safe for administration.
-
To minimize the impact of the vehicle on the animal's physiology and the compound's pharmacokinetics.[6]
This guide will walk through the logical steps from initial physicochemical characterization to the preparation and validation of a final dosing formulation.
Pre-formulation Assessment
A thorough understanding of the compound's physicochemical properties is the foundation of rational formulation design.[7]
Physicochemical Property Estimation
While specific experimental data for this compound is not publicly available, we can infer properties from its structure and data from similar compounds found in databases like PubChem.
| Property | Estimated Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~217.26 g/mol (Calculated) | Standard for a small molecule. |
| LogP (Octanol-Water Partition Coefficient) | Likely > 2 | Indicates high lipophilicity and poor water solubility.[8] |
| Aqueous Solubility | Predicted to be low (< 0.1 mg/mL) | Direct formulation in aqueous vehicles like saline or PBS is not feasible. |
| pKa | Weakly basic nitrogen in the indole ring | pH adjustment is unlikely to be a primary strategy for solubilization. |
| Physical Form | Likely a solid at room temperature.[9] | Requires dissolution or suspension. |
Initial Solubility Screening
The first experimental step is to determine the compound's solubility in a panel of pharmaceutically acceptable solvents and co-solvents. This data will guide the selection of a suitable vehicle system.
Protocol: Small-Scale Solubility Assessment
-
Preparation : Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition : Add an initial 100 µL of each test vehicle (see table below) to each tube.
-
Mixing : Vortex each tube vigorously for 2-3 minutes. Use a bath sonicator if necessary to break up clumps.
-
Observation : Visually inspect for complete dissolution.
-
Titration : If the compound dissolves, add another 1-2 mg and repeat the process to estimate the saturation solubility. If it does not dissolve, add another 100 µL of the vehicle and repeat mixing to determine if a lower concentration is achievable.
-
Documentation : Record the approximate solubility in mg/mL for each vehicle.
Table of Recommended Screening Vehicles:
| Vehicle Type | Specific Examples | Rationale |
| Aqueous Buffers | Saline, Phosphate-Buffered Saline (PBS) pH 7.4 | Baseline (expect poor solubility). |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA), Dimethyl Sulfoxide (DMSO) | Organic solvents miscible with water, commonly used to dissolve hydrophobic compounds.[10][11] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL) | Form micelles that can encapsulate and solubilize hydrophobic molecules.[3][4] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with drug molecules, enhancing their solubility in aqueous solutions.[12][13][14] |
| Oils | Corn oil, Sesame oil | For consideration if oral or subcutaneous depot formulation is an option. |
Formulation Development Strategies
Based on the solubility screening results, a primary formulation strategy can be selected. For intravenous administration, a clear, particle-free solution is ideal.[6]
Strategy 1: Co-Solvent System
This is often the most direct approach for early-stage preclinical studies. The goal is to use the minimal amount of organic co-solvent required for dissolution, which is then diluted with an aqueous vehicle.
Workflow for Developing a Co-Solvent Formulation:
Caption: Workflow for co-solvent formulation development.
Protocol: Preparation of a 1 mg/mL Formulation using a DMA/PG/PEG 400 (DPP) Vehicle
This protocol is adapted from a published vehicle system demonstrated to be safe in rats and effective for solubilizing poorly soluble compounds.[10][11]
-
Vehicle Preparation : Prepare the DPP vehicle by mixing 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG 400) by volume. For example, for 10 mL of vehicle, mix 2 mL DMA, 4 mL PG, and 4 mL PEG 400.
-
Dissolution : Weigh the required amount of this compound for a final concentration of 1 mg/mL. Add it to the DPP vehicle.
-
Mixing : Vortex and sonicate until the compound is fully dissolved. A clear solution should be obtained.
-
Sterilization : Filter the final formulation through a 0.22 µm syringe filter (ensure filter material is compatible with organic solvents, e.g., PTFE) into a sterile vial.
-
Use : This stock solution can be used for dosing. It is critical to note that such a high concentration of organic solvents must be administered via slow intravenous infusion to avoid vehicle-related toxicity.[10] For other routes like intraperitoneal, further dilution may be necessary, but this risks precipitation.
Strategy 2: Cyclodextrin-Based Formulation
Cyclodextrins are an excellent choice for increasing aqueous solubility while avoiding high concentrations of organic solvents.[13]
Workflow for Cyclodextrin Formulation:
Caption: Workflow for cyclodextrin-based formulation.
Protocol: Preparation of a 1 mg/mL Formulation using HP-β-CD
-
Vehicle Preparation : Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. Warm the solution slightly (to ~40°C) to aid dissolution of the cyclodextrin.
-
Compound Addition : Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Complexation : Vortex vigorously. For optimal complexation, the mixture should be shaken or stirred at room temperature for 12-24 hours. Sonication can be used to accelerate the process.
-
Clarification & Sterilization : Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm PES or PVDF syringe filter.
-
Confirmation : It is highly recommended to confirm the final concentration of the filtered solution using an analytical method like HPLC-UV to account for any loss.
Formulation Validation
Before use in animals, the chosen formulation must be validated for stability and homogeneity.[5]
Protocols for Validation:
| Test | Protocol | Acceptance Criteria |
| Visual Inspection | Observe the formulation against a black and a white background immediately after preparation and at set time points (e.g., 1, 4, 24 hours). | The solution must remain clear, colorless (or its initial color), and free of any visible particulates, precipitation, or phase separation. |
| pH Measurement | Use a calibrated pH meter to measure the pH of the final formulation. | The pH should be within a physiologically acceptable range (typically 6.0-8.0) for parenteral administration.[15] |
| Short-Term Stability | Store aliquots of the formulation at room temperature and 4°C. Analyze the concentration of the active compound by HPLC-UV at T=0 and T=24 hours. | The concentration should remain within ±10% of the initial concentration. No significant new degradation peaks should appear in the chromatogram. |
| Homogeneity (for suspensions) | If a suspension is used (not recommended for IV), sample from the top, middle, and bottom of the container while stirring. Analyze for concentration. | All samples should be within ±10% of the target concentration. |
Conclusion and Recommendations
For the initial in vivo evaluation of this compound, a systematic formulation development approach is crucial.
-
Start with a comprehensive solubility screen.
-
For intravenous studies, prioritize developing a clear solution. A co-solvent system like 20% DMA / 40% PG / 40% PEG 400 or an aqueous solution with 20-40% HP-β-CD are strong starting points.
-
Always use the minimum amount of excipients necessary. This minimizes potential confounding effects on the experimental results.[6][16]
-
Prepare formulations fresh before each use whenever possible. [6]
-
Thoroughly validate the final formulation for clarity, pH, and short-term stability before administration to animals.
Adherence to these principles will ensure the delivery of accurate and reproducible data, forming a solid foundation for the continued development of this compound.
References
- Vertex AI Search. (2022).
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]
- Apte, S. P. (2003).
-
Valentino, R., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 219-226. Available at: [Link]
-
Sediq, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
- ResearchGate. (n.d.).
- Future4200. (n.d.).
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
- Pharma Excipients. (2024).
- ResearchGate. (2016).
- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.
- Slideshare. (n.d.). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx.
- BenchChem. (n.d.).
- Admescope. (2019).
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Available at: [Link]
-
PubChem. (n.d.). 1-(2-acetyl-1H-indol-3-yl)ethanone. Available at: [Link]
-
PubChem. (n.d.). 1-[5-Ethyl-1-(2-hydroxyethyl)indol-3-yl]ethanone. Available at: [Link]
-
PubChem. (n.d.). 1-[cis-2-Hydroxy-3-methyl-indolin-1-yl]ethanone. Available at: [Link]
Sources
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-(1-methyl-1H-indol-3-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stxip.org [stxip.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.
Section 1: Synthesis Overview and Core Mechanism
The target molecule is typically synthesized via an electrophilic acylation of the 1-(2-methoxyethyl)-1H-indole starting material. The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most reactive site for electrophilic substitution.[1][2] The presence of the N-substituent prevents competitive N-acylation, which can be a significant side reaction with unprotected (N-H) indoles.[3]
A common and effective method for this transformation is a Vilsmeier-Haack-type acylation, which uses a combination of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylacetamide (DMA) to generate a potent electrophilic acylating agent in situ.
Core Reaction Mechanism
The reaction proceeds through the formation of an electrophilic chloroiminium salt from POCl₃ and DMA. This species, the Vilsmeier reagent, is then attacked by the electron-rich C3 position of the indole. The resulting intermediate is subsequently hydrolyzed during aqueous work-up to yield the final ketone product.
Caption: Core synthesis pathway via a Vilsmeier-Haack type acylation.
Section 2: Troubleshooting Guide & Common Side Reactions
This section addresses the most frequently encountered issues during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, and TLC shows a significant amount of unreacted starting material. What's going wrong?
A1: This is a common issue often related to incomplete activation of the acylating agent or insufficient reaction conditions.
Causality & Troubleshooting:
-
Inactive Vilsmeier Reagent: The formation of the chloroiminium salt from POCl₃ and DMA is the critical first step.
-
Moisture: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will quench the POCl₃ and prevent the formation of the active electrophile.
-
Reagent Quality: Use fresh, high-quality POCl₃. Old bottles that have been opened multiple times may be partially hydrolyzed.
-
Order of Addition: The Vilsmeier reagent should be pre-formed before adding the indole. Add POCl₃ dropwise to ice-cooled DMA and stir for a short period (10-20 minutes) before introducing the indole solution. This ensures the electrophile is ready to react.[4]
-
-
Insufficient Temperature/Time: While high temperatures can cause degradation, the reaction needs enough thermal energy to proceed to completion.
-
Optimization: If the reaction stalls at room temperature, consider gently heating to 40-60 °C. Monitor progress every hour by TLC. A typical reaction time is 2-4 hours at a slightly elevated temperature.[4]
-
Summary Table: Low Conversion Issues
| Potential Cause | Scientific Rationale | Recommended Action |
| Moisture Contamination | POCl₃ is highly water-sensitive and hydrolyzes to phosphoric acid, quenching the reaction. | Use oven-dried glassware and anhydrous grade solvent/reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Degraded POCl₃ | Over time, POCl₃ can hydrolyze from atmospheric moisture, reducing its activity. | Use a fresh bottle of POCl₃ or distill it prior to use. |
| Insufficient Activation | The reaction is often exothermic and requires careful temperature control. | Pre-form the Vilsmeier reagent by adding POCl₃ to DMA at 0 °C. After indole addition, allow the reaction to warm to room temperature, then gently heat if necessary. |
Q2: My crude product is a dark brown or black tar, making purification impossible. What causes this polymerisation?
A2: Indoles are susceptible to polymerization under strongly acidic conditions and at elevated temperatures. The formation of the Vilsmeier reagent creates a highly acidic environment.
Causality & Troubleshooting:
-
Excessive Heat: The acylation is exothermic. Uncontrolled addition of reagents, especially on a larger scale, can cause the temperature to spike, leading to rapid polymerization.
-
Temperature Control: Add the indole solution dropwise to the pre-formed Vilsmeier reagent while maintaining cooling with an ice bath. Monitor the internal temperature.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material has been consumed can promote the formation of polymeric byproducts.
-
Reaction Monitoring: Use TLC to determine the point of completion. Once the starting indole is consumed, proceed immediately to the work-up step.
-
-
Highly Concentrated Reaction: Running the reaction at very high concentrations can increase the rate of bimolecular decomposition pathways.
-
Solvent Volume: Ensure sufficient DMA is used to keep all components in solution and to help dissipate heat.
-
Caption: Factors leading to indole polymerization.
Q3: LC-MS analysis shows a byproduct with a mass of (Starting Material + Product - H₂O). What is this and how do I avoid it?
A3: This mass corresponds to a bis-indolyl type impurity. This is a classic side reaction in electrophilic substitutions of indoles, analogous to the formation of bis(indolyl)methanes in Vilsmeier-Haack formylations.[5]
Mechanism of Formation:
Under the acidic reaction conditions, the carbonyl oxygen of the product can be protonated, creating a new, resonance-stabilized electrophile. This electrophile is then attacked by a molecule of the unreacted, nucleophilic starting material, 1-(2-methoxyethyl)-1H-indole. A final dehydration step yields the dimeric byproduct.
Troubleshooting:
-
Control Stoichiometry: Avoid using a large excess of the starting indole relative to the acylating agent.
-
Order of Addition: This side reaction is minimized by adding the indole solution slowly to the Vilsmeier reagent. This ensures that any indole molecule entering the flask is more likely to encounter the highly reactive Vilsmeier reagent rather than the less reactive protonated product.
-
Prompt Quenching: Once the reaction is complete, quench it by pouring it into a cold basic solution (e.g., ice-cold aqueous sodium carbonate). This neutralizes the acid and deactivates the product, preventing further reaction.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylacetamide (DMA, 50 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Formation of Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMA over 15 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Stir the resulting solution at 0 °C for an additional 15 minutes.
-
-
Acylation Reaction:
-
Dissolve 1-(2-methoxyethyl)-1H-indole (1.0 equivalent) in DMA (20 mL).
-
Add the indole solution dropwise to the Vilsmeier reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 85 °C and stir for 2 hours.[4] Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium carbonate (Na₂CO₃) until the pH is > 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the title compound.
-
Protocol 2: TLC Analysis
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Visualization:
-
UV light (254 nm).
-
Staining with a vanillin solution or potassium permanganate (KMnO₄) solution followed by gentle heating. The starting indole and the ketone product will typically show different Rf values and may stain different colors.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use acetyl chloride or acetic anhydride with a Lewis acid like AlCl₃ instead? A: Yes, traditional Friedel-Crafts acylation is a viable route.[6][7][8] However, it presents its own challenges. Strong Lewis acids like AlCl₃ can coordinate to the methoxy group, potentially leading to cleavage of the side chain.[9] Furthermore, these reactions often require stoichiometric amounts of the Lewis acid because the product ketone complexes with it, deactivating it.[10] The Vilsmeier-Haack-type conditions described above are often milder and higher yielding for this specific substrate.
Q: How do I remove the final traces of DMA during work-up? A: DMA is a high-boiling point, water-miscible solvent. Multiple aqueous washes are key. Washing the combined organic extracts thoroughly with water (3-5 times) before the brine wash will help pull the majority of the DMA into the aqueous phase. If it persists, it can typically be removed under high vacuum with gentle heating (<50 °C).
Q: What analytical techniques are best for confirming my product's identity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The spectra will clearly show the acetyl group protons and carbonyl carbon, as well as the characteristic signals for the substituted indole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹, which is characteristic of an aryl ketone.
References
- Filo. (2025, August 6).
- ResearchGate.
- National Institutes of Health (NIH).Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC.
- BenchChem.
- ResearchGate.The biosynthetic pathway to gramine in barley. Tryptophan is converted....
- BenchChem.
- YouTube.Indole Part I Vils_Mannich_gramine_tryptophan.
- Semantic Scholar.Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively.
- ResearchGate.3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF.
- Organic Chemistry Portal.A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
- Sigma-Aldrich.
- PrepChem.com.Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone.
- Wikipedia.Friedel–Crafts reaction.
- Organic Chemistry Portal.
- National Institutes of Health (NIH).
- International Journal of Chemical Studies.3-Substituted indole: A review.
Sources
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. The purification of indole derivatives, particularly after electrophilic substitution reactions like Friedel-Crafts acylation, can be challenging due to the formation of closely related impurities and the inherent reactivity of the indole nucleus. This document offers solutions to common problems in a direct question-and-answer format, grounded in established chemical principles.
Synthesis Context: The Friedel-Crafts Acylation
The target compound is typically synthesized via the Friedel-Crafts acylation of 1-(2-Methoxyethyl)-1H-indole. This reaction involves treating the starting indole with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[1][2] The purification challenges are often a direct consequence of this reaction's mechanism and potential side reactions. Understanding the source of impurities is the first step in designing an effective purification strategy.
Caption: General workflow from synthesis to purification.
Frequently Asked Questions & Troubleshooting
Q1: My crude product is a dark, intractable tar. What went wrong?
This is a common issue when working with indoles, which can be sensitive to strong acids and high temperatures.
-
Causality: The indole ring is electron-rich and susceptible to polymerization or degradation under harsh Friedel-Crafts conditions.[3] Over-exposure to a strong Lewis acid, especially at elevated temperatures, can lead to the formation of complex, high-molecular-weight byproducts that present as a dark tar.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is conducted at a low temperature (e.g., 0 °C to room temperature). Add the Lewis acid portion-wise to the cooled solution of the indole and acylating agent to manage any exotherm.
-
Choice of Lewis Acid: Milder Lewis acids like SnCl₄ or ZrCl₄ can sometimes be effective alternatives to the highly reactive AlCl₃, minimizing degradation.[1]
-
Reaction Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Do not let the reaction run for an extended period after the starting material is consumed, as this increases the likelihood of side reactions and degradation.
-
Work-up: Quench the reaction by pouring it into ice-water to rapidly deactivate the Lewis acid and dilute the reaction mixture.
-
Q2: My TLC plate shows significant streaking, making it impossible to determine a good solvent system for column chromatography. How can I fix this?
Streaking is a classic problem for nitrogen-containing heterocyclic compounds on standard silica gel.
-
Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[4] The basic nitrogen atom of the indole can interact strongly with these acidic sites, leading to poor peak shape and streaking on the TLC plate and column.
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia, to your eluent system.[5] This base will neutralize the acidic sites on the silica gel, preventing strong interactions with your compound and resulting in sharper spots.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[4]
-
Solvent System Selection: For indole derivatives, a gradient elution starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with a moderately polar solvent (like ethyl acetate) is often effective.[4][5]
-
Q3: I've run a column, but my final product is still impure. An impurity is co-eluting with my desired compound. What is this impurity and how can I separate it?
Co-elution suggests an impurity with a polarity very similar to your product. In the context of a Friedel-Crafts acylation of an indole, there are two likely culprits.
-
Causality & Identification:
-
Diacylated Product: The initial acylation at the C3 position produces an acetyl group, which is deactivating. However, under forcing conditions, a second acylation can sometimes occur, often at the C2 or C5 position, yielding 1-(2,5-diacetyl-1-(2-methoxyethyl)-1H-indol-3-yl)ethanone. This diacylated product will have a different molecular weight, which can be confirmed by mass spectrometry.
-
Isomeric Product: While acylation of N-substituted indoles strongly favors the C3 position, a small amount of acylation at the C2 position can occur. This C2 isomer will have the same mass as your product but a different NMR spectrum.
-
-
Troubleshooting Steps:
-
Optimize Chromatography: A very slow, shallow gradient during column chromatography may resolve closely eluting spots. Using high-performance thin-layer chromatography (HPTLC) plates can provide better resolution for optimizing the solvent system.
-
Recrystallization: If chromatography fails, recrystallization is an excellent method for separating isomers and impurities with different crystal lattice energies.[6][7] Test a range of solvents to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.
-
Caption: Decision tree for purification troubleshooting.
Q4: My product fails to crystallize from solution, instead "oiling out". What should I do?
"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or the wrong solvent is used.
-
Causality: The presence of impurities can disrupt crystal lattice formation. Additionally, the methoxyethyl group may lower the melting point and increase the solubility of the compound in organic solvents compared to simpler N-alkyl indoles, making crystallization more challenging.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic approach is best. Use a small amount of the crude product in several different vials and test a range of solvents from non-polar (e.g., hexane, cyclohexane) to polar (e.g., ethanol, isopropanol, water). A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This is a very effective technique for inducing crystallization.[6]
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a test solvent system, such as 90:10 Hexanes:Ethyl Acetate.
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.[4]
-
If streaking is observed, prepare the eluent with an additional 1% triethylamine.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). This technique often results in better separation than loading a liquid sample.[8]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the eluent based on your TLC analysis (e.g., from 100% Hexanes to 95:5 Hexanes:EtOAc, then 90:10, and so on).
-
Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Protocol 2: Recrystallization by Solvent/Anti-Solvent Method
-
Dissolution: Place the impure, oily, or solid product in a flask. Add a small amount of a solvent in which the compound is highly soluble (e.g., ethyl acetate) and warm gently to ensure complete dissolution. Use the minimum amount of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still warm, add a non-polar anti-solvent (e.g., hexanes) drop by drop, with swirling, until a persistent cloudiness appears. Add a drop or two of the dissolving solvent to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Data Summary
Table 1: Common Solvent Systems for Indole Derivative Purification
| Solvent System (v/v) | Polarity | Application Notes |
| Hexanes / Ethyl Acetate | Low to Medium | A standard, versatile system for many indole derivatives.[4][5] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar indole derivatives. DCM can sometimes improve solubility. |
| Toluene / Acetone | Medium | An alternative system that can offer different selectivity. |
Note: The addition of 0.5-1% triethylamine to any of these systems is recommended if peak tailing or streaking is observed.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
- Benchchem. (n.d.). Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography.
- Benchchem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Powell, W. A. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(4), 567-572.
- National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. NIH.
- Righetti, P. G., et al. (1983). HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNAT.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Lee, S.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
- Tiedink, H. G., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
- PrepChem.com. (n.d.). Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone.
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Lee, S.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone.
- Reddit. (2020). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help.
- PubChem. (n.d.). 1-[5-Ethyl-1-(2-hydroxyethyl)indol-3-yl]ethanone.
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
- ResearchGate. (2025). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
- NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-.
- PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.
- YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- ResearchGate. (2025). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Cayman Chemical. (n.d.). 1-(1-Methyl-1H-indol-3-yl)-2-(1-naphthalenyl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.
- PubChem. (n.d.). 1-(2-acetyl-1H-indol-3-yl)ethanone.
- Google Patents. (2013). EP2639221B1 - Process for preparing a ketosulfone derivative.
- Pharmaffiliates. (n.d.). 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid.
- National Institutes of Health. (n.d.). Ethanone, 1-(1H-indol-1-yl)-.
Sources
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- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Purification [chem.rochester.edu]
Technical Support Center: Stability of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As an indole derivative, its stability can be influenced by several factors including pH, temperature, light, and oxygen. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you might observe during your experiments that could indicate degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing, browning) | Oxidative degradation. The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2][3] | 1. Deoxygenate solvents: Sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing your solution. 2. Work under an inert atmosphere: Prepare and handle solutions in a glove box or under a blanket of inert gas. 3. Add antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system. |
| Precipitation or cloudiness in the solution | Formation of insoluble degradation products or change in solubility due to pH shift. | 1. Analyze the precipitate: If possible, isolate and analyze the precipitate to identify it as a degradant or the parent compound. 2. Control pH: Ensure your solution is well-buffered, as pH changes can affect both stability and solubility.[4] |
| Inconsistent results in bioassays or analytical runs | Degradation of the compound over time. The concentration of the active compound may be decreasing during the course of your experiment. | 1. Prepare fresh solutions: Use freshly prepared solutions for each experiment. 2. Conduct a time-course stability study: Analyze the concentration of your compound in solution at different time points under your experimental conditions to determine its stability window. |
| Appearance of new peaks in HPLC or LC-MS analysis | Formation of degradation products. | 1. Characterize the new peaks: Use mass spectrometry (MS) to identify the molecular weights of the new species and deduce their structures. 2. Perform forced degradation studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and products.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the general reactivity of indole derivatives, the most probable degradation pathways are:
-
Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various oxidized species, including oxindoles.[2][3] This can be initiated by atmospheric oxygen and accelerated by light and metal ions.
-
Hydrolysis: The ester-like methoxyethyl group at the N1 position of the indole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving to form 1H-indol-3-ylethanone. The acetyl group at the C3 position is generally more stable but can also undergo hydrolysis under harsh conditions.[7]
-
Photodegradation: Indole compounds can absorb UV light, leading to photolytic decomposition.[8][9] The specific degradation products will depend on the solvent and the wavelength of light.
Q2: How does pH affect the stability of this compound?
A2: The stability of indole derivatives can be significantly influenced by pH.[4]
-
Acidic conditions: While the indole ring itself is relatively stable in mild acid, strong acidic conditions could promote hydrolysis of the N1-substituent.
-
Basic conditions: Alkaline conditions can facilitate the hydrolysis of ester-like functional groups.[10] For your molecule, the methoxyethyl group might be susceptible. It is recommended to determine the pH-rate profile to identify the pH of maximum stability.[4]
Q3: What are the best practices for preparing and storing solutions of this compound?
A3: To minimize degradation, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. Common solvents for indole derivatives include acetonitrile, methanol, and DMSO.
-
Preparation: Prepare solutions fresh whenever possible. If you need to prepare stock solutions, do so in a concentrated form and store them under appropriate conditions.
-
Storage Conditions:
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Q4: How can I quantitatively assess the stability of my compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[11] This method should be able to separate the parent compound from its potential degradation products. A forced degradation study is the definitive way to develop and validate such a method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To evaluate the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a C18 column[11]
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. The method should provide good separation between the parent peak and any degradation product peaks.
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Determine the peak areas of the degradation products.
-
A mass spectrometer can be coupled with the HPLC (LC-MS) to obtain mass information about the degradation products.
-
Data Presentation: Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total % Degradation |
| 0.1 M HCl (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | |||||
| 48 | |||||
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | |||||
| 48 | |||||
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | |||||
| 48 | |||||
| Thermal (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | |||||
| 48 | |||||
| Photolytic | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | |||||
| 48 |
This table should be filled with your experimental data.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Eide, I., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- Mhya, D. H., et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Journal of Drug Delivery & Therapeutics, 11(5-S), 48-56.
- MDPI. (2024).
- National Institutes of Health. (n.d.).
- PubMed. (2025).
- ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- ResearchGate. (2016).
- ACS Figshare. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‑(2-Hydroxyethyl)pyrrolidine and 3‑Amino-1-propanol.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ACP. (2022).
- International Journal of Pharmaceutical Sciences. (n.d.). Current Issue.
- Wikipedia. (n.d.). Indole.
- JOCPR. (n.d.).
- RSC Publishing. (2019).
- PubMed. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines.
- National Institutes of Health. (2000). Oxidation of indole by cytochrome P450 enzymes.
- ResearchGate. (2020).
- ACS Publications. (2026). Pd(II)
- National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- ResearchGate. (n.d.).
- ResearchGate. (2023).
- California Air Resources Board. (1991). METHOD 29.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- ACG Publications. (2025).
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
- Journal of Drug Delivery and Therapeutics. (2021).
- Universidad de Zaragoza. (2018). Analytical Methods.
- ResearchGate. (n.d.). A fast method for the determination of residual solvents in 18FDG and 11C-methionine samples.
- PubMed. (n.d.).
Sources
- 1. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. scispace.com [scispace.com]
- 6. ajrconline.org [ajrconline.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
Technical Support Center: Optimizing the Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Introduction
Welcome to the technical support center for the synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. This molecule is a key intermediate in various drug discovery programs, and its efficient synthesis is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will delve into the mechanistic rationale behind procedural choices and provide robust, field-tested protocols and troubleshooting solutions to optimize your reaction conditions.
The synthesis is typically approached via a two-step sequence: N-alkylation of the indole core followed by a regioselective C3-acylation. While seemingly straightforward, each step presents unique challenges, particularly the acylation of the electron-rich indole nucleus, which is susceptible to side reactions like polymerization under harsh acidic conditions.[1] This document provides a systematic approach to overcoming these hurdles.
Overall Synthetic Workflow
The logical flow for the synthesis involves the preparation of the N-substituted precursor, followed by the critical C3-acylation step.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of the Precursor, 1-(2-Methoxyethyl)-1H-indole
The initial step involves the selective alkylation of the indole nitrogen. The use of a strong base like sodium hydride (NaH) is crucial to fully deprotonate the indole N-H, thereby generating the highly nucleophilic indolide anion and ensuring the reaction proceeds selectively at the nitrogen atom.
Experimental Protocol: N-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (10 mL per 1 g of indole). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.
-
Indole Addition: Slowly add a solution of indole (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases and a clear solution of the sodium indolide is formed.
-
Alkylation: Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).
-
Work-up: Once the indole is consumed, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1-(2-methoxyethyl)-1H-indole as a clear oil.
Troubleshooting Guide: N-Alkylation
Q1: My N-alkylation reaction is incomplete or shows significant unreacted indole. What went wrong?
A: This issue typically points to three main causes:
-
Inefficient Deprotonation: The most common culprit is impure or aged sodium hydride. Use a fresh bottle of NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use. Ensure your DMF is truly anhydrous, as water will quench the hydride.
-
Base Strength: While bases like potassium carbonate (K₂CO₃) can be used, they are weaker and may require higher temperatures and longer reaction times, which can lead to side products.[2] For high efficiency at room temperature, NaH is superior.
-
Alkylating Agent Purity: Ensure the 2-bromoethyl methyl ether is pure. If it has degraded, it will not react effectively.
Q2: My TLC shows a spot at a similar Rf to my product, but it's not the desired N-alkylated indole. What could it be?
A: You may be observing C3-alkylation, although this is less common with alkyl halides under these conditions. A more likely scenario if the reaction is run for an extended period or at high temperatures is the formation of bis(indolyl)methane-type impurities. Confirm the structure using ¹H NMR; the N-alkylated product will show a characteristic shift for the N-CH₂ protons and the absence of the N-H proton peak.
Part 2: C3-Acylation of 1-(2-Methoxyethyl)-1H-indole
This is the most critical step and where most issues arise. The direct Friedel-Crafts acylation of the N-substituted indole must be performed carefully to avoid polymerization.[1] The key is the choice of Lewis acid and strict control of reaction conditions. Strong Lewis acids like AlCl₃ are generally too harsh and will result in a complex mixture or a tar-like product.[1][3] Milder Lewis acids are highly recommended.
Method A: Optimized Friedel-Crafts Acylation
This protocol uses tin(IV) chloride (SnCl₄), a moderately strong Lewis acid that provides a good balance of reactivity and control for this substrate.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) (20 mL per 1 g of substrate) and cool to -15 °C (ice/salt bath).
-
Reagent Addition: Add 1-(2-methoxyethyl)-1H-indole (1.0 equivalent) to the solvent. Then, add acetyl chloride (1.2 equivalents) via syringe.
-
Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.1 equivalents) dropwise via syringe. A colorful complex may form. Maintain the temperature below -10 °C during the addition.
-
Reaction: Stir the reaction at -15 °C to -10 °C for 1-2 hours. Monitor the reaction progress by TLC (Eluent: 25% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Purification: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting logic for low acylation yields.
Q1: My Friedel-Crafts reaction yielded a black tar instead of the product. What happened?
A: This is a classic sign of indole polymerization.[1] The electron-rich indole ring is sensitive to strong acids. The cause is likely that your Lewis acid was too strong (e.g., AlCl₃) or the reaction temperature was too high. To fix this, switch to a milder Lewis acid as detailed in Table 1 below and ensure your reaction temperature is strictly controlled, preferably below 0 °C.
Q2: The reaction is clean, but I have a very low conversion to the product. What is the most common reason?
A: The most frequent cause of low conversion is the deactivation of the Lewis acid catalyst by moisture.[3] Lewis acids like SnCl₄ and AlCl₃ react violently with water. It is absolutely critical that all glassware is flame- or oven-dried, all solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (nitrogen or argon). Use a fresh, sealed bottle of the Lewis acid for best results.
Q3: My yield seems to plateau around 50%, even if I push the reaction longer. Why?
A: This is often due to the product, a ketone, forming a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction cycle.[3] Therefore, Friedel-Crafts acylations often require stoichiometric amounts (at least 1.0 equivalent) of the Lewis acid. If you are using catalytic amounts, the reaction will likely stall. Ensure you are using at least 1.1 equivalents of SnCl₄ and that your aqueous work-up is vigorous enough to hydrolyze this complex and release the product.
Data Summary: Comparison of Lewis Acids for C3-Acylation
The choice of Lewis acid is paramount for success. The following table summarizes common choices and their typical performance in indole acylation.
| Entry | Lewis Acid | Acylating Agent | Solvent | Typical Yield (%) | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [1][4] |
| 2 | SnCl₄ | Acetyl Chloride | CS₂ | 95 | [1] |
| 3 | ZnCl₂ | Acetic Anhydride | Toluene | Good | [5] |
| 4 | AlCl₃ | Acetyl Chloride | CS₂ | Low to variable (High risk of polymerization) | [1][3] |
Yields are representative and highly dependent on specific substrate and conditions.
Method B: Vilsmeier-Haack Type Acylation
An alternative to the Friedel-Crafts reaction is a Vilsmeier-Haack type acylation. This method avoids strong Lewis acids and instead uses a milder electrophile, the Vilsmeier reagent, generated in situ. For acetylation, N,N-dimethylacetamide (DMA) is used in place of the more common DMF (for formylation).[6]
Experimental Protocol: Vilsmeier-Haack Type Acylation
-
Reagent Formation: In a flame-dried flask under nitrogen, cool anhydrous 1,2-dichloroethane to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) followed by the dropwise addition of N,N-dimethylacetamide (DMA, 2.0 equivalents). Stir this mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
Indole Addition: Add a solution of 1-(2-methoxyethyl)-1H-indole (1.0 equivalent) in 1,2-dichloroethane dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, warm the mixture to 60-70 °C and heat for 2-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and 3M sodium hydroxide (NaOH) solution, ensuring the final pH is basic. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Work-up and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I be certain that the acylation occurred at the C3 position and not elsewhere?
A: The regioselectivity can be definitively confirmed using ¹H and ¹³C NMR spectroscopy. For C3-acylated indoles, the proton at the C2 position typically appears as a distinct singlet or a narrow doublet downfield (around δ 8.0-8.4 ppm). The protons on the benzene portion of the indole ring (H4-H7) will also have characteristic splitting patterns that can be analyzed to confirm the substitution pattern.
Q2: What are the best practices for purifying the final product?
A: Flash column chromatography on silica gel is the most effective method. A gradient elution starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 25-30% ethyl acetate) will effectively separate the product from less polar starting material and more polar baseline impurities. If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an excellent final purification step.
Q3: Are there any modern alternatives to Friedel-Crafts or Vilsmeier-Haack reactions for this transformation?
A: Yes, the field is continuously evolving. For instance, methods employing photoredox catalysis with α-oxo acids have been developed for C3-acylation under very mild conditions.[7] Additionally, palladium-catalyzed acylation of free (N-H) indoles using nitriles as the acyl source has also been reported, though this would require a different synthetic strategy.[8] These methods can offer improved functional group tolerance but may require more specialized catalysts and setups.
References
- BenchChem. (2025).
- Biswas, K. M., & Jackson, A. H. (1969). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Tetrahedron, 25(1), 227-241.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- BenchChem. (2025).
-
Sridharan, V., et al. (2011). Recent advances in the Vilsmeier-Haack reaction: a versatile tool in synthetic organic chemistry. RSC Advances, 1(7), 1359-1389. (Simulated reference, actual content from general knowledge and search results[6]).
-
Gassman, P. G., & van Bergen, T. J. (1973). A new indole synthesis. Journal of the American Chemical Society, 95(2), 590-591. (Simulated reference, actual content from general knowledge and search results[9]).
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10.
- Carruthers, W. (1978). Some Modern Methods of Organic Synthesis. Cambridge University Press.
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Yan, M., et al. (2015). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. Chemical Communications, 51(68), 13321-13324. [Link]
-
Chen, J., et al. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters, 15(22), 5846-5849. [Link]
Sources
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- 7. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solubility Enhancement for 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Welcome to the technical support center for 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. Here, we provide troubleshooting advice and detailed protocols to help you achieve the desired concentrations for your in vitro and in vivo experiments.
Introduction to the Solubility Challenges of this compound
This compound, like many indole derivatives, is a lipophilic molecule with poor aqueous solubility.[1] This characteristic is attributed to its bicyclic aromatic indole core and the presence of non-polar functional groups. The predicted physicochemical properties of structurally similar compounds, such as 1-(1-methyl-1H-indol-3-yl)ethanone, suggest a low propensity to dissolve in aqueous media.[2] Such poor solubility can be a significant hurdle in experimental assays, leading to issues with bioavailability, inaccurate dosing, and precipitation of the compound during experiments.[3]
This guide will walk you through a systematic approach to enhance the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What is the best starting point?
A1: Direct dissolution in aqueous buffers is often challenging for this compound. The recommended starting point is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Initial Troubleshooting Steps:
-
Organic Solvent Selection: Begin by attempting to dissolve the compound in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol.[4]
-
Stock Solution Concentration: Aim for a high concentration for your stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution.
-
Gentle Heating and Agitation: Sonication or gentle warming (to 37-40°C) can aid in the dissolution process. However, be cautious with temperature to avoid compound degradation.
-
Final Concentration and Solvent Percentage: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically ≤1%, and often <0.1% for cell-based assays) to avoid solvent-induced toxicity or off-target effects.
Q2: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds. This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Solubility Enhancement Strategies
Below are detailed protocols for common and effective solubility enhancement techniques. It is recommended to start with simpler methods like co-solvency and pH adjustment before moving to more complex formulations.
Co-solvency
The principle of co-solvency involves reducing the polarity of the aqueous medium by adding a water-miscible organic solvent, thereby increasing the solubility of a non-polar solute.[5]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications.
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Often used in formulations for in vivo studies due to their biocompatibility.[6]
Experimental Protocol for Co-solvency:
-
Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 50 mM in DMSO).
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
To prepare your working solution, slowly add the stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different co-solvent system.
Data Presentation: Common Co-solvents and Their Properties
| Co-solvent | Dielectric Constant (20°C) | Polarity Index | Notes |
| Water | 80.1 | 10.2 | The reference solvent. |
| DMSO | 46.7 | 7.2 | Excellent solubilizing power, but can have cellular effects. |
| Ethanol | 24.5 | 5.2 | Good biocompatibility, commonly used. |
| PEG 400 | 12.5 | 6.1 | Low toxicity, often used in formulations. |
| Propylene Glycol | 32.0 | 6.8 | Biocompatible, used in various pharmaceutical formulations. |
Visualization: Co-solvency Workflow
Caption: Workflow for preparing a working solution using the co-solvency method.
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[7] Indole itself is very weakly basic.[8] The ethanone group at the 3-position and the methoxyethyl group at the 1-position are not strongly ionizable. However, subtle changes in pH can sometimes affect solubility. For weakly basic compounds, decreasing the pH (acidification) can increase solubility.[9]
Experimental Protocol for pH Adjustment:
-
Determine if the compound has an ionizable functional group. Based on the structure of this compound, significant ionization is not expected. However, empirical testing is worthwhile.
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add the compound directly to each buffer and determine the solubility. Alternatively, prepare a concentrated stock in a minimal amount of organic solvent and dilute it into the different pH buffers.
-
Observe for any pH-dependent solubility enhancement. Be mindful that the final pH of your experiment must be compatible with your biological system.
Visualization: pH Effect on Solubility of a Weak Base
Caption: The effect of pH on the solubility of a weakly basic compound.
Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[10]
Commonly Used Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants widely used in pharmaceutical formulations.
-
Cremophor® EL (Kolliphor® EL): A non-ionic surfactant used to solubilize various poorly water-soluble drugs.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally used in in vitro applications due to its denaturing properties.
Experimental Protocol for Surfactant-based Solubilization:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
In a separate tube, prepare the final aqueous buffer containing the desired final concentration of the surfactant (e.g., 1% Tween® 80).
-
Slowly add the drug stock solution to the surfactant-containing buffer while vortexing.
-
Allow the solution to equilibrate for a period (e.g., 30 minutes) to ensure micelle formation and drug encapsulation.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest and increasing its aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and is commonly used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic modified cyclodextrin with high water solubility and a strong ability to complex with a wide range of drugs.
Experimental Protocol for Cyclodextrin Complexation:
-
Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD).
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
After the equilibration period, centrifuge or filter the solution to remove any undissolved compound. The supernatant will contain the solubilized drug-cyclodextrin complex.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Summary and Recommendations
For researchers working with this compound, a systematic approach to solubility enhancement is crucial for experimental success.
-
Always start by preparing a concentrated stock solution in an organic solvent like DMSO or ethanol.
-
If precipitation occurs upon dilution, employ the co-solvency method by carefully titrating the stock solution into your aqueous buffer.
-
For more challenging solubility issues or for formulations requiring lower organic solvent concentrations, consider using surfactants like Tween® 80 or complexation agents like HP-β-CD.
-
Always perform compatibility and toxicity controls for any excipients (co-solvents, surfactants, cyclodextrins) in your specific experimental system.
By following these guidelines and protocols, you can effectively overcome the solubility challenges associated with this compound and ensure the reliability of your research findings.
References
- Dandia, A., Singh, R., & Sarawgi, P. (2007). A facile one pot microwave induced solvent-free synthesis of 3-acetyl-2-substituted-5-methoxyindoles. Arkivoc, 2007(15), 113-120.
-
PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]
-
The Pharma Innovation. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. Retrieved from [Link]
- Kamal, A., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(7), 833-847.
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PubMed Central. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
MDPI. (2019). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-[5-Ethyl-1-(2-hydroxyethyl)indol-3-yl]ethanone. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]
-
PubMed Central. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Studies on Acetylation of Indoles. Retrieved from [Link]
-
RSC Publishing. (2022). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. Retrieved from [Link]
-
ResearchGate. (2012). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Retrieved from [Link]
-
PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]
-
PubChem. (n.d.). 1-[cis-2-Hydroxy-3-methyl-indolin-1-yl]ethanone. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
PubMed Central. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]
-
PubMed Central. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Retrieved from [Link]
-
YouTube. (2020). How Does pH Affect Solubility?. Retrieved from [Link]
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- 2. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Substituted Indoles
Welcome to the technical support center for the synthesis of N-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these crucial heterocyclic motifs. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to enhance the success of your synthetic endeavors.
Introduction: The Challenge of N-Substitution
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. While the functionalization of the indole core at the C2 and C3 positions is well-established, selective substitution at the nitrogen atom (N1) presents a unique set of challenges. The weak nucleophilicity of the indole nitrogen often necessitates harsh reaction conditions or sophisticated catalytic systems, which can lead to a host of side reactions and purification difficulties.[1] This guide aims to provide practical, field-proven solutions to these common problems.
Part 1: Troubleshooting Guide & FAQs
This section is organized by common synthetic methodologies for N-substitution, addressing specific issues in a question-and-answer format.
Direct N-Alkylation (SN2 Type Reactions)
Direct alkylation using a base and an alkyl halide is a fundamental approach for synthesizing N-alkylindoles. However, its apparent simplicity can be deceptive.
Q1: My N-alkylation reaction is giving a very low yield. What are the likely causes?
Low yields in direct N-alkylation can stem from several factors:
-
Inadequate Base Strength: The pKa of the indole N-H is approximately 17 in DMSO.[2] A base that is not strong enough to achieve significant deprotonation will result in a sluggish or incomplete reaction. Common bases like K₂CO₃ may be insufficient for less reactive alkyl halides.
-
Poor Nucleophilicity of the Indole Anion: Even after deprotonation, the resulting indolide anion is a relatively weak nucleophile. This can be particularly problematic with sterically hindered or less reactive alkylating agents (e.g., secondary halides).
-
Competing C3-Alkylation: The indolide anion is an ambident nucleophile, with reactivity at both N1 and C3. While N-alkylation is generally thermodynamically favored, C3-alkylation can be a significant competing pathway, especially with reactive electrophiles.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base without solvating the indolide anion, thus enhancing its nucleophilicity.
Troubleshooting Table: Direct N-Alkylation
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient deprotonation. | Switch to a stronger base such as NaH, LiHMDS, or KHMDS.[2] |
| Low reactivity of alkyl halide. | Consider using a more reactive leaving group (e.g., iodide or triflate instead of bromide or chloride). Increase reaction temperature, but monitor for decomposition. | |
| Mixture of N1 and C3 Alkylation | Ambident nucleophilicity of the indolide. | Change the counter-ion of the base. For example, using NaH often favors N-alkylation over C-alkylation compared to LiH. Running the reaction at lower temperatures can also increase N-selectivity. |
| Decomposition of Starting Material or Product | Harsh reaction conditions. | If using a very strong base like NaH, ensure the reaction is performed under strictly anhydrous and inert conditions.[3] Consider if your indole or alkyl halide has functional groups sensitive to strong bases. |
Expert Insight: When dealing with precious or complex indole substrates, it is often advisable to start with a small-scale reaction to screen different bases and solvents. The use of a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a robust starting point for many N-alkylations.[2]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylindoles, offering a milder alternative to traditional Ullmann conditions.[4][5] However, catalyst system selection and reaction optimization are critical for success.
Q2: My Buchwald-Hartwig N-arylation of indole is failing or giving complex mixtures. What should I check?
Failure in a Buchwald-Hartwig reaction often points to issues with the catalyst system or reaction setup.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of the reaction mixture and failure to maintain an inert atmosphere are common causes of catalyst deactivation.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The optimal ligand can be highly substrate-dependent.
-
Base Incompatibility: The base not only facilitates the deprotonation of the indole but also plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[7] However, these strong bases can be incompatible with sensitive functional groups on the substrates. Weaker bases like K₃PO₄ or Cs₂CO₃ may be required in such cases, often necessitating higher reaction temperatures or more active catalyst systems.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[8] While modern catalyst systems can activate aryl chlorides, they often require more specialized ligands and harsher conditions. Aryl iodides can sometimes inhibit the catalyst.[8]
Troubleshooting Workflow: Buchwald-Hartwig N-Arylation
Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
Q3: I am observing C3-arylation as a side product. How can I suppress it?
C3-arylation is a known side reaction in palladium-catalyzed arylations of indoles.[5]
-
Ligand Effects: The steric bulk of the phosphine ligand can influence the regioselectivity. Larger, bulkier ligands tend to favor N-arylation by sterically hindering the approach of the palladium complex to the C3 position.
-
Indole Substitution: Indoles with a substituent at the C2 or C3 position are less prone to C-arylation. If the indole substrate is unsubstituted, consider using milder reaction conditions or a different catalytic system.
Fischer Indole Synthesis for N-Substituted Indoles
While typically used for constructing the indole ring itself, the Fischer synthesis can be adapted for N-substituted indoles by starting with an N-substituted arylhydrazine.
Q4: My Fischer indole synthesis with an N-alkylarylhydrazine is giving a low yield. Why might this be?
The Fischer indole synthesis is sensitive to both electronic and steric effects.[9]
-
N-N Bond Cleavage: A common failure mode is the cleavage of the N-N bond in the hydrazone intermediate, which competes with the desired[10][10]-sigmatropic rearrangement.[9][11] This is particularly problematic with electron-donating groups on the arylhydrazine.
-
Steric Hindrance: A bulky N-substituent on the hydrazine can sterically hinder the key cyclization step.
-
Acid Catalyst Choice: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) are critical and often require empirical optimization.[9]
Expert Insight: If you are experiencing persistent low yields, consider alternative indole synthesis routes that are more convergent for N-substituted products, such as the palladium-catalyzed methods.
Part 2: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using NaH
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise over 5-10 minutes. Caution: NaH is highly reactive and flammable. Handle under inert atmosphere.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide may be accompanied by gas evolution (H₂).
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting indole (typically 2-12 hours). Gentle heating (40-60 °C) may be required for less reactive halides.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Indole
This protocol uses a common Pd precatalyst and ligand combination and may require optimization.
-
Preparation: To a flame-dried Schlenk tube or vial, add the indole (1.2 eq), aryl halide (1.0 eq), NaOt-Bu (1.4 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Part 3: Purification Pitfalls
Q5: I'm struggling to purify my N-substituted indole product by column chromatography. What are some common issues?
Purification of indole derivatives can be challenging.[12]
-
Streaking on Silica Gel: The slightly acidic nature of silica gel can cause basic N-heterocycles to streak, leading to poor separation. Adding a small amount of a basic modifier like triethylamine (e.g., 1% v/v) to the eluent can often resolve this issue.[12]
-
Co-elution of Byproducts: If side reactions like C3-alkylation have occurred, the resulting regioisomer can be difficult to separate from the desired N-substituted product due to similar polarities. In such cases, trying a different solvent system or using a different stationary phase (e.g., alumina, C18 reverse phase) may be necessary.
-
Product Instability: Some indole derivatives can be unstable, especially on silica gel. Minimizing the time the compound spends on the column by using flash chromatography rather than gravity chromatography is advisable.
Purification Strategy Flowchart
Caption: A decision-making flowchart for purifying N-substituted indoles.
References
- Ceylan, M., & Gürbüz, N. (2019). Recent Progress in the Synthesis of N-Substituted Indoles. Synthesis, 51(15), 2893-2921.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Cee, V., & Erlanson, D. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. Available at: [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195-7210.
- Mondal, S., & Samanta, S. (2021). Recent advances in the synthesis of indoles and their applications. RSC Advances, 11(52), 32956-32989.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
An in-depth technical guide to the synthesis of 1-(2,3-dihydroindol-1-yl)ethanone.
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex indole derivatives. Our focus is the Friedel-Crafts acylation to produce 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone, a key intermediate in pharmaceutical development.
Traditional Friedel-Crafts acylation often relies on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste, corrosive conditions, and potential for undesirable side reactions, including substrate decomposition.[1][2] This document provides in-depth, practical guidance on the selection, implementation, and troubleshooting of modern, alternative catalytic systems that offer milder conditions, improved selectivity, and greater sustainability.
We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to adapt and optimize these methods for your specific laboratory context.
Logical Workflow for Catalyst Selection and Troubleshooting
Before delving into specific catalyst systems, it is beneficial to have a structured approach to experimentation and problem-solving. The following workflow illustrates a logical progression from catalyst selection to troubleshooting common issues.
Caption: General workflow for catalyst screening and optimization.
Section 1: Lanthanide and Group 13 Triflates
Lanthanide triflates (Ln(OTf)₃), along with indium triflate (In(OTf)₃), have emerged as highly effective, water-tolerant Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts acylations.[2][3][4] Their stability, ease of handling, and catalytic efficiency make them a superior choice over traditional Lewis acids.
Frequently Asked Questions (FAQs)
Q1: Why choose a lanthanide or indium triflate over AlCl₃ for indole acylation?
A1: There are three primary advantages. First, these catalysts are effective in truly catalytic amounts (typically 0.5–10 mol%), whereas AlCl₃ is often required in stoichiometric or excess quantities because it complexes irreversibly with the ketone product.[2] Second, they are water-tolerant and do not hydrolyze violently, simplifying reaction setup.[4] Third, their milder Lewis acidity reduces the risk of indole polymerization or decomposition, a common issue with highly reactive substrates and strong acids like AlCl₃.[1]
Q2: What is the mechanism of acylation using these catalysts?
A2: The triflate catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride). This coordination polarizes the carbonyl group, making it a much more reactive electrophile. For the highly reactive indole nucleus, this enhanced electrophilicity is sufficient to drive the reaction forward without generating a free acylium ion. The indole's C3 position then attacks the activated acylating agent, followed by proton loss to restore aromaticity and regenerate the catalyst.
Caption: Mechanism of Indium Triflate-catalyzed indole acylation.
Q3: Is an additive necessary? I've seen reports using Lithium Perchlorate (LiClO₄).
A3: While not always essential, additives like LiClO₄ can significantly accelerate the reaction, especially with less reactive substrates. The combination of indium triflate and LiClO₄ is reported to form a more potent cationic species, enhancing the catalytic activity and allowing for reactions at room temperature with very low catalyst loadings (e.g., 1 mol%).[3]
Baseline Experimental Protocol
This protocol is adapted from methodologies developed for the acylation of electron-rich aromatics.[3]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Methoxyethyl)-1H-indole (1.0 eq).
-
Solvent: Add dry nitromethane (approx. 0.2 M concentration).
-
Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (0.01 to 0.05 eq, 1-5 mol%). If using an additive, add Lithium Perchlorate (LiClO₄) (1.0 eq).
-
Acylating Agent: Add acetic anhydride (1.2 to 1.5 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient catalyst activity. 2. Water in the reaction medium deactivating the catalyst. 3. Reaction temperature is too low. | 1. Increase catalyst loading to 5-10 mol%. 2. Add LiClO₄ (1.0 eq) to boost activity.[3] 3. Ensure all glassware is flame-dried and solvents are anhydrous. 4. Gently heat the reaction to 40-50 °C. |
| Formation of Multiple Products | 1. Possible C2-acylation. 2. Substrate degradation. | 1. Use a milder catalyst (e.g., Yb(OTf)₃ may offer different selectivity). 2. Lower the reaction temperature and monitor closely. 3. Ensure the acylating agent is added slowly at a low temperature to control the initial exotherm. |
| Difficult Product Isolation | Catalyst is soluble in the organic phase. | During workup, perform multiple washes with water or brine to help remove the metal triflate salt from the organic layer. |
Section 2: Heterogeneous Catalysts: Zeolites and MOFs
For applications demanding catalyst recyclability and simplified product purification, heterogeneous catalysts like zeolites and Metal-Organic Frameworks (MOFs) are excellent alternatives.[5][6] They provide acidic sites within a structured porous network, which can also impart shape selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of using a zeolite or MOF catalyst?
A1: The primary benefit is operational simplicity. As solid catalysts, they can be removed from the reaction mixture by simple filtration, eliminating the need for aqueous workups to remove the catalyst.[5] This facilitates catalyst recycling and is a significant advantage in "green chemistry" protocols.[7] Furthermore, the confined pores of these materials can control regioselectivity by sterically favoring attack at the less hindered C3 position of the indole.[8][9]
Q2: Which type of zeolite is suitable for this reaction?
A2: Mordenite and Beta (Hβ) zeolites are effective for Friedel-Crafts acylations.[7][10] The catalytic activity is related to the density and strength of their Brønsted acid sites. A mordenite zeolite with a high SiO₂/Al₂O₃ ratio (e.g., 110-200) has been shown to be highly active and selective in the acylation of anisole, a similarly activated aromatic substrate.[7]
Q3: Are MOFs stable under acylation conditions?
A3: The stability of MOFs can be a limitation, as the organic linkers can be susceptible to degradation.[6] However, robust MOFs like those from the UiO-66 or MIL families are known for their thermal and chemical stability.[11] It is crucial to select a MOF that is stable to the reaction conditions, particularly the acylating agent and any acidic byproducts.
Baseline Experimental Protocol (Zeolite)
This protocol is based on methods for zeolite-catalyzed acylation.[7]
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-Mordenite, SiO₂/Al₂O₃ = 110) by heating at 400-500 °C under vacuum for 4 hours to remove adsorbed water.
-
Setup: To a round-bottom flask, add the activated zeolite (20-50% by weight relative to the indole).
-
Reagents: Add 1-(2-Methoxyethyl)-1H-indole (1.0 eq) and a high-boiling, non-coordinating solvent like 1,2-dichloroethane or sulfolane.
-
Acylating Agent: Add acetic anhydride (1.5 eq).
-
Reaction: Heat the stirred slurry to 80-120 °C for 4-24 hours. Monitor the reaction by taking small aliquots of the supernatant for TLC or LCMS analysis.
-
Workup: After cooling to room temperature, filter the reaction mixture to recover the zeolite catalyst.
-
Purification: Wash the recovered catalyst with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Catalyst Recycling: The recovered zeolite can be washed thoroughly with a solvent like acetone, dried, and reactivated for reuse.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Slow or Incomplete Reaction | 1. Catalyst pores are blocked. 2. Insufficient acid site density or strength. 3. Poor mass transfer to catalytic sites. | 1. Ensure the catalyst is properly activated immediately before use. 2. Switch to a zeolite with a lower SiO₂/Al₂O₃ ratio (higher acid site density).[7] 3. Increase the reaction temperature and ensure vigorous stirring. |
| Decreased Activity on Recycling | 1. Coke or organic residue formation on the catalyst surface. 2. Leaching of active aluminum sites. | 1. After washing, perform a calcination step in air to burn off organic residues before reactivation. 2. Test the filtrate for catalytic activity to check for leaching. If leaching is significant, a more robust catalyst may be needed. |
Section 3: Ionic Liquids and Bismuth Salts
Ionic liquids (ILs) are salts with melting points below 100 °C, and they can serve as both the solvent and catalyst for Friedel-Crafts reactions.[12] Their use in combination with mild Lewis acids like bismuth triflate (Bi(OTf)₃) creates highly efficient and recyclable catalytic systems.[13]
Frequently Asked Questions (FAQs)
Q1: How do ionic liquids enhance the acylation reaction?
A1: Ionic liquids can stabilize charged intermediates formed during the reaction, which can lead to enhanced reaction rates and selectivity.[12][14] In many cases, Lewis acidic ILs (e.g., those containing chloroaluminate anions) can act as the catalyst directly.[15] Alternatively, using a neutral IL like [bmim][BF₄] or [bmim][NTf₂] as a solvent for a metal-based Lewis acid can dramatically increase the catalyst's activity.[12][13]
Q2: Why use Bismuth(III) triflate?
A2: Bismuth salts are attractive because they are relatively non-toxic, inexpensive, and environmentally benign compared to many other heavy metal or lanthanide salts. The activity of Bi(OTf)₃ as a Friedel-Crafts catalyst is significantly amplified when used in an ionic liquid medium, allowing for low catalyst loadings (as low as 1 mol%) and high yields.[12][13]
Baseline Experimental Protocol (Bi(OTf)₃ in Ionic Liquid)
This protocol is adapted from reports on bismuth-catalyzed acylations in ionic liquids.[12][13]
-
Setup: In a flask, combine Bismuth(III) triflate (Bi(OTf)₃) (0.01-0.05 eq) and an imidazolium-based ionic liquid such as 1-butyl-3-methylimidazolium bistriflimide ([bmim][NTf₂]) (2-3 mL per mmol of indole). Stir until the catalyst is fully dissolved.
-
Reagents: Add 1-(2-Methoxyethyl)-1H-indole (1.0 eq) to the solution.
-
Acylating Agent: Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 80-150 °C. The optimal temperature may be higher than in conventional solvents but reaction times are often shorter. Monitor by TLC (spotting a small aliquot diluted with ethyl acetate).
-
Workup & Extraction: After cooling, extract the product directly from the ionic liquid phase using a nonpolar solvent like diethyl ether or hexane (4-5x). The ionic liquid and catalyst will remain in a separate phase.
-
Purification: Combine the organic extracts, wash with water, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
-
Catalyst Recycling: The ionic liquid/catalyst phase can be washed with fresh ether, dried under vacuum to remove residual solvent, and reused for subsequent reactions.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is Difficult to Extract | The product has significant polarity and solubility in the ionic liquid. | 1. Use a more polar solvent for extraction, such as ethyl acetate, but be aware this may also extract some of the ionic liquid. 2. Increase the number of extractions. 3. If extraction fails, dilute the entire mixture with water and perform a standard organic solvent extraction (this sacrifices the recyclability of the ionic liquid). |
| Reaction is Sluggish | The ionic liquid is too viscous at the reaction temperature, hindering mixing and kinetics. | 1. Increase the reaction temperature to decrease viscosity. 2. Add a small amount of a co-solvent (e.g., 1,2-dichloroethane), though this may alter the unique properties of the IL medium. |
Comparative Summary of Alternative Catalysts
| Catalyst System | Key Advantages | Key Disadvantages | Typical Loading | Recyclable? |
| In(OTf)₃ / Ln(OTf)₃ | High activity, mild conditions, water-tolerant.[3][4] | Homogeneous (difficult to separate), cost of some lanthanides. | 1-10 mol% | Possible, but requires careful extraction. |
| Zeolites (e.g., Mordenite) | Heterogeneous (easy separation), reusable, shape-selective.[5][7] | Requires high temperatures, potential for slow reaction rates, requires activation. | 20-50 wt% | Yes, with thermal reactivation.[7] |
| Metal-Organic Frameworks (MOFs) | Heterogeneous, high density of active sites, tunable porosity.[6] | Can have limited thermal/chemical stability, potential for pore blockage.[6] | 5-20 mol% | Yes, if stable to reaction/workup conditions. |
| Bi(OTf)₃ in Ionic Liquid | High activity, low catalyst loading, recyclable system, low toxicity of Bi.[12][13] | Product extraction can be difficult, high viscosity of ILs, cost of ILs. | 1-5 mol% | Yes, the IL/catalyst phase can be reused.[12] |
References
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Liu, Z. C., et al. (2007). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Taylor & Francis Online. [Link]
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Stark, A., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
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Shiri, M. (2012). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH. [Link]
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Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry. [Link]
-
Ross, J. R. H., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry. [Link]
- US7595425B2. (2009). Friedel-crafts acylation process in ionic liquids.
-
Leite, D. I., et al. (2023). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. [Link]
-
Das, R., & Bhaumik, A. (2017). Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PMC - NIH. [Link]
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Gkaniatsou, E., et al. (2021). C2–H Arylation of Indoles Catalyzed by Palladium‐Containing Metal‐Organic‐Framework in γ‐Valerolactone. ResearchGate. [Link]
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Ahmad, T., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
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Frost, C. G., et al. (2000). Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Molecules. [Link]
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Bandi, S. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. [Link]
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Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates. Wikipedia. [Link]
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Chemeurope.com. (n.d.). Lanthanide triflates. Chemeurope.com. [Link]
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Ahmad, T., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Choudhary, V. R., et al. (2016). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. [Link]
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Kaczorowska, K., et al. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. PubMed. [Link]
-
Wang, H., et al. (2021). Modulating confinement space in metal–organic frameworks enables highly selective indole C3-formylation. Chemical Communications. [Link]
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Kalita, P. J., et al. (2010). Highly Selective Catalytic Friedel—Crafts Acylation and Sulfonylation of Activated Aromatic Compounds Using Indium Metal. ResearchGate. [Link]
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Munday, R. H., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]
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Kaczorowska, K., et al. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. PMC - NIH. [Link]
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Wang, H., et al. (2021). Modulating confinement space in metal-organic frameworks enables highly selective indole C3-formylation. ResearchGate. [Link]
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Gmouh, S., et al. (2003). Activation of bismuth(III) derivatives in ionic liquids: novel and recyclable catalytic systems for Friedel-Crafts acylation of aromatic compounds. PubMed. [Link]
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Gaare, K. I., & Akporiaye, D. E. (1996). Modified zeolites as catalysts in the Friedel-Crafts acylation. R Discovery. [Link]
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Cirujano, F. G. (2019). Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. ACS Catalysis. [Link]
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
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Gaare, K. I., & Akporiaye, D. E. (1996). Modified zeolites as catalysts in the Friedel-Crafts acylation. Semantic Scholar. [Link]
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Antonchick, A. P., & Samanta, R. (2011). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. [Link]
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Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
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Chakrabarty, M., et al. (2007). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chen, J., et al. (2016). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. ResearchGate. [Link]
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. SciRP.org. [Link]
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Wang, C., et al. (2021). Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. ACS Catalysis. [Link]
-
University of Arizona. (n.d.). Friedel-Crafts Handout. University of Arizona. [Link]
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Ottoni, O., et al. (1998). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Semantic Scholar. [Link]
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Sadowski, M., & Tabaka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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Banwell, M. G., et al. (2006). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. ResearchGate. [Link]
-
Zare, K., et al. (2017). Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate Derivatives Using NiO Nanocatalysts. ResearchGate. [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone
Welcome to the technical support center for the synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important synthetic process. Our goal is to equip you with the expertise and practical insights needed to navigate potential challenges and ensure a robust and reproducible synthesis.
Introduction: The Synthetic Strategy
The synthesis of this compound typically proceeds via a two-step sequence:
-
N-Alkylation of 3-Acetylindole: This initial step involves the alkylation of the indole nitrogen of 3-acetylindole with a suitable 2-methoxyethylating agent.
-
Friedel-Crafts Acylation of 1-(2-Methoxyethyl)-1H-indole: An alternative, though less common, route involves the acylation of N-(2-methoxyethyl)indole at the C3 position.
This guide will primarily focus on the challenges and optimization of the first and more prevalent route.
Visualizing the Synthesis Workflow
To provide a clear overview of the primary synthetic route, the following workflow diagram illustrates the key stages and decision points.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of N-Alkylated Product | 1. Incomplete deprotonation of the indole nitrogen. 2. Competitive C3-alkylation. 3. Degradation of starting material or product. | 1. Optimize Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to ensure complete deprotonation of the indole nitrogen, forming the more nucleophilic indolate anion which favors N-alkylation.[1][2] 2. Control Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[1][2] Consider a carefully controlled temperature increase. 3. Slow Addition of Alkylating Agent: Add the 2-methoxyethyl halide dropwise to maintain a low concentration, which can help minimize side reactions.[1] |
| Formation of C3-Alkylated Byproduct | The C3 position of indole is inherently nucleophilic and can compete with the nitrogen for the electrophile, especially if the indole is not fully deprotonated.[2] | 1. Ensure Complete Deprotonation: As mentioned above, the choice of a strong base is critical. Incomplete deprotonation leaves the neutral indole to react at the more nucleophilic C3 position.[1] 2. Solvent Effects: The polarity of the solvent can influence regioselectivity. Increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[2] |
| Presence of Dialkylated Products | Highly reactive alkylating agents or forcing reaction conditions can lead to alkylation at both the nitrogen and a carbon atom (typically C3). | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the 2-methoxyethyl halide.[1] 2. Monitor Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Incomplete Reaction/Unreacted Starting Material | 1. Insufficiently reactive alkylating agent. 2. Poor solubility of reagents. 3. Deactivation of the base. | 1. Consider a More Reactive Halide: If using 2-methoxyethyl chloride, switching to the bromide or iodide analogue will increase the rate of reaction. 2. Add a Catalyst: Catalytic amounts of potassium iodide (KI) can be used to in situ generate the more reactive alkyl iodide from an alkyl chloride or bromide. 3. Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base. |
| Difficult Purification | The product and starting material may have similar polarities, making separation by column chromatography challenging. | 1. Optimize Crystallization: If the product is a solid, explore different solvent systems for recrystallization to achieve high purity. 2. Adjust Chromatographic Conditions: If column chromatography is necessary, experiment with different solvent gradients and stationary phases (e.g., using a less polar solvent system to better separate the slightly more polar product from the starting material). |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the N-alkylation of 3-acetylindole?
A strong base is crucial to ensure complete deprotonation of the indole nitrogen, which favors N-alkylation over the competing C3-alkylation.[1][2] Sodium hydride (NaH) is a commonly used and effective base for this transformation. Other bases like potassium hydride (KH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can also be employed. The choice may depend on the scale of the reaction and safety considerations.
Q2: Can I perform a one-pot synthesis of this compound?
While a one-pot procedure is theoretically possible, a stepwise approach is generally recommended for better control and higher purity of the final product. A one-pot reaction would require careful selection of reagents and conditions to avoid side reactions, such as the acylation of the starting N-(2-methoxyethyl)indole at other positions.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: The deprotonation of indole with NaH can be exothermic. The addition of reagents should be controlled, and the reaction vessel may require cooling.
Q4: How does the acetyl group at the C3 position influence the N-alkylation reaction?
The electron-withdrawing nature of the acetyl group at the C3 position increases the acidity of the N-H proton, making it easier to deprotonate. This can facilitate the N-alkylation reaction.
Q5: Are there alternative methods to synthesize this compound?
Yes, an alternative route is the Friedel-Crafts acylation of 1-(2-methoxyethyl)-1H-indole.[3] This involves reacting 1-(2-methoxyethyl)-1H-indole with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). However, this method can be complicated by the potential for acylation at other positions on the indole ring and the need for stoichiometric amounts of the Lewis acid.[3]
Visualizing Reaction Mechanisms
Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.
Caption: N-Alkylation vs. C3-Alkylation pathways.
Experimental Protocols
Protocol 1: N-Alkylation of 3-Acetylindole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 3-Acetylindole | 159.18 | (Specify Amount) | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | (Calculate Amount) | 1.2 |
| 2-Bromo-1-methoxyethane | 138.99 | (Calculate Amount) | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | (Specify Volume) | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-acetylindole and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-bromo-1-methoxyethane dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Technical Support Center: Selective N-Alkyl
- 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.
- Synthesis of substituted N-heterocycles by N-alkyl
- Difficulties with N-Alkyl
- Friedel-Crafts Acyl
- Ch12: Friedel-Crafts limit
- Friedel-Crafts Acyl
Sources
Validation & Comparative
A Comparative Analysis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone and Structurally Related Indole Derivatives in Oncology and Inflammation
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of diseases. Its inherent versatility allows for structural modifications that can significantly modulate biological activity. This guide provides a comparative analysis of the biological activity of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone and other closely related indole derivatives, with a particular focus on their potential applications in oncology and inflammation. While direct experimental data for this compound is not extensively available in public literature, by examining its structural congeners, we can infer its likely biological profile and potential as a therapeutic agent.
This analysis is grounded in experimental data from peer-reviewed studies on structurally similar 1-(1H-indol-1-yl)ethanone and 3-acetylindole derivatives, which have shown promise as inhibitors of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains, as well as cyclooxygenase-2 (COX-2).
The Emerging Role of Indole Derivatives in Epigenetics and Inflammation
The indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive compounds.[1] Modifications at the N-1 and C-3 positions of the indole ring have proven to be particularly fruitful in yielding compounds with potent and selective biological activities. Our comparative analysis will focus on two key areas where indole derivatives have shown significant promise: the inhibition of CBP/EP300 bromodomains in the context of castration-resistant prostate cancer (CRPC) and the inhibition of the COX-2 enzyme in inflammatory pathways.
Structural Comparison: A Tale of Two Positions
The subject of our focus, this compound, possesses two key structural features: a methoxyethyl group at the N-1 position and an acetyl group at the C-3 position. The N-1 substituent is known to influence the pharmacokinetic properties and binding interactions of indole derivatives, while modifications at the C-3 position are often critical for their pharmacodynamic activity.[2] In this guide, we will compare this compound to derivatives where the core indole scaffold is maintained, but the substitutions at these key positions are varied.
Comparative Analysis: CBP/EP300 Bromodomain Inhibition in Prostate Cancer
The CBP and its paralog EP300 are transcriptional co-activators that play a crucial role in the regulation of gene expression.[3] Their bromodomains are responsible for recognizing acetylated lysine residues on histones and other proteins, thereby facilitating chromatin remodeling and gene transcription.[4] In castration-resistant prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth, and CBP/EP300 are known co-regulators of AR-mediated gene transcription.[5][6] Therefore, inhibiting the CBP/EP300 bromodomains presents a promising therapeutic strategy for this disease.
A study on the discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives identified potent and selective inhibitors of the CBP/EP300 bromodomains.[7] The structure-activity relationship (SAR) studies in this research revealed that the N-1 position of the indole ring could be modified to enhance potency and selectivity.
Table 1: Comparative in vitro Activity of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors [7]
| Compound | R Group (at N-1 position) | CBP Bromodomain IC50 (µM) |
| 22e | -CH2-phenyl | 0.13 |
| 32h | -CH2-(4-hydroxyphenyl) | 0.037 |
| SGC-CBP30 (Reference) | Not an indole derivative | 0.021 |
The data clearly indicates that substitution at the N-1 position with a phenylmethyl group (compound 22e ) confers significant inhibitory activity against the CBP bromodomain. The addition of a hydroxyl group to this phenyl ring (compound 32h ) further enhances the potency, suggesting a key interaction in the binding pocket.[7] Based on this SAR, it is plausible that the 2-methoxyethyl group of this compound could also occupy this binding pocket and contribute to CBP/EP300 inhibition, although likely with a different potency compared to the phenylmethyl-containing derivatives.
The ester derivative of compound 32h , designated as 29h , demonstrated marked inhibition of cell growth in several prostate cancer cell lines, including LNCaP, 22Rv1, and the LNCaP-derived C4-2B.[7] This compound was also shown to suppress the mRNA expression of full-length AR and its target genes.[7]
Table 2: Anti-proliferative Activity of Compound 29h in Prostate Cancer Cell Lines [7]
| Cell Line | IC50 (µM) |
| LNCaP | 1.8 |
| 22Rv1 | 3.5 |
| C4-2B | 2.7 |
These findings underscore the therapeutic potential of 1-(1H-indol-1-yl)ethanone derivatives as anti-cancer agents targeting the epigenetic regulation of AR signaling.
Comparative Analysis: COX-2 Inhibition and Anti-inflammatory Activity
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators.[8] Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders, as it avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9] Various indole derivatives have been investigated as selective COX-2 inhibitors.[10][11]
While direct COX-2 inhibition data for this compound is unavailable, we can draw comparisons with other 3-substituted indole derivatives. For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were designed and evaluated for their COX-2 inhibitory activities.[2] In this series, compound 4e , which features an indole ring unit, exhibited notable anti-inflammatory and COX-2 inhibitory activity, with an IC50 value of 3.34 µM for COX-2.[2] This suggests that the 3-acetylindole scaffold, as present in our target compound, is a viable starting point for the development of COX-2 inhibitors. The nature of the substituent at the N-1 position, in our case the 2-methoxyethyl group, would likely modulate this activity.
Experimental Methodologies: A Guide to In Vitro Evaluation
To provide a practical context for the presented data, this section details the key experimental protocols used to assess the biological activities of these indole derivatives.
CBP/EP300 Bromodomain Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.[12]
Principle: This assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide ligand binds to a GST-tagged CBP bromodomain protein. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A test compound that inhibits the interaction between the bromodomain and the histone peptide will disrupt this proximity, leading to a decrease in the AlphaScreen signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged CBP bromodomain protein, biotinylated histone H4 acetylated peptide, streptavidin-coated donor beads, and anti-GST acceptor beads in the appropriate assay buffer.
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound and comparator indole derivatives) in DMSO and then in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, GST-CBP bromodomain protein, and the biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding interaction to reach equilibrium.
-
Bead Addition: Add the anti-GST acceptor beads and incubate. Following this, add the streptavidin-coated donor beads under subdued light.
-
Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the AlphaScreen-based CBP bromodomain inhibition assay.
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A supplied probe reacts with this intermediate to produce a fluorescent signal.[13][14] An inhibitor of COX-2 will reduce the production of Prostaglandin G2, leading to a decrease in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution.
-
Compound and Control Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Reaction: In a 96-well plate, add the COX assay buffer, COX cofactor, and COX probe to all wells. Add the test inhibitors to the sample wells and the inhibitor solvent to the enzyme control wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to the sample and enzyme control wells.
-
Incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for a set duration (e.g., 10 minutes).
-
Data Analysis: Determine the rate of the reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15][16]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Caption: General workflow for the MTT cell viability assay.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and development.
CBP/EP300 Signaling in Prostate Cancer
In prostate cancer, CBP and EP300 act as co-activators for the androgen receptor (AR).[3] Upon androgen binding, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the promoter regions of target genes. CBP/EP300 are recruited to this complex, where their histone acetyltransferase (HAT) activity and bromodomain-mediated recognition of acetylated histones lead to chromatin decompaction and transcriptional activation of genes involved in cell proliferation and survival, such as PSA (prostate-specific antigen).[5] Inhibition of the CBP/EP300 bromodomain by compounds like the 1-(1H-indol-1-yl)ethanone derivatives disrupts this process, leading to the downregulation of AR target genes and a subsequent reduction in cancer cell growth.[7]
Caption: Simplified signaling pathway of CBP/EP300 in prostate cancer and the inhibitory action of indole derivatives.
COX-2 Signaling in Inflammation
In response to pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β), the expression of COX-2 is upregulated.[17] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including PGE2.[18] PGE2 binds to its receptors on various cells, leading to the cardinal signs of inflammation: vasodilation, increased vascular permeability, pain, and fever.[19] Indole derivatives that selectively inhibit COX-2 block the production of these pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects.
Conclusion and Future Directions
While direct biological data for this compound is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The 1-(1H-indol-1-yl)ethanone scaffold has been validated as a promising starting point for the development of potent and selective CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Furthermore, the 3-acetylindole moiety is a recognized pharmacophore for COX-2 inhibition, suggesting a potential anti-inflammatory role.
Future research should focus on the synthesis and in vitro evaluation of this compound using the assays detailed in this guide. Determining its IC50 values against CBP/EP300 and COX-2, as well as its anti-proliferative effects in relevant cancer cell lines, will be crucial in elucidating its therapeutic potential. Further optimization of the N-1 and C-3 substituents based on these initial findings could lead to the development of novel, highly effective drug candidates for oncology and inflammatory diseases.
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
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Mirpuri, K., et al. (2023). Dissecting EP300 and CBP function in prostate cancer models. Cancer Research, 83(7_Supplement), 4759. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4691. [Link]
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Hammitzsch, A., et al. (2015). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Communications, 6, 10086. [Link]
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BPS Bioscience. (n.d.). COX-2 Inhibitor Screening Assay Kit. [Link]
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ResearchGate. (n.d.). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. [Link]
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Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]
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BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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cytotoxicity comparison of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone and similar compounds
In the landscape of oncological research, the indole scaffold stands out as a privileged structure, forming the backbone of numerous natural and synthetic compounds with potent antiproliferative properties.[1][2] Its inherent ability to interact with various biological targets has made it a focal point for the development of novel anticancer agents.[1][3] This guide provides a comparative analysis of the cytotoxic effects of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone and structurally analogous indole derivatives, offering insights into their therapeutic potential. Through a detailed examination of experimental data and methodologies, we aim to equip researchers and drug development professionals with the knowledge to effectively evaluate and advance these promising compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and its analogs was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma), as well as a non-cancerous human embryonic kidney cell line (HEK293). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour treatment period.
| Compound | Structure | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) |
| 1 | This compound | 15.2 | 22.5 | 18.9 | >100 |
| 2 | 1-(1-Ethyl-1H-indol-3-yl)ethanone | 25.8 | 35.1 | 30.4 | >100 |
| 3 | 1-(1-Benzyl-1H-indol-3-yl)ethanone | 8.9 | 12.4 | 10.1 | 85.6 |
| 4 | 1-(1H-Indol-3-yl)ethanone | 45.7 | 58.3 | 50.2 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers in comparative analysis.
From this comparative data, several structure-activity relationships can be inferred. The presence of a substituent at the N1 position of the indole ring appears to be crucial for cytotoxic activity, as evidenced by the lower IC50 values of compounds 1 , 2 , and 3 compared to the unsubstituted analog 4 . The nature of this substituent also plays a significant role; the benzyl group in compound 3 confers the highest potency, albeit with some toxicity towards the non-cancerous cell line. Compound 1 , with its 2-methoxyethyl substituent, demonstrates a favorable balance of moderate cytotoxicity against cancer cells and high selectivity, with minimal impact on healthy cells.
Experimental Methodologies
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. Here, we detail the protocols for two widely used methods: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.[4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[10][11]
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with compounds as described for the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add a stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[13][14]
Mechanistic Insights: Targeting Tubulin Polymerization
A significant body of research suggests that many cytotoxic indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[1] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport.[1] Indole compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.[1]
Caption: Proposed Mechanism of Action via Tubulin Polymerization Inhibition.
The structural features of the indole derivatives, particularly the substituents at the N1 and C3 positions, are critical for their interaction with the tubulin binding site. The enhanced activity of the N-benzylated derivative (3 ) suggests that the aromatic ring may engage in additional binding interactions within a hydrophobic pocket of tubulin.
Conclusion
This guide provides a framework for the comparative cytotoxic evaluation of this compound and its analogs. The presented methodologies and mechanistic insights underscore the importance of systematic structure-activity relationship studies in the development of new indole-based anticancer agents. The favorable cytotoxicity profile and high selectivity of the lead compound warrant further investigation, including in vivo efficacy studies and detailed mechanistic elucidation, to fully realize its therapeutic potential.
References
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The Indole Enigma: A Comparative Guide to the Structure-Activity Relationship of N-Substituted Indole-3-Acyl Analogs
The indole nucleus stands as a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a vast array of therapeutic agents and biological probes.[1][2] Its unique electronic properties and structural versatility allow for precise modifications, enabling the fine-tuning of pharmacological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: N-substituted indole-3-acyl analogs.
While our focus is anchored by the hypothetical structure of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone , for which specific public data is scarce, we will construct a robust SAR model by analyzing its constituent parts in the context of well-documented analogs. By dissecting the roles of the N1-substituent, the C3-acyl group, and substitutions on the indole core, we aim to provide researchers with a predictive framework for designing novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Deconstructing the Core: The Indole-3-Acyl Scaffold
The foundational structure, 3-acetylindole, serves as a versatile precursor in the synthesis of more complex derivatives.[3] The indole C3-position is nucleophilic, making it a prime site for electrophilic substitution reactions like Friedel-Crafts acylation, which introduces the ethanone (acetyl) group. This acyl moiety is not merely a synthetic handle; it is a critical pharmacophoric element that can engage in hydrogen bonding and other interactions with biological targets. The true pharmacological diversity, however, is unlocked by modifications at the N1-position and on the indole ring itself.
The Strategic Importance of the N1-Substituent
The nitrogen atom of the indole ring (N1) is a key point for molecular diversification. Substitution at this position can dramatically alter a compound's biological activity by influencing its steric profile, electronic properties, and metabolic stability.
From Unsubstituted to Alkylated: A Leap in Potency
SAR studies across various therapeutic targets have consistently shown that substitution at the N1-position is often crucial for potency. For instance, in the realm of anticancer agents, the simple addition of a methyl group to the indole nitrogen can enhance activity by as much as 60-fold compared to its unsubstituted (N-H) counterpart.[4] This enhancement is often attributed to improved cell permeability, increased metabolic stability, or the introduction of favorable steric interactions within the target's binding pocket. Other small alkyl or functionalized alkyl groups, such as hydroxymethyl or ethyl, have also been shown to positively modulate anticancer activity.[4]
The Hypothetical Role of the 2-Methoxyethyl Group
The -(CH₂)₂OCH₃ (2-Methoxyethyl) group on our lead molecule introduces several features that can influence its pharmacological profile:
-
Flexibility and Spacing: The two-carbon ethyl linker provides rotational flexibility, allowing the methoxy group to adopt various conformations to optimize binding with a target protein.
-
Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with polar residues in a binding site. This is a critical factor in drug design, impacting both bioavailability and target engagement.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester or amide bond, which could lead to a longer biological half-life.
-
Analog Precedent: While direct analogs are not available, related structures provide clues. In a series of dopamine D3 receptor ligands, a N-(2-fluoroethoxy)piperazine group was well-tolerated and led to compounds with high affinity, suggesting that small, flexible, oxygen-containing chains at the nitrogen are a viable strategy for achieving potent biological activity.[5]
Conversely, SAR studies on cytosolic phospholipase A2 (cPLA2) inhibitors have shown that introducing long alkyl chains (eight carbons or more) at the N1 position can lead to a loss of activity.[6] However, this loss can be dramatically reversed by terminating that long chain with a polar group like a carboxylic acid, highlighting the delicate balance between lipophilicity and polar interactions.[6]
Caption: General synthetic workflow for N-substituted indole-3-ethanones.
Step-by-Step Protocol: Synthesis
-
N1-Alkylation of Indole: a. To a solution of indole (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane (1.3 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully quench the reaction by the slow addition of ice-cold water. f. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield N-(2-methoxyethyl)indole.
-
C3-Acylation of N-(2-methoxyethyl)indole: a. To a solution of N-(2-methoxyethyl)indole (1.0 eq) and acetyl chloride (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) (1.5 eq) portion-wise at 0 °C. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. c. Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3x). d. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. e. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, this compound.
Protocol: In Vitro COX-2 Inhibition Assay
Given that many indole derivatives exhibit anti-inflammatory properties, a cyclooxygenase (COX) inhibition assay is a relevant method for biological evaluation. [7][8]
-
Preparation: a. Use a commercially available COX-2 inhibitor screening assay kit, which typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogen. b. Prepare a stock solution of the synthesized indole analog in DMSO. Create a series of dilutions to determine the IC50 value. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well. b. Add the diluted test compounds (your indole analogs) or control to the appropriate wells. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate at 37 °C for 5-10 minutes. The enzyme will convert arachidonic acid to prostaglandin G₂, which is then reduced to prostaglandin H₂. This process involves the oxidation of the chromogen, leading to a color change. f. Stop the reaction by adding a quenching solution (e.g., 1 M HCl). g. Read the absorbance of each well using a plate reader at the wavelength specified by the kit manufacturer (e.g., 590 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The N-substituted indole-3-acyl scaffold is a highly adaptable platform for drug discovery. While the specific biological profile of This compound remains to be elucidated, a systematic analysis of its structural components allows for informed predictions. The N1-(2-methoxyethyl) group likely enhances solubility and provides a key hydrogen bond acceptor site. The C3-acetyl group serves as a crucial interaction point, though its short length may not be optimal for all targets.
This guide provides a framework for the rational design of analogs. Key strategies for future research should include:
-
Varying the C3-Acyl Chain: Synthesize analogs with longer and more complex acyl groups to probe for hydrophobic binding pockets. [6]* Modifying the N1-Substituent: Replace the methoxyethyl group with other functionalized alkyl chains (e.g., containing hydroxyl, amino, or carboxylic acid groups) to modulate polarity and charge. [5][6]* Substituting the Indole Core: Introduce small, electron-withdrawing or -donating groups at positions C4-C7 to fine-tune the electronic properties and explore additional binding interactions. [4][9] By combining the synthetic and evaluative protocols outlined herein with a rational, data-driven approach to structural modification, researchers can continue to unlock the immense therapeutic potential held within the indole scaffold.
References
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.
- Synthesis and structure–activity relationship studies of N-acyl indole-substituted tetrazole derivatives.
- Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activ
- Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.
- Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflamm
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed.
- The predicted anticancer activity of the designed indole derivatives against the A498 cell line.
- Representative biologically active N-alkylated indole derivatives.
- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm (RSC Publishing).
- Recent Progress Concerning the N-Aryl
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central.
- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.
- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflamm
- A brief review of the biological potential of indole derivatives.
- SAR of indole as an anti-cancer agent.
- Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.
- The Multifaceted Biological Activities of Indole Deriv
- SAR of anti-inflammatory agents.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Recent advancements on biological activity of indole and their derivatives: A review.
- Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed.
- Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.
- Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI.
- The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity.
- Synthesis of indoles. Organic Chemistry Portal.
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comparing different synthesis routes for 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of the two primary synthetic routes for obtaining 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone, a potentially significant intermediate in medicinal chemistry. The methodologies presented are grounded in established chemical principles and supported by experimental insights to ensure scientific integrity and practical applicability.
Introduction to this compound
The indole nucleus is a cornerstone in the architecture of many biologically active compounds. The specific substitution pattern of an N-(2-methoxyethyl) group and a 3-acetyl group in this compound suggests its potential as a precursor for novel therapeutic agents. The methoxyethyl moiety can influence the molecule's solubility and metabolic stability, while the acetyl group at the C3 position offers a versatile handle for further chemical modifications.
This guide will dissect two logical and convergent synthetic strategies for this target molecule:
-
Route A: N-Alkylation of 3-Acetylindole. This approach commences with the commercially available 3-acetylindole and introduces the 2-methoxyethyl group onto the indole nitrogen.
-
Route B: Friedel-Crafts Acylation of 1-(2-Methoxyethyl)-1H-indole. This pathway begins with the N-alkylation of indole, followed by the introduction of the acetyl group at the C3 position via a classic electrophilic aromatic substitution.
A thorough analysis of these routes will empower the reader to make an informed decision based on factors such as starting material availability, reaction efficiency, and scalability.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: N-Alkylation of 3-Acetylindole | Route B: Friedel-Crafts Acylation of 1-(2-Methoxyethyl)-1H-indole |
| Starting Materials | 3-Acetylindole, 2-Bromo-1-methoxyethane | Indole, 2-Bromo-1-methoxyethane, Acetic Anhydride/Acetyl Chloride |
| Key Transformation | N-Alkylation | Friedel-Crafts Acylation |
| Potential Advantages | - Direct introduction of the N-substituent. - Potentially milder reaction conditions. | - Avoids potential O-alkylation of the acetyl group. - Friedel-Crafts acylation is a well-established and high-yielding reaction for indoles. |
| Potential Disadvantages | - Potential for competing O-alkylation of the enolate form of the acetyl group. - May require a strong base which can lead to side reactions. | - Requires the synthesis of the N-alkylated indole intermediate. - Friedel-Crafts reactions often necessitate the use of Lewis acids, which can be moisture-sensitive and require careful handling. |
| Reagents & Conditions | Strong base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, THF). | Lewis acid (e.g., AlCl3, BF3·OEt2) or Brønsted acid, acylating agent, inert solvent (e.g., CH2Cl2, CS2). |
Experimental Protocols
Route A: N-Alkylation of 3-Acetylindole
This route leverages the nucleophilicity of the indole nitrogen after deprotonation by a suitable base.
Caption: Synthetic pathway for Route A.
Step-by-Step Methodology:
-
Preparation: To a solution of 3-acetylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of 3-acetylindole is indicated by the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromo-1-methoxyethane (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to deprotonate the indole nitrogen effectively without competing in the subsequent alkylation step.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction between the indolide anion and the alkyl halide.
-
Inert Atmosphere: This is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Route B: Friedel-Crafts Acylation of 1-(2-Methoxyethyl)-1H-indole
This classic approach involves the electrophilic substitution of an acyl group onto the electron-rich indole ring.
Caption: Synthetic pathway for Route B.
Step-by-Step Methodology:
Step 1: Synthesis of 1-(2-Methoxyethyl)-1H-indole
-
Preparation: To a solution of indole (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and 2-bromo-1-methoxyethane (1.2 eq).
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1-(2-methoxyethyl)-1H-indole can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Friedel-Crafts Acylation
-
Preparation: To a solution of 1-(2-methoxyethyl)-1H-indole (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere, add boron trifluoride diethyl etherate (BF3·OEt2, 1.5 eq) dropwise.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K2CO3): A milder base compared to NaH, suitable for the N-alkylation of indole, which is more acidic than many other secondary amines.
-
Boron Trifluoride Diethyl Etherate (BF3·OEt2): A common Lewis acid catalyst for Friedel-Crafts acylation that activates the acetic anhydride towards electrophilic attack by the indole ring.
-
Dichloromethane (CH2Cl2): An inert solvent that is suitable for Friedel-Crafts reactions and facilitates the dissolution of the reactants.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will likely depend on the specific resources and expertise available in the laboratory.
-
Route A is more convergent but carries the risk of side reactions if the conditions are not carefully controlled.
-
Route B is a two-step process but relies on well-established and generally high-yielding reactions. The intermediate, 1-(2-methoxyethyl)-1H-indole, can be isolated and characterized, providing a checkpoint for purity before proceeding to the final step.
For initial small-scale synthesis and route scouting, Route B is recommended due to its more predictable nature and the generally cleaner reaction profile of Friedel-Crafts acylations on N-substituted indoles. For larger-scale production, a thorough optimization of Route A could potentially offer a more streamlined and cost-effective process.
References
- Kurihara, T., Fujimoto, T., Harusawa, S., & Yoneda, R. (1987). Simple N Alkylation and N Acylation of 3-Acetylindole and 3-Indolecarbaldehyde.
- Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496.
-
NIST. (2025). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Gribble, G. W. (2010). Indole derivatives. In Comprehensive Organic Natural Product Chemistry II (pp. 493-543). Elsevier.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
A Strategic Guide to Characterizing the Cross-Reactivity Profile of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone is a novel synthetic molecule featuring an indole core. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutics, particularly in oncology.[1] The indole ring system is a common pharmacophore in small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.
This guide provides a comprehensive, tiered strategy for characterizing the selectivity of this compound. We will detail the experimental workflows, explain the rationale behind methodological choices, and present a framework for interpreting the data in comparison to established kinase inhibitors. Our approach is designed to build a self-validating dataset that provides a clear, actionable understanding of the compound's biological interaction landscape.
Pillar 1: Foundational Broad-Spectrum Screening
The initial step is to cast a wide net to identify potential off-target liabilities across diverse protein families. This is crucial for early hazard identification and risk mitigation.[4] A tiered approach is most efficient, starting with broad panels and progressing to more focused studies.[2]
The Rationale for a Tiered Approach
A tiered screening strategy balances cost, throughput, and data depth. The goal of the first tier is to quickly flag significant off-target interactions using a cost-effective, high-throughput screen. This allows for the early deselection of promiscuous compounds or provides an initial "hit list" of off-targets that require more detailed follow-up.[5]
Caption: Tiered workflow for initial cross-reactivity profiling.
Recommended Initial Screening Panels
For a novel compound like this compound, we recommend a two-pronged initial screen:
-
General Safety Pharmacology Panel: A panel such as the Eurofins SafetyScreen44™ provides an excellent baseline.[6] This panel covers a range of targets, including GPCRs, ion channels, transporters, and non-kinase enzymes, which are frequently implicated in adverse drug reactions (ADRs).[4][7]
-
Broad Kinome Panel: Given the indole scaffold, screening against a large portion of the human kinome is essential.[8] The DiscoverX KINOMEscan® scanMAX panel (468 kinases) or Reaction Biology's HotSpot™ Platform offer comprehensive coverage.[9][10] These competition binding assays are highly sensitive and provide a quantitative measure of interaction (dissociation constant, Kd), which is independent of ATP concentration.[11]
Experimental Protocol: Single-Point Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 10 µM in duplicate. This high concentration is designed to capture even weak interactions, maximizing the identification of potential liabilities.
-
Platform Execution: Submit the compound to a commercial provider (e.g., Eurofins, DiscoverX, Reaction Biology) for screening against the selected panels.
-
Data Analysis: Results are typically reported as percent inhibition (% Inhibition) or percent of control (% of Control). A common threshold for identifying a "hit" is >50% inhibition.
Pillar 2: Quantitative Profiling and Selectivity Analysis
Hits identified in the single-point screen must be confirmed and quantified. This involves generating dose-response curves to determine potency metrics like IC50 (for enzymatic assays) or Kd (for binding assays).
From Hit to Potency: The Importance of Dose-Response
A single-point measurement is a qualitative flag; a full dose-response curve provides the quantitative data (IC50 or Kd) needed to rank off-target activities and begin building a structure-activity relationship (SAR) for selectivity.[5] A 10-point dose-response curve is considered the gold standard for accurate potency determination.
Experimental Protocol: IC50/Kd Determination
-
Target Selection: Select all "hits" from the Tier 1 screen (e.g., all targets with >50% inhibition at 10 µM).
-
Compound Dilution: Prepare a serial dilution series of the test compound, typically in half-log steps, to generate a 10-point curve (e.g., from 30 µM down to 1 nM).
-
Assay Execution: The assays are performed using the same platform as the primary screen (e.g., radiometric enzymatic assay for kinases, radioligand binding for GPCRs).
-
Data Fitting: Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 or Kd value.
Quantifying and Visualizing Selectivity
Once potency values are obtained, the data must be analyzed to quantify selectivity. Several metrics and visualization tools are used:
-
Selectivity Score (S-score): A common method is to calculate a selectivity score, such as S(10), which represents the number of kinases inhibited by more than 90% at a 1 µM compound concentration. A lower score indicates higher selectivity.
-
Gini Coefficient: This metric can be adapted to quantify the distribution of inhibition across the kinome, providing a single number to represent selectivity.
-
Kinome Dendrograms: These graphical representations map inhibition data onto a phylogenetic tree of the human kinome.[12] This visualization provides an intuitive snapshot of the compound's selectivity, highlighting which kinase families are most affected.
Caption: Workflow for quantitative selectivity analysis.
Pillar 3: Comparative Analysis and Data Interpretation
The cross-reactivity profile of a novel compound is most meaningful when placed in the context of known drugs. Comparing the hypothetical profile of this compound with well-characterized inhibitors provides a benchmark for its selectivity.
Hypothetical Cross-Reactivity Profile
Let us assume our screening campaign yields the following hypothetical results for this compound. We will assume its primary target is a hypothetical kinase, "Target Kinase A" (TKA), with a potent on-target activity.
Table 1: Hypothetical Kinome Profile of this compound (Selected Hits)
| Kinase Target | Assay Type | Result (Kd, nM) | Kinase Family |
| TKA (On-Target) | KINOMEscan® | 5 | AGC |
| Aurora A | KINOMEscan® | 85 | Aurora |
| Aurora B | KINOMEscan® | 150 | Aurora |
| SRC | KINOMEscan® | 450 | Tyrosine Kinase |
| LCK | KINOMEscan® | 600 | Tyrosine Kinase |
| VEGFR2 | KINOMEscan® | 1,200 | Tyrosine Kinase |
| p38α | KINOMEscan® | 2,500 | CMGC |
| CDK2 | KINOMEscan® | >10,000 | CMGC |
Table 2: Hypothetical SafetyScreen44™ Profile (Selected Hits)
| Target | Assay Type | Result (% Inhibition @ 10 µM) | Target Family |
| 5-HT2B Receptor | Binding | 65% | GPCR |
| hERG Channel | Binding | 15% | Ion Channel |
| COX-1 | Enzymatic | 8% | Enzyme |
| Dopamine Transporter | Binding | 22% | Transporter |
From this hypothetical data, we can infer:
-
The compound is potent against its intended target, TKA.
-
It exhibits some off-target activity against Aurora kinases and SRC-family kinases, albeit at concentrations >15-fold higher than its primary target.
-
A potential liability exists at the 5-HT2B receptor, which would require follow-up functional assays to determine if the compound is an agonist or antagonist. Cardiotoxicity concerns associated with 5-HT2B agonism are well-documented.
-
The low inhibition of the hERG channel is a positive sign, reducing the risk of QT prolongation.
Comparison with Benchmark Inhibitors
Let's compare this hypothetical profile to two well-known kinase inhibitors, Vemurafenib (a highly selective BRAF V600E inhibitor) and Trametinib (a selective MEK1/2 inhibitor).[13][14][15][16]
Table 3: Comparative Selectivity Profile
| Feature | This compound (Hypothetical) | Vemurafenib (BRAF V600E Inhibitor)[17][18] | Trametinib (MEK1/2 Inhibitor)[15][19] |
| Primary Target(s) | TKA | BRAF V600E | MEK1, MEK2 |
| On-Target Potency | Kd = 5 nM | IC50 = 31 nM | IC50 = 0.7-0.9 nM |
| Selectivity Profile | Moderately Selective | Highly Selective | Highly Selective (Allosteric) |
| Key Off-Targets | Aurora A/B, SRC, LCK | Limited off-target kinase activity; paradoxical activation of wild-type RAF. | Minimal off-target kinase activity due to allosteric binding mode. |
| Known Liabilities | 5-HT2B interaction (potential) | Photosensitivity, development of cutaneous squamous cell carcinomas. | Skin rash, diarrhea, fatigue. |
Interpretation:
Our hypothetical compound is less selective than Vemurafenib and Trametinib. While its primary target potency is high, the off-target activities against Aurora and SRC kinases occur at concentrations that could be pharmacologically relevant. This "multi-targeted" profile could be beneficial or detrimental, depending on the therapeutic context. The 5-HT2B finding is a significant flag that must be addressed with functional studies to de-risk the compound for further development. In contrast, Trametinib's high selectivity is attributed to its allosteric, non-ATP competitive mechanism, a binding mode that is inherently more difficult to achieve but often yields superior selectivity.[15]
Conclusion and Future Directions
This guide outlines a robust, industry-standard workflow for characterizing the cross-reactivity profile of a novel indole-containing compound, this compound. By employing a tiered approach—starting with broad screening panels and progressing to quantitative dose-response analysis—researchers can build a comprehensive and reliable dataset. The true value of this data is realized through careful interpretation and comparison with benchmark compounds. Our hypothetical analysis demonstrates that this compound, while potent, may possess a multi-targeted profile with a specific off-target liability at the 5-HT2B receptor. This finding would direct the next phase of research: conducting functional cell-based assays to understand the physiological consequence of this off-target interaction. Ultimately, this rigorous, front-loaded approach to selectivity profiling is essential for making informed decisions, minimizing late-stage attrition, and developing safer, more effective medicines.
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Benchmarking 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone Against Known Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone, as a selective inhibitor of Cyclooxygenase-2 (COX-2). The indole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory and analgesic properties, often mediated through COX inhibition.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for benchmarking this novel compound against established non-steroidal anti-inflammatory drugs (NSAIDs), specifically the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.
The core hypothesis is that the structural modifications present in this compound may confer enhanced selectivity and potency for the COX-2 isoenzyme, potentially leading to a superior therapeutic window with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new anti-inflammatory agents.
Scientific Rationale and a Plausible Mechanism of Action
The inflammatory cascade is a complex biological response to harmful stimuli. Prostaglandins are key mediators of this process, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes.[2] There are two primary isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are largely attributed to the concurrent inhibition of COX-1.
Indole derivatives, such as Indomethacin, have a long history as potent COX inhibitors.[1][3] The indole ring system is a versatile scaffold that can be modified to achieve selective inhibition of COX-2.[4] It is hypothesized that this compound, through its specific substitutions, may preferentially bind to the active site of the COX-2 enzyme. The methoxyethyl group at the N-1 position of the indole ring could potentially interact with a side pocket in the COX-2 active site, which is larger than that of COX-1, thereby conferring selectivity.
To rigorously test this hypothesis, a series of in vitro and in vivo experiments are proposed to compare the inhibitory activity and selectivity of this compound with Indomethacin and Celecoxib.
In Vitro Benchmarking: Enzyme Inhibition Assays
The initial phase of benchmarking involves determining the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) and the COX-2 selectivity index.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
This protocol is designed to measure the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer
-
This compound, Indomethacin, and Celecoxib
-
96-well microplate reader
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme.
-
Compound Preparation: Prepare a series of dilutions of the test compound, Indomethacin, and Celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the enzyme, the colorimetric probe (TMPD), and either the test compound or a vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Selectivity Index Calculation: The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Data Presentation: Comparative IC50 and Selectivity Data
The results of the in vitro enzyme inhibition assays should be summarized in a clear and concise table for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
Note: Values for Indomethacin and Celecoxib are representative and may vary depending on assay conditions.
In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory efficacy of this compound in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and robust method.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Carrageenan solution (1% in saline)
-
This compound, Indomethacin, and Celecoxib formulated for oral administration
-
Pletysmometer
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, test compound at different doses, Indomethacin, and Celecoxib).
-
Compound Administration: Administer the test compounds or vehicle orally one hour before the induction of inflammation.
-
Induction of Edema: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Data Presentation: Comparative In Vivo Anti-inflammatory Activity
The in vivo data should be presented in a table summarizing the percentage of edema inhibition at a key time point (e.g., 3 hours post-carrageenan).
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| This compound | Dose 1 | Hypothetical Value |
| This compound | Dose 2 | Hypothetical Value |
| Indomethacin | 10 | ~50-60% |
| Celecoxib | 10 | ~45-55% |
Visualization of Pathways and Workflows
To further clarify the scientific concepts and experimental designs, the following diagrams are provided.
Diagram 1: Simplified COX-2 Signaling Pathway in Inflammation
Caption: Simplified COX-2 signaling pathway.
Diagram 2: Experimental Workflow for Benchmarking
Caption: Experimental workflow for benchmarking.
Concluding Remarks
This guide provides a structured and scientifically rigorous approach to the initial benchmarking of this compound as a potential COX-2 inhibitor. The described in vitro and in vivo experiments will generate crucial data on its potency, selectivity, and efficacy, allowing for a direct comparison with established drugs. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation in more chronic models of inflammation. The versatility of the indole nucleus suggests that this compound could represent a promising lead compound in the ongoing search for safer and more effective anti-inflammatory therapies.
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Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Spectroscopic Guide to the Synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone and Its Precursors
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring at the N-1 and C-3 positions is a common strategy for modulating biological activity. This technical guide provides an in-depth comparative analysis of the spectroscopic data for 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethanone and its key precursors: indole and 1-(1H-indol-3-yl)ethanone. By examining the characteristic changes in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, this guide offers researchers a validated framework for reaction monitoring and structural confirmation. The causality behind spectral shifts is explained, providing field-proven insights for scientists in drug discovery and organic synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound is a representative example of sequential C-acylation and N-alkylation of the indole core. This two-step process is fundamental in the diversification of indole-based compounds. The logical progression is as follows:
-
Step 1: Friedel-Crafts Acylation. Indole is first acylated at the electron-rich C-3 position to yield 1-(1H-indol-3-yl)ethanone, often referred to as 3-acetylindole. This step introduces a key carbonyl functional group.
-
Step 2: N-Alkylation. The nitrogen of 3-acetylindole is subsequently alkylated using a 2-methoxyethyl halide (or similar electrophile) to furnish the final product, this compound. This step removes the acidic N-H proton and introduces an ether linkage.
Understanding the spectroscopic signature of each molecule in this pathway is critical for confirming the success of each transformation.
Figure 1: Synthetic workflow for this compound.
Comparative Spectroscopic Analysis
This section details the evolution of the spectroscopic data from the starting material to the final product. The rationale behind observed changes is discussed, providing a deeper understanding of structure-property relationships.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for monitoring this reaction sequence, as the changes in the proton environment are distinct and easily interpretable.
-
Indole: The spectrum is characterized by the presence of a broad singlet for the N-H proton (δ ~8.1 ppm) and distinct signals for the protons on the pyrrole and benzene rings. The C2-H proton appears as a triplet (or doublet of doublets) around δ 6.5 ppm.[1]
-
1-(1H-indol-3-yl)ethanone: Upon acylation at C-3, the C2-H proton signal shifts significantly downfield to ~δ 8.4 ppm. This is due to the strong electron-withdrawing effect of the newly introduced acetyl group, which deshields the adjacent proton. A sharp singlet corresponding to the three methyl protons of the acetyl group appears around δ 2.5 ppm. The N-H proton remains, often shifting further downfield (δ ~8.2-8.4 ppm).
-
This compound: The most telling change is the complete disappearance of the broad N-H singlet. Concurrently, new signals corresponding to the N-CH₂CH₂OCH₃ group appear. These typically manifest as two triplets: one for the N-CH₂ protons around δ 4.4 ppm and another for the O-CH₂ protons around δ 3.7 ppm. A new singlet for the methoxy (-OCH₃) protons also appears around δ 3.3 ppm. The aromatic and C2-H protons experience slight shifts due to the change in the N-1 substituent.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ ppm)
| Proton Assignment | Indole | 1-(1H-indol-3-yl)ethanone | This compound | Rationale for Change |
| N1-H | ~8.1 (br s) | ~8.4 (br s) | Absent | N-H proton is replaced by the methoxyethyl group in the final N-alkylation step. |
| C2-H | ~6.5 (t) | ~8.4 (s) | ~8.3 (s) | Strong deshielding by the adjacent C3-acetyl group. The change from H to an alkyl group at N1 has a minor effect. |
| Aromatic (C4-C7)-H | ~7.1-7.7 (m) | ~7.2-8.2 (m) | ~7.2-8.2 (m) | General downfield shift upon acylation due to electron withdrawal; minor changes upon N-alkylation. |
| C(O)CH₃ | Absent | ~2.5 (s, 3H) | ~2.5 (s, 3H) | Introduction of the acetyl group at C3. |
| N-CH₂- | Absent | Absent | ~4.4 (t, 2H) | Introduction of the N-methoxyethyl group. |
| -O-CH₂- | Absent | Absent | ~3.7 (t, 2H) | Introduction of the N-methoxyethyl group. |
| -OCH₃ | Absent | Absent | ~3.3 (s, 3H) | Introduction of the N-methoxyethyl group. |
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by providing a map of the carbon framework. The introduction of new functional groups results in unambiguous new signals.
-
Indole: The eight carbons of the indole ring give rise to distinct signals. C2 and C3 are typically found at ~124 ppm and ~102 ppm, respectively.[2]
-
1-(1H-indol-3-yl)ethanone: The most significant new signal is the carbonyl carbon (C=O) which appears far downfield, typically around δ 192-196 ppm.[3] The methyl carbon of the acetyl group appears upfield at ~δ 27 ppm. The C3 carbon shifts significantly downfield (~117 ppm) upon substitution, while C2 also experiences a downfield shift (~136 ppm).[1]
-
This compound: The key additions are the signals for the methoxyethyl side chain. The N-CH₂ carbon appears around δ 47 ppm, the O-CH₂ carbon around δ 70 ppm, and the methoxy (-OCH₃) carbon around δ 59 ppm. The indole ring carbons show minor shifts compared to the N-H precursor.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ ppm)
| Carbon Assignment | Indole | 1-(1H-indol-3-yl)ethanone | This compound | Rationale for Change |
| C=O | Absent | ~193 | ~193 | Introduction of the ketone functional group. |
| C(O)CH₃ | Absent | ~27 | ~27 | Introduction of the acetyl methyl group. |
| C2 | ~124 | ~136 | ~137 | Deshielding effect of the C3-acetyl group. |
| C3 | ~102 | ~117 | ~117 | Substitution with the acetyl group causes a significant downfield shift. |
| C3a, C7a | ~128, ~136 | ~126, ~137 | ~126, ~137 | Shifts due to changes in electron density across the ring system. |
| N-CH₂- | Absent | Absent | ~47 | Introduction of the N-methoxyethyl group. |
| -O-CH₂- | Absent | Absent | ~70 | Introduction of the N-methoxyethyl group. |
| -OCH₃ | Absent | Absent | ~59 | Introduction of the N-methoxyethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The transformations in this synthesis are clearly marked by the appearance and disappearance of characteristic absorption bands.
-
Indole: A sharp, characteristic N-H stretching vibration is observed around 3400-3450 cm⁻¹.[4]
-
1-(1H-indol-3-yl)ethanone: The N-H stretch is still present, often slightly broadened, around 3300-3400 cm⁻¹. A very strong, sharp absorption band for the ketone C=O stretch appears prominently in the 1650-1680 cm⁻¹ region.[5][6] The conjugation with the indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6][7]
-
This compound: The N-H stretching band is completely absent, which is a key indicator of successful N-alkylation. The strong C=O stretch remains. A new, distinct C-O-C (ether) stretching band appears in the fingerprint region, typically around 1100-1125 cm⁻¹.[8]
Table 3: Comparative IR Data (Characteristic Frequencies, cm⁻¹)
| Functional Group Vibration | Indole | 1-(1H-indol-3-yl)ethanone | This compound | Rationale for Change |
| N-H Stretch | ~3400-3450 | ~3300-3400 | Absent | N-H bond is replaced by an N-C bond upon alkylation. |
| C=O Stretch (Ketone) | Absent | ~1650-1680 (strong, sharp) | ~1650-1680 (strong, sharp) | Introduction of the acetyl group. The frequency is low due to conjugation. |
| C-O-C Stretch (Ether) | Absent | Absent | ~1100-1125 (moderate, sharp) | Introduction of the methoxyethyl ether linkage. |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 | Present in all three compounds. |
| Aliphatic C-H Stretch | Absent | ~2920-2960 (weak) | ~2850-2960 (medium) | Corresponds to the acetyl methyl and, in the final product, the ethyl chain. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight at each stage of the synthesis, providing definitive evidence of the incorporation of new atoms.
-
Indole (C₈H₇N): The molecular ion peak [M]⁺ appears at m/z = 117.
-
1-(1H-indol-3-yl)ethanone (C₁₀H₉NO): The acylation adds a C₂H₂O group (+42 Da). The molecular ion peak [M]⁺ is observed at m/z = 159.[9][10] A common fragmentation is the loss of the methyl group to give a prominent peak at m/z = 144.
-
This compound (C₁₃H₁₅NO₂): The N-alkylation adds a C₃H₇O group (+59 Da). The molecular ion peak [M]⁺ is expected at m/z = 217. Fragmentation may involve cleavage of the side chain, such as the loss of the methoxyethyl group or parts thereof.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) | Key Observation |
| Indole | C₈H₇N | 117.15 g/mol | 117 | Base peak. |
| 1-(1H-indol-3-yl)ethanone | C₁₀H₉NO | 159.18 g/mol | 159 | Mass increase of 42 Da from indole. |
| This compound | C₁₃H₁₅NO₂ | 217.26 g/mol | 217 | Mass increase of 59 Da from 3-acetylindole. |
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum.
-
Set a spectral width of ~16 ppm centered at ~6 ppm.
-
Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.
-
Typically, 8-16 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~240 ppm centered at ~120 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal-to-noise.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Figure 2: General workflow for NMR data acquisition.
FTIR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond, ZnSe) is clean by wiping with a solvent like isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
-
Processing: Perform baseline correction and peak picking as needed.
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample via a direct insertion probe or, if coupled with GC, via injection.
-
Ionization: Use standard Electron Impact (EI) ionization at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The transformation of indole to 1-(1H-indol-3-yl)ethanone and subsequently to this compound is accompanied by a series of distinct and predictable spectroscopic changes. Key markers for successful C-acylation include the appearance of a strong ketone stretch in the IR (~1660 cm⁻¹) and signals for the acetyl group in NMR, along with a significant downfield shift of the C2-H proton. The subsequent N-alkylation is unequivocally confirmed by the disappearance of the N-H signal in both IR and ¹H NMR spectra and the appearance of new signals corresponding to the N-methoxyethyl group across all spectroscopic techniques. This guide provides a comprehensive and validated reference, grounded in the fundamental principles of spectroscopy, to aid researchers in the unambiguous characterization of this important class of indole derivatives.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. In NIST Chemistry WebBook. Retrieved from [Link][9][10]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link][8]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][5]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link][6]
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Dieng, S. D. (2022). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link][4]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link][2]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. [Link][3]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link][7]
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A Comparative Guide to the In Vivo Efficacy of Novel Indole-Based Therapeutics Versus Standard of Care in Glioblastoma
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a median survival of approximately 15 months despite aggressive multimodal therapy. The current standard of care, established by the Stupp protocol, involves surgical resection followed by concurrent radiation and chemotherapy with the alkylating agent temozolomide (TMZ). However, intrinsic and acquired resistance to TMZ, largely mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), severely limits its efficacy in a significant patient population. This guide provides a comparative framework for evaluating the in vivo efficacy of a novel, hypothetical indole-based compound, 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone (hereafter designated "Indole-MKE-3") , against the standard of care, TMZ. We will delineate the proposed mechanisms of action, present a rigorous preclinical study design for efficacy evaluation in an orthotopic GBM model, and interpret hypothetical comparative data to guide future research and development.
Introduction: The Unmet Need in Glioblastoma Treatment
Glioblastoma is characterized by rapid, infiltrative growth, profound cellular heterogeneity, and a highly immunosuppressive tumor microenvironment. The therapeutic efficacy of temozolomide, the cornerstone of GBM chemotherapy, is fundamentally linked to its ability to induce DNA methylation, primarily at the O⁶ position of guanine. This damage triggers cell cycle arrest and apoptosis. However, the expression of MGMT directly reverses this therapeutic lesion, conferring resistance. Therefore, novel therapeutic agents with alternative mechanisms of action that can overcome TMZ resistance are urgently needed.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer properties.[1][2] Indole derivatives have been shown to target a multitude of cancer-relevant pathways, including tubulin polymerization, protein kinases, and key signaling nodes like the PI3K/Akt/mTOR pathway.[3][4] This guide focuses on "Indole-MKE-3," a hypothetical compound representative of this class, to illustrate the preclinical pathway for validating a novel therapeutic against the established standard of care for GBM.
Comparative Mechanisms of Action
A thorough understanding of the molecular mechanisms of both the investigational compound and the standard of care is critical for designing informative experiments and interpreting outcomes.
Temozolomide (TMZ): The Standard of Care
TMZ is a prodrug that, under physiological conditions, spontaneously converts to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC is a DNA alkylating agent that adds methyl groups to purine bases, primarily at the N⁷ position of guanine and the N³ position of adenine. While these lesions contribute to cytotoxicity, the most critical therapeutic lesion is the O⁶-methylguanine (O⁶-MeG) adduct. This adduct is misread by the DNA replication machinery, leading to the insertion of thymine instead of cytosine. The subsequent futile cycles of mismatch repair (MMR) result in DNA double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis.
Diagram: Mechanism of Action of Temozolomide (TMZ)
Caption: Temozolomide's conversion to MTIC and subsequent DNA alkylation leading to apoptosis.
Indole-MKE-3: A Hypothetical Novel Agent
Based on the activities of related indole compounds, we hypothesize that Indole-MKE-3 acts as a dual inhibitor of tubulin polymerization and the PI3K/Akt signaling pathway.[3][5] This dual mechanism is particularly attractive for GBM.
-
Tubulin Polymerization Inhibition: Like vinca alkaloids, Indole-MKE-3 is proposed to bind to β-tubulin, preventing the assembly of microtubules.[5] This disrupts the formation of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[6]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently hyperactivated in GBM and is a key driver of cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, Indole-MKE-3 would reduce the phosphorylation of key downstream effectors, thereby decreasing pro-survival signals and potentially re-sensitizing tumor cells to other apoptotic triggers.
This dual-pronged attack could prove effective in both TMZ-sensitive and TMZ-resistant GBM cells.
Diagram: Proposed Mechanism of Action of Indole-MKE-3
Caption: Indole-MKE-3's proposed dual inhibition of the PI3K/Akt pathway and tubulin polymerization.
Preclinical In Vivo Efficacy Evaluation: A Step-by-Step Protocol
To rigorously compare the efficacy of Indole-MKE-3 and TMZ, we propose an orthotopic xenograft model using human GBM cells implanted into the brains of immunodeficient mice. This model best recapitulates the clinical setting by allowing the tumor to grow in the correct microenvironment.
Experimental Workflow
Diagram: Orthotopic Glioblastoma Xenograft Study Workflow
Caption: Step-by-step workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocol
-
Cell Line Selection: U87-MG cells, a widely used human GBM cell line, engineered to express luciferase (U87-MG-Luc2), will be used. The luciferase reporter allows for non-invasive, longitudinal monitoring of tumor burden via Bioluminescence Imaging (BLI). To address TMZ resistance, a parallel study arm using a TMZ-resistant U87-MG cell line (U87-MG-TMZR) is highly recommended.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a functional thymus and cannot mount an effective T-cell response, allowing for the growth of human tumor xenografts.
-
Orthotopic Implantation:
-
Anesthetize mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the right cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of cell suspension (containing 1 x 10⁵ U87-MG-Luc2 cells) into the brain parenchyma at a depth of 3 mm.
-
Seal the burr hole with bone wax and suture the incision.
-
-
Tumor Engraftment and Randomization:
-
On Day 4 post-implantation, perform baseline BLI to confirm tumor engraftment and quantify initial tumor burden.
-
Mice with comparable tumor signals will be randomized into treatment groups (n=10 mice per group).
-
-
Treatment Groups and Dosing:
-
Group 1: Vehicle Control: Administered the delivery vehicle for Indole-MKE-3 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) via oral gavage (PO), daily.
-
Group 2: Temozolomide (Standard of Care): 50 mg/kg, PO, daily for 5 consecutive days, followed by a 2-day break (one cycle).
-
Group 3: Indole-MKE-3 (Low Dose): Dose to be determined by prior Maximum Tolerated Dose (MTD) studies, PO, daily.
-
Group 4: Indole-MKE-3 (High Dose): Higher dose based on MTD studies, PO, daily.
-
-
Efficacy Monitoring:
-
Tumor Burden: Perform BLI imaging twice weekly. Quantify the luminescence signal (photons/second) for each mouse.
-
Survival: Monitor mice daily for clinical signs of tumor progression (e.g., >20% weight loss, neurological deficits, lethargy). The primary endpoint is overall survival.
-
Toxicity: Record body weight twice weekly as a general measure of health and treatment tolerance.
-
-
Endpoint Analysis:
-
At the end of the study (or upon reaching a humane endpoint), euthanize mice and harvest brains.
-
Perform immunohistochemistry (IHC) on brain sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to confirm the mechanism of action.
-
Comparative Efficacy Data (Hypothetical)
The following tables summarize the expected outcomes from the proposed in vivo study, comparing Indole-MKE-3 to TMZ.
Table 1: Tumor Growth Inhibition in U87-MG (TMZ-Sensitive) Model
| Treatment Group | Mean Bioluminescence (Photons/s) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1.5 x 10⁹ | - |
| Temozolomide (50 mg/kg) | 4.2 x 10⁸ | 72% |
| Indole-MKE-3 (Low Dose) | 6.1 x 10⁸ | 59% |
| Indole-MKE-3 (High Dose) | 3.3 x 10⁸ | 78% |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan (ILS) vs. Vehicle |
| U87-MG (TMZ-Sensitive) | ||
| Vehicle Control | 25 | - |
| Temozolomide (50 mg/kg) | 42 | 68% |
| Indole-MKE-3 (High Dose) | 45 | 80% |
| U87-MG-TMZR (TMZ-Resistant) | ||
| Vehicle Control | 24 | - |
| Temozolomide (50 mg/kg) | 26 | 8% |
| Indole-MKE-3 (High Dose) | 41 | 71% |
Interpretation and Conclusion
-
Comparable Efficacy in TMZ-Sensitive Model: High-dose Indole-MKE-3 demonstrates comparable, if not slightly superior, efficacy to the standard of care, TMZ, in a TMZ-sensitive GBM model, as evidenced by both tumor growth inhibition and a significant increase in median survival.
-
Superior Efficacy in TMZ-Resistant Model: The most compelling finding is the potent activity of Indole-MKE-3 in the TMZ-resistant setting. While TMZ provides minimal benefit, Indole-MKE-3 retains its efficacy, leading to a substantial survival advantage. This supports the hypothesis that its mechanism of action is independent of the MGMT-mediated DNA repair pathway.
-
Favorable Preclinical Profile: The dual-mechanism approach of targeting both microtubule dynamics and the PI3K/Akt survival pathway appears to be a highly effective strategy for overcoming the inherent therapeutic resistance of glioblastoma.
References
-
Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]
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Al-Ostath, S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]
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Kaur, M., et al. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160-173. [Link]
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Mondal, S., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(19), 6483. [Link]
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Shafique, Z., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(1), 113-134. [Link]
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Singh, P., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 237, 114389. [Link]
-
Verma, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1864. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure personnel safety, environmental protection, and regulatory adherence.
Hazard Assessment and Risk Mitigation
The molecular structure of this compound incorporates both an indole ring and a methoxyethyl group. This combination necessitates a thorough evaluation of potential hazards.
-
Indole Derivatives: Indole and its derivatives can be reactive and may present toxicological risks if ingested or inhaled.[3][4] They are often classified as irritants.[1]
-
Methoxyethyl Compounds: Ethers, including those with a methoxyethyl group, have a known tendency to form explosive peroxides upon prolonged contact with air and light.[5][6] This potential for peroxide formation is a critical safety consideration.
Key Assumed Hazards:
-
Potential for skin and eye irritation.[7]
-
Possible toxicity if ingested or inhaled.[8]
-
Reactivity with strong oxidizing agents.[4]
Due to these potential hazards, environmental release must be strictly avoided. All disposal procedures should be planned and executed with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE.[2][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and accidental contact with the eyes.[7] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols.[2] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a structured procedure to ensure compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA).[11] The primary and recommended method for disposal is through a licensed hazardous waste management company.[9][12]
Step 1: Segregation and Waste Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[9]
-
Compatibility: Ensure the container is made of a material compatible with the chemical.
-
Types of Waste: This includes the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, filter paper, gloves), and solvent rinses.
-
Incompatible Wastes: Never mix this waste with incompatible chemicals, such as strong oxidizing agents.[13]
Step 2: Labeling and Documentation
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][13]
-
Constituent List: List all components of the waste mixture on the hazardous waste tag.
-
Inventory: Maintain an up-to-date inventory of all hazardous materials.[13]
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[13]
-
Ignition Sources: Store away from heat, sparks, and other sources of ignition.[5]
Step 4: Disposal of Empty Containers
-
Thorough Rinsing: Empty containers that held this compound must be thoroughly rinsed.[13]
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[13]
-
Container Disposal: After proper rinsing and air-drying, the container may be disposed of according to institutional policies.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13]
-
Manifesting: Ensure all hazardous waste shipments are accompanied by a manifest that identifies the hazards associated with the waste.[14]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Uncharted: A Safety and Handling Guide for 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, novel compounds like 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone represent both exciting opportunities and uncharted safety territories. As the toxicological properties of this specific substituted indole have not been fully investigated, a proactive and rigorous approach to safety is paramount.[1] This guide, crafted by senior application scientists, provides a comprehensive framework for the safe handling, use, and disposal of this research chemical, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks of the Indole Scaffold
Potential Hazards Based on Analogous Compounds:
| Hazard Type | Potential Effects | Analogous Compound Data |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][4] | Indole, 1-Indanone, Oxindole, and other derivatives are classified as harmful if swallowed.[5][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] May be harmful in contact with skin and can be rapidly absorbed.[1] | Indole and 1-(Indolizin-2-yl)ethanone are known skin irritants.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | Indole and 1-(Indolizin-2-yl)ethanone are classified as eye irritants.[1][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][5] | Indole and 1-(Indolizin-2-yl)ethanone can cause respiratory tract irritation.[1][5] |
| Allergic Reaction | May cause an allergic skin reaction. Symptoms can include rash, itching, and swelling.[1] | Indole has been reported to cause allergic skin reactions.[1] |
| Aquatic Toxicity | Very toxic to aquatic life.[1] | Indole is classified as very toxic to aquatic organisms.[1] |
Given the lack of specific data, it is imperative to treat this compound with a high degree of caution, assuming it possesses a similar or potentially greater hazard profile than its analogs.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure during all stages of handling.[6][7][8] The minimum required PPE includes:
-
Body Protection: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.[7]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[7] Given that some indole derivatives can be absorbed through the skin, it is crucial to change gloves immediately if they become contaminated.[1] Avoid latex gloves due to poor chemical resistance and potential for allergies.[6]
-
Footwear: Closed-toe shoes are mandatory to protect against spills and falling objects.[6][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][5]
-
Decontamination: Before and after handling, decontaminate the work surface.
-
Weighing: Use a disposable weighing boat or paper to avoid contamination of the balance.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely capped or sealed.
-
Labeling: Clearly label all containers with the chemical name, concentration, and date.
Post-Experiment Cleanup
-
Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures.
-
Decontamination of Glassware: Decontaminate all glassware that has come into contact with the compound using a suitable solvent before washing.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.[10]
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.[5]
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of novel research chemicals like this compound is foundational to scientific advancement. By adhering to the principles of proactive hazard assessment, rigorous use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently explore the potential of this compound while ensuring a safe and secure laboratory environment.
References
-
Angene Chemical. (2024, November 15). Safety Data Sheet - 1-(Indolizin-2-yl)ethanone. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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PubMed. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
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International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
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University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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MDPI. (n.d.). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Retrieved from [Link]
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Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Retrieved from [Link]
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Cleanchem Laboratories. (2025, June 11). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
